Tetramisole-d5 hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/i1D,2D,3D,4D,5D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZPBGZRMVRFKY-GWVWGMRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CN3CCSC3=N2)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746828 | |
| Record name | 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-85-6 | |
| Record name | 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173021-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Application of Tetramisole-d5 Hydrochloride in Modern Research
This guide provides an in-depth exploration of Tetramisole-d5 hydrochloride, a critical tool in the modern analytical and biomedical research landscape. We move beyond simple descriptions to provide a foundational understanding of its primary applications, the scientific principles that make it indispensable, and detailed protocols for its effective use. This document is intended for researchers, analytical chemists, and drug development professionals who require precise and reliable methods for quantitative analysis and who seek to understand the pharmacological context of their work.
Introduction: Understanding Tetramisole and its Labeled Analog
Tetramisole is a synthetic imidazothiazole derivative recognized for a range of biological activities. It exists as a racemic mixture of two enantiomers: the levorotatory isomer, Levamisole , and the dextrorotatory isomer, Dexamisole . Levamisole is the biologically active component, historically used as an anthelmintic agent in veterinary medicine and explored for its immunomodulatory properties.[1][2]
The core of Tetramisole's biochemical significance lies in its action as a potent inhibitor of most alkaline phosphatase (ALP) isoenzymes, a property primarily attributed to Levamisole.[3][4] It also functions as a nicotinic acetylcholine receptor agonist, which is the basis of its anthelmintic effect.[1]
This compound is a stable, isotopically labeled version of Tetramisole. In this molecule, five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable, heavy isotope of hydrogen.[5] This substitution increases the molecular weight by five daltons but does not significantly alter its chemical properties, such as polarity, solubility, or chromatographic retention time. This unique characteristic makes it an ideal internal standard for quantitative analysis using mass spectrometry.[5][6]
This guide will focus on its principal and most critical research application: its role as an internal standard in isotope dilution mass spectrometry for the precise quantification of Tetramisole and Levamisole. We will also explore the mechanistic context of the parent compound's bioactivity, which provides the rationale for such quantitative studies.
Part 1: The Gold Standard for Bioanalysis: Tetramisole-d5 as an Internal Standard
In quantitative mass spectrometry (LC-MS/MS), particularly in complex biological matrices like plasma, urine, or tissue homogenates, achieving accuracy and precision is a significant challenge.[7] Matrix effects (ion suppression or enhancement) and variability in sample preparation and extraction can lead to significant errors.[8] The use of a stable isotope-labeled (SIL) internal standard, such as Tetramisole-d5, is the universally accepted gold standard for mitigating these issues.[6][9]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The ideal internal standard (IS) should behave identically to the analyte of interest throughout the entire analytical process—from extraction to detection.[9][10] this compound perfectly fits this requirement for the analysis of Tetramisole/Levamisole.
-
Physicochemical Similarity : Being chemically identical, the deuterated standard co-elutes with the unlabeled analyte during liquid chromatography.[10]
-
Correction for Variability : It experiences the same extraction efficiency, and crucially, the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[6][7]
-
Mass Differentiation : Despite these similarities, it is easily distinguished from the analyte by the mass spectrometer due to its higher mass (M+5).
The quantification is not based on the absolute signal intensity of the analyte, but on the ratio of the analyte's signal to the internal standard's signal.[11] Since both are affected proportionally by experimental variations, the ratio remains constant and directly proportional to the analyte's concentration. This ensures robust, reliable, and reproducible results.[6]
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of Levamisole in a biological sample using Tetramisole-d5 as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Protocol 1: Quantitative Analysis of Levamisole in Human Plasma via LC-MS/MS
This protocol provides a robust method for determining the concentration of Levamisole in plasma, applicable to pharmacokinetic or toxicology studies.[12][13][14]
1. Materials and Reagents:
-
Levamisole hydrochloride (analyte standard)
-
This compound (internal standard)
-
Human plasma (blank, control)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Acetate
-
Formic Acid
-
Deionized Water
2. Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve Levamisole HCl in methanol.
-
IS Stock (1 mg/mL): Accurately weigh and dissolve Tetramisole-d5 HCl in methanol.
-
Calibration Standards (0.1 - 50 ng/mL): Serially dilute the analyte stock solution with blank plasma to prepare calibration standards at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL).
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of each calibration standard, quality control (QC) sample, and unknown sample into separate 1.5 mL microcentrifuge tubes.
-
Add 20 µL of the IS working solution (100 ng/mL) to every tube except for the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean HPLC vial.
-
Inject 5-10 µL into the LC-MS/MS system.
4. LC-MS/MS Instrumental Parameters: The following table provides typical parameters. These must be optimized for the specific instrument used.
| Parameter | Setting | Rationale |
| LC Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good reversed-phase retention for Levamisole. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |
| Gradient | Start at 5% B, ramp to 95% B, re-equilibrate | Elutes the analyte and cleans the column. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Levamisole contains basic nitrogen atoms that are readily protonated. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| MRM Transition (Levamisole) | Q1: 205.1 m/z -> Q3: 178.2 m/z | Precursor ion [M+H]+ and a stable product ion after collision.[12][14] |
| MRM Transition (Tetramisole-d5) | Q1: 210.1 m/z -> Q3: 183.2 m/z | Precursor ion [M+5+H]+ and its corresponding stable product ion. |
5. Data Analysis:
-
Integrate the chromatographic peaks for both Levamisole and Tetramisole-d5.
-
Calculate the Peak Area Ratio (PAR) = (Area of Levamisole) / (Area of Tetramisole-d5).
-
Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards.
-
Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.
-
Determine the concentration of Levamisole in unknown samples by interpolating their PAR values from the regression line.
Part 2: The Mechanistic Context: Tetramisole as a Bioactive Inhibitor
While Tetramisole-d5 HCl is an analytical tool, the reason for quantifying its unlabeled counterpart often stems from the latter's potent biological activity as an enzyme inhibitor. Understanding this context is crucial for designing meaningful experiments.
Stereospecific Inhibition of Alkaline Phosphatase (ALP)
Tetramisole, specifically the Levamisole isomer, is a well-characterized, potent, and stereospecific inhibitor of several alkaline phosphatase isoenzymes.[15][16] ALPs are enzymes that hydrolyze phosphate monoesters at a basic pH and are involved in numerous physiological processes, including bone mineralization, neuronal function, and cell signaling.[4][17]
The mechanism of inhibition is uncompetitive , meaning Levamisole binds only to the enzyme-substrate (ES) complex, not to the free enzyme.[16] This mode of inhibition is often more effective at higher substrate concentrations. The dextrorotatory isomer, Dexamisole, has a negligible inhibitory effect, highlighting the stereospecificity of the interaction.[15]
Caption: Mechanism of uncompetitive inhibition of ALP by Levamisole.
Differential Isozyme Specificity
Crucially, Levamisole does not inhibit all ALP isoenzymes equally. It is a powerful inhibitor of tissue-nonspecific alkaline phosphatase (TNAP)—found in liver, bone, and kidney—but has a much weaker effect on intestinal and placental ALP isoenzymes.[16][18] This differential activity allows researchers to use Levamisole to distinguish between ALP activities from different tissue sources in mixed samples or in immunohistochemical staining.[18]
| Isozyme | Source | Inhibition by Levamisole |
| TNAP | Liver, Bone, Kidney | Strong Inhibition |
| IAP | Intestine | Weak / No Inhibition |
| PLAP | Placenta | Weak / No Inhibition |
| GCAP | Germ Cell | Weak / No Inhibition |
Protocol 2: In Vitro Assay for Alkaline Phosphatase Inhibition
This protocol allows for the determination of the inhibitory potential of Tetramisole/Levamisole on a specific ALP isoenzyme.
1. Materials and Reagents:
-
Purified Alkaline Phosphatase (e.g., from bovine kidney)
-
p-Nitrophenyl Phosphate (pNPP), the substrate
-
Levamisole hydrochloride
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader (405 nm)
2. Procedure:
-
Prepare serial dilutions of Levamisole in the assay buffer (e.g., from 10 mM down to 1 µM).
-
In a 96-well plate, add 50 µL of assay buffer to control wells and 50 µL of the corresponding Levamisole dilution to test wells.
-
Add 25 µL of the ALP enzyme solution (at a pre-determined optimal concentration) to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to all wells.
-
Incubate at 37°C for 15-30 minutes. The reaction mixture will turn yellow as pNPP is hydrolyzed to p-Nitrophenol (pNP).
-
Stop the reaction by adding 50 µL of the stop solution to all wells.
-
Read the absorbance of the yellow pNP product at 405 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percent inhibition for each Levamisole concentration: % Inhibition = 100 * (1 - (Absorbance_with_Inhibitor / Absorbance_Control))
-
Plot the % Inhibition against the logarithm of the Levamisole concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
This compound is a highly specialized and indispensable reagent in modern research. Its primary utility is as a deuterated internal standard, enabling the highly accurate and precise quantification of its bioactive counterpart, Levamisole, in complex matrices.[5] This capability is fundamental to pharmacokinetic, toxicological, and clinical studies.[5][12][13] The scientific rationale for these quantitative pursuits is deeply rooted in the potent and stereospecific inhibitory action of Levamisole on alkaline phosphatase isoenzymes. By combining the analytical rigor afforded by Tetramisole-d5 with a clear understanding of the parent compound's pharmacology, researchers are well-equipped to conduct robust, reproducible, and mechanistically insightful studies.
References
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Title: Quantitative analysis of levamisole in porcine tissues by high-performance liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry.[19] Source: PubMed URL: [Link]
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Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.[7] Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
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Title: Tetramisole-D5 (HCl Salt).[5] Source: Veeprho URL: [Link]
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Title: The Role of Internal Standards In Mass Spectrometry.[8] Source: SCION Instruments URL: [Link]
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Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[6] Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study.[12] Source: PubMed URL: [Link]
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Title: Exploring the Potential of Tetramisole HCl in Pharmaceutical Research and Development.[1] Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]
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Title: Detection of Levamisole Exposure in Cocaine Users by Liquid Chromatography–Tandem Mass Spectrometry.[13] Source: Journal of Analytical Toxicology URL: [Link]
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Title: Deuterated internal standards and bioanalysis.[10] Source: AptoChem URL: [Link]
-
Title: Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex.[20] Source: PubMed URL: [Link]
-
Title: A sensitive LC-MS/MS method for determination of levamisole in human plasma: Application to pharmacokinetic study.[14] Source: ResearchGate URL: [Link]
-
Title: Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS.[21] Source: PubMed URL: [Link]
-
Title: Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry.[18] Source: PubMed URL: [Link]
-
Title: Tetramisole Analogues as Inhibitors of Alkaline Phosphatase, an Enzyme Involved in the Resistance of Neoplastic Cells to 6-thiopurines.[22] Source: PubMed URL: [Link]
-
Title: Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification.[15] Source: PubMed URL: [Link]
-
Title: Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives.[23] Source: PubMed URL: [Link]
-
Title: Effect of levamisole on alkaline phosphatase and PPi hydrolysis in intact rat aorta.[17] Source: ResearchGate URL: [Link]
-
Title: HARMONIZED GUIDELINES FOR INTERNAL QUALITY CONTROL IN ANALYTICAL CHEMISTRY LABORATORIES.[24] Source: IUPAC URL: [Link]
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An In-Depth Technical Guide to the Laboratory Synthesis of Tetramisole-d5 Hydrochloride
This guide provides a comprehensive overview and detailed protocols for the synthesis of Tetramisole-d5 hydrochloride, a critical isotopically labeled internal standard for analytical and pharmacokinetic studies.[1] The strategic incorporation of five deuterium atoms into the phenyl ring enhances its utility in mass spectrometry-based quantification by providing a distinct mass shift from the unlabeled parent compound.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for preparing this essential analytical tool.
I. Introduction: The Rationale for Isotopic Labeling
Tetramisole, a racemic mixture of (+)- and (-)-enantiomers, is a well-known anthelmintic agent.[3] The levorotatory isomer, levamisole, is responsible for the majority of its biological activity.[3] In research and clinical settings, accurate quantification of tetramisole in biological matrices is paramount. Stable isotope-labeled internal standards, such as this compound, are the gold standard for such analyses. The deuterium labeling provides a compound that is chemically identical to the analyte but mass-spectrometrically distinct, allowing for precise correction of matrix effects and variations in sample processing and instrument response.[1]
The primary advantage of using deuterated compounds lies in their potential to improve the pharmacokinetic and metabolic profiles of drugs.[4][5] While the kinetic isotope effect can alter metabolic rates, for the purpose of an internal standard, the key is the mass difference for unambiguous detection.
II. Synthetic Strategy: A Retrosynthetic Analysis
The synthesis of this compound hinges on the introduction of the deuterated phenyl group at an early and efficient stage. A common and effective strategy involves the use of commercially available deuterated starting materials. The core imidazo[2,1-b]thiazole ring system is then constructed through a series of cyclization reactions.
A logical retrosynthetic approach breaks down the target molecule as follows:
Caption: Retrosynthetic analysis of this compound.
This pathway highlights the key intermediates and the strategic importance of starting with a readily available deuterated precursor like benzene-d6 to synthesize styrene oxide-d5, which is a crucial building block.
III. Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound. All manipulations of deuterated reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent H-D exchange with atmospheric moisture.
A. Synthesis of the Key Intermediate: dl-3-(β-hydroxyphenethyl-d5)-2-iminothiazolidine
The initial steps focus on constructing the substituted thiazolidine ring with the deuterated phenyl group. This is a crucial phase where the isotopic label is incorporated.
Protocol 1: Synthesis of dl-3-(β-hydroxyphenethyl-d5)-2-iminothiazolidine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine styrene oxide-d5 (1.0 eq) and ethanolamine (1.2 eq) in a suitable solvent such as acetonitrile.
-
Reaction: Heat the mixture to 50°C for one hour.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Intermediate Formation: The initial reaction forms an amino alcohol intermediate. This is then reacted with a thiourea equivalent to form the desired thiazolidine derivative. Several patented methods describe variations of this cyclization.[6][7]
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield the pure dl-3-(β-hydroxyphenethyl-d5)-2-iminothiazolidine.
B. Cyclization to Tetramisole-d5 Free Base
The pivotal step in forming the imidazo[2,1-b]thiazole core is an intramolecular cyclization through dehydration.
Protocol 2: Dehydration and Cyclization
-
Reaction Setup: A laboratory pressure bottle is charged with dl-3-(β-hydroxyphenethyl-d5)-2-iminothiazolidine p-toluenesulfonate (1.0 eq).
-
Reagent Addition: The vessel is cooled to 0-5°C, and a mixture of 37% hydrochloric acid and sodium chloride is added.[8] Subsequently, 97% sulfuric acid is carefully added while maintaining the low temperature.[8]
-
Reaction: The pressure bottle is sealed and heated at 50°C for approximately 20 hours.[8] This step facilitates the dehydration and subsequent ring closure to form the tetramisole-d5 skeleton.
-
Work-up and Extraction: The reaction mixture is cooled and then added to a mixture of water and toluene.[8] The pH is adjusted to the alkaline range (pH 9.5-10.5) with a sodium hydroxide solution to liberate the tetramisole-d5 free base.[9] The free base is then extracted into an organic solvent like toluene.
-
Purification: The organic layers are combined, washed, dried, and the solvent is evaporated to yield the crude Tetramisole-d5 free base.
C. Formation and Purification of this compound
The final step involves the conversion of the free base to its more stable and water-soluble hydrochloride salt.
Protocol 3: Salt Formation and Crystallization
-
Salification: The crude Tetramisole-d5 free base is dissolved in a suitable solvent like isopropanol or acetone.[7][8] A solution of isopropanolic hydrogen chloride is then added dropwise until the solution becomes acidic, which can be checked with Congo Red test paper.[8]
-
Crystallization: The reaction mixture is cooled to induce crystallization of the hydrochloride salt. The precipitate is collected by filtration.
-
Washing and Drying: The filter cake is washed with cold isopropanol and then dried under vacuum to a constant weight to afford the final product, this compound.[8]
IV. Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
| Analytical Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity. | Purity ≥ 98%.[10] A single major peak corresponding to this compound. |
| Mass Spectrometry (MS) | To confirm molecular weight and isotopic incorporation. | A molecular ion peak corresponding to the mass of Tetramisole-d5.[11] The mass spectrum should show a clear shift of +5 amu compared to the unlabeled standard. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and the positions of deuterium labeling. | The ¹H NMR spectrum will show the absence of signals from the phenyl ring protons.[11] The ¹³C NMR will show characteristic shifts for the imidazo[2,1-b]thiazole core. |
Table 1: Analytical Methods for Quality Control of this compound.
V. Workflow and Logic Diagram
The overall synthetic and analytical workflow can be visualized as follows:
Caption: Overall workflow for the synthesis and quality control of this compound.
VI. Conclusion
The synthesis of this compound is a multi-step process that requires careful execution and rigorous quality control. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this invaluable internal standard for a wide range of analytical applications. The use of a deuterated starting material is a key strategic decision that simplifies the synthesis and ensures high isotopic enrichment in the final product.
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Veeprho. Tetramisole-D5 (HCl Salt) | CAS 1173021-85-6. [Link]
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Semantic Scholar. Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramisole. [Link]
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RIVM. Datasheet this compound. [Link]
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European Patent Office. EP 0010852 B1 - Process for the preparation of tetramisole. [Link]
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Impactfactor.org. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Oxyclozanide and Tetramisole Hydrochloride from Formulation. [Link]
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European Patent Office. EP 0142191 B1 - A process for isolating levamisole from tetramisole. [Link]
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A Technical Guide to the Isotopic Labeling and Purity Assessment of Tetramisole-d5 Hydrochloride
Abstract
Stable isotope-labeled compounds, such as Tetramisole-d5 hydrochloride, are indispensable tools in modern analytical sciences, particularly as internal standards for quantitative mass spectrometry-based assays.[1][2][3] Their efficacy is fundamentally dependent on their chemical and isotopic purity. This guide provides an in-depth technical overview of the core principles and methodologies for the synthesis, characterization, and quality control of this compound. We will explore the rationale behind isotopic labeling, detail the analytical workflows for verifying deuterium incorporation and isotopic enrichment, and present validated protocols for researchers, scientists, and drug development professionals. The combined use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy offers a comprehensive strategy for ensuring the structural integrity and isotopic purity of these critical reagents.[4]
Introduction: The Role of Tetramisole-d5 in Quantitative Analysis
Tetramisole is an anthelmintic agent that exists as a racemic mixture of two enantiomers, levamisole and dextramisole.[] In analytical chemistry, particularly in pharmacokinetic and bioanalytical studies, a stable isotope-labeled version of the analyte is the gold standard for use as an internal standard (IS).[3][6]
This compound (Figure 1) is a deuterated analog of Tetramisole HCl where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[][7][8]
Figure 1. Chemical Structures
-
A) Tetramisole Hydrochloride: C₁₁H₁₂N₂S · HCl
-
B) this compound: C₁₁H₇D₅N₂S · HCl[7]
The rationale for using Tetramisole-d5 HCl as an internal standard is based on several key properties:
-
Identical Chemical Behavior: It shares the same physicochemical properties as the unlabeled analyte, meaning it co-elutes chromatographically and exhibits similar extraction recovery and ionization efficiency in mass spectrometry.[9]
-
Mass Shift: The +5 Dalton mass difference allows it to be clearly distinguished from the unlabeled analyte by a mass spectrometer, preventing signal overlap.[6]
-
Reduced Matrix Effects: By behaving identically to the analyte during sample preparation and analysis, the SIL-IS accurately compensates for variations caused by matrix effects, which are a common source of inaccuracy in complex biological samples.[9]
The reliability of any quantitative assay using Tetramisole-d5 HCl is directly contingent on its isotopic purity —the extent to which the intended deuterium atoms are incorporated and the absence of lesser-labeled or unlabeled species.[6]
Synthesis and Isotopic Labeling Strategy
The synthesis of Tetramisole-d5 involves incorporating the deuterium atoms at a chemically stable position. Labeling the phenyl ring is an ideal strategy because these C-D bonds are not labile and will not undergo back-exchange with hydrogen under typical experimental or physiological conditions.[6]
A common synthetic approach involves using a deuterated starting material, such as benzene-d6, to build the phenyl-d5 moiety which is then incorporated into the Tetramisole scaffold. General synthetic routes for unlabeled Tetramisole often involve the cyclization of a precursor like 3-(β-hydroxyphenethyl)-2-iminothiazolidine.[10][11] For the deuterated analog, the corresponding phenyl-d5 precursor would be used.
The choice of deuterated reagent and reaction conditions is critical to maximize the incorporation of deuterium and minimize isotopic scrambling.[12]
Comprehensive Quality Control: A Multi-Modal Approach
Ensuring the identity, purity, and isotopic enrichment of Tetramisole-d5 HCl requires a combination of analytical techniques. The two pillars of this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Mass Spectrometry for Isotopic Enrichment and Purity
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary tool for determining isotopic purity.[13][14][15] It provides information on the distribution of different isotopologues (molecules that differ only in their isotopic composition).
Key Parameters Determined by MS:
-
Molecular Ion Confirmation: Verifying the mass of the [M+H]⁺ ion corresponds to the theoretical mass of the d5-labeled compound.
-
Isotopic Distribution: Quantifying the relative abundance of the d0, d1, d2, d3, d4, and d5 species.
-
Isotopic Enrichment (%): Calculated from the relative abundances of the isotopologues.
Table 1: Theoretical and Observed Properties of Tetramisole and Tetramisole-d5
| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) | [M+H]⁺ (m/z) |
|---|---|---|---|
| Tetramisole (Free Base) | C₁₁H₁₂N₂S | 204.0721 | 205.0799 |
| Tetramisole-d5 (Free Base) | C₁₁H₇D₅N₂S | 209.1035 | 210.1113 |
The isotopic purity is calculated by comparing the measured ion intensities of all relevant isotopologues after correcting for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³⁴S).[15][16]
Isotopic Purity (%) = [ (Intensity of d5) / (Sum of Intensities of d0 to d5) ] x 100
A high-quality Tetramisole-d5 HCl standard should exhibit an isotopic purity of ≥98%.[]
NMR Spectroscopy for Structural Integrity and Label Position
While MS confirms the mass, NMR spectroscopy confirms the structure and pinpoints the location of the deuterium labels.[17][18]
-
¹H NMR (Proton NMR): In a ¹H NMR spectrum of Tetramisole-d5, the signals corresponding to the phenyl protons should be almost entirely absent. The presence of small residual signals allows for a quantitative estimation of the percentage of non-deuterated sites. The remaining protons on the imidazothiazole ring system should be present with their expected chemical shifts and coupling patterns, confirming the structural integrity of the core molecule.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei.[19] For Tetramisole-d5, a signal in the aromatic region would confirm that the deuterium is located on the phenyl ring.
-
¹³C NMR: The carbon atoms attached to deuterium exhibit a characteristic triplet splitting pattern (due to C-D coupling) and are shifted slightly upfield compared to carbons attached to hydrogen. This provides further confirmation of the labeling positions.[20]
The combination of these NMR experiments provides unambiguous proof of the labeling site and the overall structure of the molecule.
Analytical Workflow and Protocols
A robust quality control workflow is essential for validating each new batch of this compound.
// Invisible nodes for alignment edge[style=invis]; P1 -> P3; P3 -> P7; } enddot Diagram 1: Quality Control Workflow for Tetramisole-d5 HCl.
Protocol 4.1: Chemical Purity by HPLC-UV
-
Mobile Phase: Prepare an appropriate mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid).
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Dissolve Tetramisole-d5 HCl in the mobile phase to a concentration of ~1 mg/mL.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as a percentage of the main peak area relative to the total peak area. The chemical purity should typically be >98%.
Protocol 4.2: Isotopic Enrichment by LC-HRMS
-
LC Conditions: Use the same HPLC method as in 4.1 to ensure chromatographic separation.
-
Mass Spectrometer: A high-resolution instrument (e.g., Orbitrap or TOF) is required to resolve the isotopologue peaks.[13][21]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Full scan MS over a range of m/z 150-300.
-
Data Acquisition: Acquire the spectrum across the chromatographic peak for Tetramisole-d5.
-
Data Analysis: a. Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d5). b. Integrate the peak areas for each extracted ion chromatogram. c. Correct for the contribution of natural ¹³C abundance to the M+1 and M+2 peaks. d. Calculate the percentage of isotopic enrichment as described in Section 3.1.
Protocol 4.3: Structural Confirmation by ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of Tetramisole-d5 HCl in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).[17]
-
Spectrometer: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: a. Confirm the presence of signals for the non-deuterated positions (the imidazothiazole backbone). b. Integrate the residual proton signals in the aromatic region (approx. 7.2-7.5 ppm) and compare them to the integration of a known proton signal on the backbone to estimate the degree of deuteration.
Conclusion
The quality and reliability of this compound as an internal standard are paramount for the accuracy of quantitative analytical methods. A rigorous, multi-technique approach is not merely recommended but essential for its validation. By combining chromatographic separation for chemical purity, high-resolution mass spectrometry for isotopic enrichment, and NMR spectroscopy for structural verification, researchers can ensure that their standard meets the highest quality criteria.[4] This comprehensive characterization provides confidence in the resulting analytical data and upholds the integrity of subsequent research and development activities.
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Czajkowska-Szczykowska, D., et al. (2010). Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples. PubMed. Available at: [Link]
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Wen, B., et al. (2013). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. PMC - NIH. Available at: [Link]
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Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available at: [Link]
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Sangi, M. R., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]
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Wang, G., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]
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Wang, G., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]
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Huang, Y., et al. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao. Available at: [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]
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LeMaster, D. M., & Richards, F. M. (1990). Deuterium Labelling in NMR Structural Analysis of Larger Proteins. PubMed. Available at: [Link]
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Al-Sari, N., et al. (2021). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. MDPI. Available at: [Link]
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Kanto Chemical Co., Inc. (n.d.). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. Kanto Chemical Co., Inc. Available at: [Link]
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Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Amerigo Scientific. Available at: [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
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Isay, V., et al. (2019). Deuterated reagents in multicomponent reactions to afford deuterium labeled products. Beilstein Archives. Available at: [Link]
- Google Patents. (2020). CN111138457A - Synthesis method of tetramisole hydrochloride. Google Patents.
- Google Patents. (1982). US4314066A - Synthesis of tetramisole, levamisole and their derivatives. Google Patents.
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Understanding the Mass Shift of Tetramisole-d5 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the mass shift observed for Tetramisole-d5 hydrochloride and its critical role as an internal standard in quantitative mass spectrometry. We will delve into the fundamental principles of isotopic labeling, the rationale behind the selection of deuterated standards, and the practical implications for analytical method development and validation. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound for robust and reliable bioanalytical assays.
The Imperative for Internal Standards in Quantitative Analysis
In the landscape of drug discovery and development, accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS/MS can be compromised by several factors, including variations in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[2][3]
To mitigate these variabilities, an internal standard (IS) is introduced at a constant concentration to all samples, including calibration standards and quality controls, prior to sample processing.[3] The IS should ideally have physicochemical properties closely resembling the analyte of interest.[3] By calculating the ratio of the analyte's response to the IS's response, variations introduced during the analytical workflow can be effectively normalized, leading to more accurate and reproducible results.[2]
Deuterated Analogs: The Gold Standard of Internal Standards
The ideal internal standard co-elutes with the analyte and experiences identical matrix effects and ionization efficiencies. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely considered the gold standard for LC-MS-based quantification.[4] These compounds are chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical chemical behavior ensures they track each other throughout the analytical process.[2]
The use of deuterated internal standards like Tetramisole-d5 significantly enhances the reliability of quantitative data by compensating for:
-
Sample Loss During Extraction: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the deuterated IS.
-
Matrix Effects: Both the analyte and the IS will experience similar ion suppression or enhancement in the mass spectrometer's source.[5]
-
Variability in Injection Volume: Inconsistent injection volumes will affect both the analyte and the IS equally.
Unveiling the Mass Shift of this compound
The "mass shift" is the difference in mass between the unlabeled analyte (Tetramisole) and its isotopically labeled counterpart (Tetramisole-d5). This shift is the cornerstone of their differentiation in a mass spectrometer.
Chemical Structures and Monoisotopic Masses
To understand the mass shift, we must first examine the chemical structures and precise masses of both compounds.
-
Tetramisole:
-
This compound:
The nominal mass shift is +5, as five hydrogen atoms (nominal mass of 1) are replaced by five deuterium atoms (nominal mass of 2). However, for high-resolution mass spectrometry, it is the difference in the monoisotopic masses that is critical. The monoisotopic mass of hydrogen (¹H) is 1.007825 u, while that of deuterium (²H or D) is 2.014102 u.
Therefore, the precise mass shift is not simply +5 Da but is a result of substituting five protium atoms with five deuterium atoms.
Data Presentation: Calculated Mass Values
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) |
| Tetramisole | C₁₁H₁₂N₂S | 204.0721 | 204.29 |
| Tetramisole Hydrochloride | C₁₁H₁₃ClN₂S | 240.0488 | 240.75 |
| Tetramisole-d5 | C₁₁H₇D₅N₂S | 209.1034 (Calculated) | 209.32 (Calculated) |
| This compound | C₁₁H₈D₅ClN₂S | 245.0801 (Calculated) | 245.78 |
Data sourced from PubChem and various chemical suppliers.[6][][11]
Experimental Protocol: Quantitative Analysis of Tetramisole using LC-MS/MS
This section outlines a representative LC-MS/MS method for the quantification of Tetramisole in a biological matrix, utilizing this compound as the internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, milk), add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System: | Agilent 1200 Series or equivalent |
| Column: | ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Gradient: | 5% B to 95% B over 5 minutes |
| Flow Rate: | 0.4 mL/min |
| Column Temperature: | 40°C |
| Injection Volume: | 5 µL |
These conditions are a starting point and may require optimization based on the specific matrix and instrumentation.[1]
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer: | Triple Quadrupole (e.g., Agilent 6410, Sciex API 4000) |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage: | 5500 V |
| Temperature: | 500°C |
| Scan Type: | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tetramisole | 205.1 | 178.1 (Quantifier) | 20 |
| 205.1 | 91.1 (Qualifier) | 35 | |
| Tetramisole-d5 | 210.1 | 183.1 | 20 |
Precursor and product ions should be optimized for the specific instrument being used.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., ICH, FDA).[12][13] Key validation parameters include:
-
Specificity and Selectivity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Demonstrating a linear relationship between concentration and response.
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter.[14]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Matrix Effect: Evaluating the influence of the matrix on ionization.
-
Stability: Assessing the stability of the analyte and IS under various conditions.
Visualizing the Analytical Workflow and Logic
Diagram 1: The Role of an Internal Standard
Caption: Workflow for quantitative analysis using an internal standard.
Diagram 2: Logic of Mass Shift in MS
Caption: MRM differentiation of Tetramisole and Tetramisole-d5.
Conclusion
The mass shift of this compound is a direct consequence of the substitution of five hydrogen atoms with deuterium on the phenyl ring. This isotopic labeling results in a compound that is chemically analogous to Tetramisole but mass-spectrometrically distinct. This property makes Tetramisole-d5 an exemplary internal standard, enabling the correction of analytical variability and ensuring the generation of high-quality, reliable quantitative data in bioanalytical studies. A thorough understanding of these principles is essential for any scientist working on the development and validation of robust LC-MS/MS methods.
References
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Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules. Available at: [Link][7][8]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link][2]
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(+-)-Tetramisole | C11H12N2S | CID 3913. PubChem, National Institutes of Health. Available at: [Link][6]
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Tetramisole Hydrochloride | C11H13ClN2S | CID 68628. PubChem, National Institutes of Health. Available at: [Link][11]
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Chemical structure of tetramisole hydrochloride. ResearchGate. Available at: [Link][9]
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Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramisole Hydrochloride in Pharmaceutical Formulation. Semantic Scholar. Available at: [Link][15]
-
Validation of Analytical Test Methods. ResearchGate. Available at: [Link][12]
-
LC/MS Applications for Drug Residues in Foods. Agilent. Available at: [Link][1]
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Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link][14]
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guidelines for the validation of analytical methods used in residue studies in animal tissues. World Organisation for Animal Health (WOAH). Available at: [Link][13]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central, National Institutes of Health. Available at: [Link][5]
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Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Future Science. Available at: [Link][3]
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Solubility and stability of Tetramisole-d5 hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility and Stability of Tetramisole-d5 Hydrochloride in Organic Solvents
Introduction: The Critical Role of a Reliable Internal Standard
In the realm of quantitative bioanalysis, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS), the accuracy of results is fundamentally dependent on the quality and handling of the internal standard. This compound, a deuterium-labeled analog of tetramisole, serves as an exemplary internal standard for the precise quantification of tetramisole in complex biological matrices.[1] Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, allowing it to co-elute chromatographically and experience similar ionization effects, thereby correcting for variability during sample preparation and analysis.[2][3]
However, the assumption of its ideal behavior is contingent upon its proper dissolution and the stability of the resulting solution. An improperly prepared or degraded standard solution introduces significant error, compromising the integrity of an entire study. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility and stability characteristics of this compound. We will delve into the causality behind solvent selection, provide field-proven protocols for characterization, and outline best practices for the preparation and storage of reliable, long-lasting standard solutions.
Part 1: Solubility Profile of this compound
The first step in preparing an accurate standard is ensuring its complete dissolution in a suitable solvent. The isotopic labeling in this compound does not significantly alter its bulk physical properties; therefore, its solubility profile can be reliably extrapolated from its non-deuterated counterpart, Tetramisole hydrochloride.[3][4]
Tetramisole hydrochloride is a salt, rendering it highly soluble in polar protic solvents like water and to a lesser extent, in polar organic solvents.[5][6] Its solubility decreases significantly in non-polar or aprotic solvents.
Quantitative and Qualitative Solubility Data
The following table summarizes the known solubility of Tetramisole hydrochloride, which serves as a robust proxy for the d5-labeled variant.
| Solvent | Type | Solubility | Concentration/Remarks | Source |
| Water | Polar Protic | Freely Soluble | 50 mg/mL | [5][7] |
| Methanol | Polar Protic | Freely Soluble | Easily soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Used for stock solutions (≥1 mg/mL) | [8] |
| Ethanol | Polar Protic | Slightly Soluble | - | [6] |
| Acetone | Polar Aprotic | Insoluble | - | [6] |
Expert Insight: The high solubility in methanol and DMSO makes them excellent choices for preparing high-concentration primary stock solutions. These can then be diluted with aqueous or other organic mobile phase components for working standards. The "slight" solubility in ethanol suggests it may be suitable for lower concentration working solutions but could be problematic for initial stock preparation. Acetone is clearly unsuitable as a primary solvent.
Experimental Protocol: Solubility Determination in a Novel Solvent
To ensure self-validation within your laboratory, it is crucial to have a protocol to empirically determine solubility in a solvent not listed above. This process involves creating a saturated solution and quantifying the dissolved analyte.
Methodology:
-
Reagent Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 2 mL glass vial.
-
Select the organic solvent for evaluation.
-
-
Saturated Solution Generation:
-
Add the test solvent to the vial in known small increments (e.g., 100 µL) using a calibrated pipette.
-
After each addition, vortex the vial for 60 seconds. Observe for complete dissolution.
-
Continue adding solvent until a small amount of solid material remains undissolved, indicating saturation. Record the total volume of solvent added.
-
-
Equilibration:
-
Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours. This ensures the solution reaches equilibrium.
-
-
Sample Clarification:
-
Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.
-
-
Quantification:
-
Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL).
-
Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of a validated HPLC-UV or LC-MS method.[9][10]
-
Analyze the diluted sample and calculate the original concentration in the supernatant. This value represents the solubility of the compound in that solvent at the tested temperature.
-
Visualization: Solubility Determination Workflow
Caption: A flowchart of the experimental steps for determining compound solubility.
Part 2: Stability Profile of this compound
Ensuring the stability of a stock solution is as critical as ensuring its initial solubility. Degradation of the internal standard leads to a systematic underestimation of the target analyte. The stability of this compound is influenced primarily by pH, temperature, and light.
Key Stability Factors and Degradation Pathways
-
pH-Dependent Hydrolysis: This is the most significant degradation pathway for tetramisole. The molecule is stable in acidic and neutral solutions but undergoes rapid hydrolysis under alkaline (basic) conditions.[5][6] The imidazothiazole ring system is susceptible to cleavage at high pH.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[5][6] While the solid form is thermally stable, solutions should be stored at refrigerated or frozen temperatures to minimize degradation over time.[9] Aqueous solutions of tetramisole hydrochloride are reported to be stable for approximately one month when stored at 2-8°C.[5]
-
Photostability: Exposure to light, particularly UV radiation, is a common cause of degradation for many pharmaceutical compounds. Photostability should be assessed as part of a comprehensive forced degradation study according to ICH Q1B guidelines.[11]
-
Deuterium Label Stability: For a deuterated standard, the stability of the isotopic label itself is paramount. Loss of deuterium via chemical exchange with protons from the solvent would convert the standard into the unlabeled analyte, interfering with quantification.
-
Expert Insight: The deuterium atoms in Tetramisole-d5 are located on the phenyl ring, which are non-exchangeable aromatic C-D bonds. These are highly stable under typical analytical conditions.[12] Unlike deuterium on heteroatoms (O-D, N-D) or on carbons adjacent to carbonyls, there is a very low risk of back-exchange.[4][12]
-
Summary of Stability Characteristics
| Condition | Stability | Remarks | Source |
| Solid State | Highly Stable | Shelf-life of 8 years at room temp. Thermally stable at 100°C for 24h. | [5][9] |
| Acidic Solution (pH < 7) | Stable | Preferred condition for solution preparation and storage. | [5][6] |
| Alkaline Solution (pH > 7) | Unstable | Rapid hydrolysis occurs. Degradation rate increases with pH. | [5][6] |
| Temperature (in solution) | Moderate | Stable for ~1 month at 2-8°C. Degradation increases with temperature. | [5] |
| Light Exposure | Potential for Degradation | Should be evaluated and solutions stored in amber vials or protected from light. | [11][13] |
Protocol: Forced Degradation (Stress Testing) Study
A forced degradation study is essential for identifying potential degradants and confirming that your analytical method is "stability-indicating"—meaning it can separate the intact drug from its degradation products. This protocol is based on ICH guidelines.[13][14][15]
Objective: To intentionally degrade the Tetramisole-d5 HCl standard by approximately 5-20% under various stress conditions.[11][16]
Methodology:
-
Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Application of Stress Conditions: For each condition, mix the stock solution with the stressor in a clear glass vial (for photolysis) or amber vial (for others) and incubate. Include an unstressed control sample stored at 5°C.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature (degradation is often rapid).
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature.
-
Thermal Degradation: Incubate 1 mL of the stock solution (in methanol) at 60°C.
-
Photolytic Degradation: Expose 1 mL of stock solution in a clear vial to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
-
Time Point Analysis:
-
Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution and analysis to halt the reaction.
-
-
HPLC Analysis:
-
Dilute all samples to a suitable concentration.
-
Analyze using a validated, stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid).[2][10]
-
Monitor the peak area of the parent Tetramisole-d5 compound and look for the appearance of new peaks corresponding to degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound at each time point relative to the time-zero control.
-
Ensure peak purity of the parent compound and achieve baseline resolution between the parent and any major degradants.
-
Visualization: Forced Degradation Study Workflow
Caption: A flowchart of the experimental steps for stress testing a compound.
Conclusion and Best Practices
The reliability of quantitative data derived from methods using this compound as an internal standard is directly linked to the integrity of the standard solution. Based on the available data and established chemical principles, the following best practices are recommended:
-
Solvent Selection: For primary stock solutions, use high-purity methanol or DMSO. Avoid alkaline solvents or diluents.
-
Preparation: Always use volumetric flasks and calibrated pipettes to ensure concentration accuracy. After dissolution, sonication can be used to ensure homogeneity.[8]
-
Storage: Store stock solutions in amber glass vials at low temperatures (2-8°C for short-term, ≤ -20°C for long-term) to minimize both hydrolytic and potential photolytic degradation.
-
Validation: Always perform a forced degradation study during method development to confirm the stability of your standard in the chosen solvent and to validate the stability-indicating nature of your analytical method.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the preparation of accurate and stable this compound standard solutions, thereby upholding the scientific integrity and trustworthiness of their analytical results.
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Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramisole . Semantic Scholar. [Link]
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Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations . ResearchGate. [Link]
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Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC . NIH. [Link]
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Tetramisole-D5 (HCl Salt) | CAS 1173021-85-6 . Veeprho. [Link]
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Tetramisole Hydrochloride | C11H13ClN2S | CID 68628 . PubChem. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass. [Link]
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Development and Validation of RP-HPLC Method for Simultaneous Estimation of Oxyclozanide and Tetramisole Hydrochloride from Formulation . Impactfactor. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]
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Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]
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ENANTIOSELECTIVE ANALYSIS OF TETRAMISOLE AND ITS PHASE-1 METABOLITES USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY TANDEM MASS SP . TSU. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . SciSpace. [Link]
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Chiral pharmacokinetics of tetramisole stereoisomers—Enantioselective quantification of levamisole and dexamisole in serum sam . Gutenberg Open Science. [Link]
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(PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update . ResearchGate. [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY . SGS. [Link]
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Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards . Hilaris Publisher. [Link]
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Cocaine adulteration with the anthelminthic tetramisole (levamisole/dexamisole): Long-term monitoring of its intake by chiral LC-MS/MS analysis of cocaine-positive hair samples . PubMed. [Link]
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Tetramisole-d5 hydrochloride as a biological response modifier
An In-Depth Technical Guide to Tetramisole-d5 Hydrochloride as a Biological Response Modifier
Introduction
This compound is the deuterated analog of Tetramisole, a synthetic imidazothiazole derivative.[1][2] While its non-deuterated counterpart, Tetramisole, is known primarily as a broad-spectrum anthelmintic agent, its utility in the research sphere stems from its potent activity as a biological response modifier.[1][3] This guide provides a technical exploration of this compound, focusing on its core mechanisms of action, the critical role of its deuterium labeling, and its practical applications in scientific research for professionals in drug development and life sciences.
The strategic replacement of five hydrogen atoms with deuterium on the phenyl ring of Tetramisole is not a trivial alteration.[2] This isotopic substitution, a concept often referred to as a "deuterium switch," leverages the kinetic isotope effect. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[4] This modification can profoundly alter a molecule's pharmacokinetic profile by slowing its rate of metabolism, which can lead to improved bioavailability and a longer half-life.[5][6] Furthermore, the mass shift introduced by deuterium makes this compound an ideal internal standard for highly sensitive and accurate quantification of Tetramisole in biological matrices using mass spectrometry.[6]
Beyond its isotopic advantages, the compound's primary biological activities are twofold: it is a well-characterized and potent inhibitor of alkaline phosphatases (ALPs) and it possesses significant immunomodulatory properties.[3][7] This dual capacity allows it to serve as a versatile tool for dissecting a range of cellular and systemic processes.
Part 1: Core Mechanism of Action: Alkaline Phosphatase Inhibition
The Target: Alkaline Phosphatases (ALPs)
Alkaline phosphatases are a group of ubiquitous enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH, a process known as dephosphorylation.[8][9] Found in various tissues including the liver, bone, kidney, and placenta, ALPs play a critical role in numerous physiological processes, from bone mineralization to signal transduction and energy metabolism.[8][10] By removing phosphate groups from proteins, nucleotides, and other molecules, they act as key regulators in cellular signaling cascades.
Mechanism and Specificity of Inhibition
Tetramisole functions as a potent, non-competitive inhibitor of most mammalian ALP isozymes.[7][11] The biological activity of Tetramisole, a racemic mixture, is almost entirely attributable to its levorotatory isomer, levamisole (L-tetramisole).[7][12][13] The dextrorotatory isomer, dexamisole (D-tetramisole), is largely inactive.[13] Levamisole binds to a site on the ALP enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[11]
An important aspect for experimental design is Tetramisole's differential specificity. It is a powerful inhibitor of tissue non-specific alkaline phosphatase (TNAP)—found in liver, bone, and kidney—as well as placental ALP.[14] However, it is a notably weak inhibitor of intestinal ALP isozymes.[7][14] This selectivity allows researchers to dissect the roles of different ALP isozymes in biological systems. The typical effective concentration for in vitro inhibition of susceptible ALPs ranges from 0.4 to 2 mM.[7]
Part 2: The Critical Role of Deuterium Labeling
Modulating Pharmacokinetics via the Kinetic Isotope Effect
The primary rationale for developing deuterated compounds is to enhance their metabolic stability.[4] The five deuterium atoms on the phenyl group of this compound are located at a site that may be susceptible to metabolic oxidation by cytochrome P450 enzymes. The increased strength of the C-D bond compared to the C-H bond can slow this metabolic process, a phenomenon known as the kinetic isotope effect.[4][5] For researchers, this translates to a more stable and predictable compound in in vivo and long-term cell culture experiments, potentially reducing the required dosage and minimizing the confounding effects of metabolites.
The Gold Standard: Application as an Internal Standard
In the field of pharmacokinetics and drug metabolism, accurate quantification of compounds in biological fluids is paramount. This compound serves as an ideal internal standard for mass spectrometry-based assays (e.g., LC-MS/MS) designed to measure the concentration of non-deuterated Tetramisole or levamisole.
Causality of Experimental Choice: Why is a deuterated analog the preferred standard?
-
Co-elution: It is chemically identical to the analyte and therefore exhibits the exact same chromatographic behavior, ensuring it elutes at the same time.
-
Identical Ionization: It has the same ionization efficiency in the mass spectrometer's source, correcting for variations in sample preparation (matrix effects) and instrument response.
-
Mass Differentiation: It is easily distinguished from the non-deuterated analyte by its higher mass (+5 Da), allowing for simultaneous and independent measurement.
This self-validating system ensures that any sample loss during extraction or fluctuation in instrument performance affects both the analyte and the standard equally, leading to highly precise and accurate quantification.
Part 3: Broader Biological Response Modification
Immunomodulatory Effects
Tetramisole and its active isomer levamisole are well-documented immunomodulators.[3][15][16] They have been shown to restore depressed immune function by stimulating T-cell activation and proliferation and enhancing antibody formation.[17][18] In vitro studies have demonstrated that levamisole can enhance lymphocyte transformation in response to various antigens.[17] This activity is crucial for researchers investigating immune system pathways, as Tetramisole can be used to potentiate immune responses or to study the mechanisms of T-cell-mediated immunity.[19]
Impact on Cellular Signaling
As a potent ALP inhibitor, this compound can profoundly alter cellular signaling pathways that are regulated by phosphorylation. By preventing the dephosphorylation of key signaling proteins, the inhibitor can effectively "lock" them in a phosphorylated, and often activated, state.
For example, research has implicated TNAP inhibition by Tetramisole in the modulation of fibrotic pathways, specifically through the deactivation of TGF-β1/Smad2 signaling and the activation of p53 signaling.[20] Additionally, other studies have shown that the p38 MAP kinase pathway is involved in regulating ALP activity, suggesting a complex feedback loop that could be investigated using Tetramisole.[21]
Part 5: Quantitative Data Summary
The following table summarizes key quantitative parameters for Tetramisole, which are directly applicable to its deuterated analog for biological activity studies.
| Parameter | Value | Context | Source |
| Effective Concentration Range | 0.4 – 2 mM | General inhibition of mammalian ALPs (liver, bone, kidney). | Sigma-Aldrich [7] |
| IC50 vs. Sarcoma ALP | 0.045 mM (45 µM) | Inhibition of alkaline phosphatase from Sarcoma 180/TG tumor cells. | Lee, M. H., et al. (1981) [22] |
| IK1 Channel Agonism | 1 – 100 µM | Concentration-dependent enhancement of IK1 current in rat cardiomyocytes. | Wang, Y., et al. (2020) [23] |
| Maximal Efficacy (IK1) | 30 µM | Concentration for maximal enhancement of IK1 current. | Wang, Y., et al. (2020) [23] |
Conclusion
This compound is a sophisticated and multifaceted tool for modern biological research. Its identity extends far beyond that of a simple deuterated compound. The strategic isotopic labeling provides enhanced metabolic stability and establishes it as the gold standard for quantitative analysis of its non-deuterated counterpart. As a biological response modifier, its well-defined role as a potent and specific inhibitor of alkaline phosphatase allows for the precise interrogation of phosphorylation-dependent signaling pathways. Coupled with its known immunomodulatory effects, this compound offers researchers a versatile agent to investigate cellular regulation, immune function, and disease pathology with high confidence and technical rigor. Future investigations will likely continue to uncover novel applications for this compound in dissecting complex biological systems.
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Comparison of the effectiveness of tetramisole and levamisole on... . ResearchGate. [Link]
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The Dual Power of Tetramisole HCl: From Anthelmintic to Immunomodulator . Ningbo Inno Pharmchem Co., Ltd. [Link]
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Tetramisole hydrochloride . AERU - University of Hertfordshire. [Link]
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Tetramisole Hydrochloride: A Comprehensive Guide To Uses, Mechanism, And Safety Concerns . BLIT Chemical. [Link]
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Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex . PubMed. [Link]
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Tetramisole is a new IK1 channel agonist and exerts IK1‐dependent cardioprotective effects in rats . National Institutes of Health (NIH). [Link]
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Deuterium in drug discovery: progress, opportunities and challenges . National Institutes of Health (NIH). [Link]
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The potential immunomodulatory effect of levamisole in humans and farm animals . National Institutes of Health (NIH). [Link]
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Alkaline phosphatase . Wikipedia. [Link]
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Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans . ResearchGate. [Link]
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Tetramisole Hydrochloride Powder: Your Guide to Anthelmintic and Immunomodulatory Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification . PubMed. [Link]
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L-tetramisole. Enhancement of human lymphocyte response to antigen . PubMed. [Link]
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Deuterated drugs; where are we now? . PubMed Central. [Link]
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What are Alkaline phosphatase modulators and how do they work? . HEG Chemical. [Link]
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Investigation of immunmodulatory effects of levamisole and vitamin E on Immunity and some blood parameters in newborn Jersey calves . PubMed. [Link]
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Tetramisole hydrochloride, pho | T1512-5G | SIGMA-ALDRICH . Scientific Laboratory Supplies. [Link]
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CAS No : 5086-74-8| Product Name : Tetramisole Hydrochloride . Pharmaffiliates. [Link]
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What is Tetramisole hydrochloride used for . HEG Chemical. [Link]
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The potential immunomodulatory effect of levamisole in humans and farm animals . PubMed. [Link]
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Synthesis and biological evaluation of tetramisole analogues as inhibitors of alkaline phosphatase of the 6-thiopurine-resistant tumor sarcoma 180/TG . PubMed. [Link]
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Alkaline Phosphatase: An Overview . National Institutes of Health (NIH). [Link]
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Applications of Deuterium in medicinal chemistry . Biojiva. [Link]
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Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways . PubMed. [Link]
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Regulation of Alkaline Phosphatase Activity by p38 MAP Kinase in Response to Activation of Gi Protein-Coupled Receptors by Epinephrine in Osteoblast-Like Cells . PubMed. [Link]
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Application of deuterium in research and development of drugs . ResearchGate. [Link]
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Alkaline Phosphatase (ALP): What It Is, Causes & Treatment . Cleveland Clinic. [Link]
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Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Levamisole in Human Plasma Using Tetramisole-d5 Hydrochloride as an Internal Standard
Introduction: The Need for Precise Levamisole Quantification
Levamisole, an imidazothiazole derivative, is a pharmaceutical agent with a dual history: initially developed as an anthelmintic, it later found application as an immunomodulator.[1] Its pharmacokinetic profile is characterized by rapid absorption and extensive metabolism, with a relatively short plasma half-life of 3-6 hours.[2][3][4] Accurate determination of levamisole concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in forensic toxicology, given its use as a common adulterant in illicit substances.[5][6]
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of levamisole in human plasma. The protocol's robustness is significantly enhanced by the use of a stable isotope-labeled internal standard, Tetramisole-d5 hydrochloride.
The Critical Role of the Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is indispensable for correcting for variability during sample preparation and analysis. An ideal IS co-elutes with the analyte and exhibits similar ionization efficiency, but is clearly distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) analog of the analyte is the gold standard for an IS.[7] Tetramisole-d5, a deuterated form of tetramisole (the racemic mixture of levamisole and its dextro-isomer), serves as an excellent IS for levamisole quantification. It shares near-identical physicochemical properties with levamisole, ensuring it behaves similarly during extraction and chromatographic separation, while its five-dalton mass difference allows for unambiguous differentiation by the mass spectrometer.[7][8]
Method Overview: A Validated Approach
This method employs a straightforward protein precipitation protocol for sample preparation, followed by rapid chromatographic separation and detection using an LC-MS/MS system operating in the Multiple Reaction Monitoring (MRM) mode. The entire workflow is designed to be efficient, reliable, and compliant with the principles outlined in major regulatory guidelines for bioanalytical method validation, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11]
Experimental Workflow Diagram
Caption: Workflow for Levamisole Quantification in Plasma.
Detailed Protocols
Materials and Reagents
-
Levamisole hydrochloride (Reference Standard)[12]
-
This compound (Internal Standard)[13]
-
Human Plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
Preparation of Stock and Working Solutions
-
Levamisole Stock Solution (1 mg/mL): Accurately weigh and dissolve levamisole hydrochloride in methanol.
-
Tetramisole-d5 IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Levamisole Working Solutions: Serially dilute the levamisole stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality control samples.
-
IS Working Solution (100 ng/mL): Dilute the Tetramisole-d5 IS stock solution with acetonitrile.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate levamisole working solutions to achieve final concentrations ranging from 0.1 to 50 ng/mL.
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Levamisole | 205.1 | 178.2 | 100 | 20 |
| Tetramisole-d5 (IS) | 210.1 | 183.1 | 100 | 20 |
Note: The specific m/z transitions for levamisole (205.1 → 178.2) are well-documented in scientific literature.[14][15][16] The transitions for the d5-labeled internal standard are logically derived by adding 5 daltons to the precursor and primary fragment ions.[8]
Data Analysis and Method Validation
The concentration of levamisole in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value against a calibration curve constructed using a weighted (1/x²) linear regression.
The method should be validated according to international guidelines, assessing parameters such as:[9][11]
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of levamisole and the IS in blank plasma from multiple sources.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) of ≥ 0.99. The established linear range in this method is typically 0.1-50 ng/mL.[14][15]
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix. The use of a co-eluting SIL-IS like Tetramisole-d5 is the most effective way to compensate for matrix effects.[8]
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of levamisole in plasma under various conditions (bench-top, freeze-thaw cycles, and long-term storage).
Table 4: Representative Method Validation Data (Example)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 10 | ± 10 | ≤ 15 | ± 15 |
| LQC | 0.3 | ≤ 8 | ± 8 | ≤ 10 | ± 10 |
| MQC | 5.0 | ≤ 5 | ± 5 | ≤ 8 | ± 8 |
| HQC | 40.0 | ≤ 5 | ± 5 | ≤ 8 | ± 8 |
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of levamisole in human plasma using LC-MS/MS. The strategic use of this compound as an internal standard ensures high accuracy and precision by mitigating potential variabilities in sample processing and instrumental analysis. The described method is sensitive, selective, and suitable for high-throughput applications in clinical and research settings, adhering to the stringent requirements of regulatory bodies for bioanalytical method validation.
References
-
Tong, L., Ding, L., Li, Y., Wang, Z., Wang, J., Liu, Y., Yang, L., & Wen, A. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Journal of Chromatography B, 879(5-6), 299–303. [Link]
-
Kouassi, E., Caillé, G., Léry, L., Larivière, L., & Vézina, M. (1986). Pharmacokinetics of levamisole. J Rheumatol Suppl, 12, 137-42. [Link]
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C-A, Meyer, M. R., & Maurer, H. H. (2014). Determination of levamisole, aminorex, and pemoline in plasma by means of liquid chromatography-mass spectrometry and application to a pharmacokinetic study of levamisole. Drug testing and analysis, 6(7-8), 752–759. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Alvinerie, M., Galtier, P., & Escoula, L. (1981). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. European journal of drug metabolism and pharmacokinetics, 6(4), 281–288. [Link]
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Galtier, P., Escoula, L., & Alvinerie, M. (1983). Pharmacokinetics of [3H]levamisole in pigs after oral and intramuscular administration. American journal of veterinary research, 44(4), 583–587. [Link]
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Wikipedia contributors. (2024). Levamisole. Wikipedia. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Al-Sultan, M. I., Khesroh, A. A., & Al-Taher, A. Y. (2019). Pharmacokinetics of Levamisole After a Single 20 mg/kg Intravenous, Intramuscular, or Subcutaneous Dose in Chukar Partridges (Alectoris chukar). Journal of avian medicine and surgery, 33(3), 233–239. [Link]
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Slideshare. (2015). Bioanalytical method validation emea. [Link]
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Lynch, K. L., UCSF Clinical Toxicology Laboratory, & Dominy, S. S. (2011). Detection of Levamisole Exposure in Cocaine Users by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 35(3), 176–178. [Link]
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Lynch, K. L., Dominy, S. S., & UCSF Clinical Toxicology Laboratory. (2011). Detection of Levamisole Exposure in Cocaine Users by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 35(3), 176-178. [Link]
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Liu, D., Wang, Z., Zhang, S., Zhou, Y., & Shao, B. (2021). Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. Foods, 10(11), 2824. [Link]
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Semantic Scholar. (n.d.). Quantitation of levamisole in plasma using high performance liquid chromatography. [Link]
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Garcia, J. J., Diez, M. J., & Sierra, M. (1990). Determination of Levamisole by HPLC in Plasma Samples in the Presence of Heparin and Pentobarbital. Journal of Liquid Chromatography, 13(4), 743-749. [Link]
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McKellar, Q. A., & Reid, E. (1991). Solid-phase extraction and HPLC determination of levamisole hydrochloride in sheep plasma. Journal of liquid chromatography, 14(1), 121–130. [Link]
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Losacker, M., Mehl, F., Huppertz, L. M., & Köhler, H. (2022). Chiral pharmacokinetics of tetramisole stereoisomers—Enantioselective quantification of levamisole and dexamisole in serum samples and investigation of forensic cases. Drug Testing and Analysis, 14(4), 654-663. [Link]
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LCGC International. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
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Application Note: A Robust Sample Preparation Protocol for the Bioanalysis of Tetramisole using Tetramisole-d5 Hydrochloride
Introduction
Tetramisole is a synthetic imidazothiazole derivative with a history of use as an anthelmintic agent in veterinary medicine. Its immunomodulatory properties have also been explored. Accurate quantification of Tetramisole in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug monitoring studies. This application note provides a detailed, field-proven protocol for the preparation of biological samples for the quantitative analysis of Tetramisole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates Tetramisole-d5 hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision.[1][2]
The use of a deuterated internal standard is a cornerstone of modern bioanalytical practice.[3][4] Tetramisole-d5, being chemically identical to the analyte, co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[5][6] This intrinsic similarity allows it to effectively compensate for variability introduced during sample preparation, injection, and analysis, thereby correcting for matrix effects and potential sample loss.[4][5][7] The result is a more robust and reliable bioanalytical method, a critical requirement for data supporting regulatory submissions.[8][9][10]
This guide is intended for researchers, scientists, and drug development professionals. It will detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The rationale behind each step is explained to provide a comprehensive understanding of the entire workflow.
Materials and Reagents
-
Analytes and Internal Standard:
-
Biological Matrix:
-
Human or animal plasma/serum, collected in appropriate anticoagulant tubes (e.g., K2-EDTA).
-
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonia solution (25%)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Consumables:
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
96-well collection plates
-
SPE cartridges (e.g., Polymeric Reversed-Phase)
-
Pipette tips
-
Vials for LC-MS/MS analysis
-
Experimental Workflows: A Comparative Approach
The choice of sample preparation technique is critical and depends on factors such as the required limit of quantitation, matrix complexity, and desired throughput.[12][13][14] Below are detailed protocols for three widely accepted methods.
Method 1: Protein Precipitation (PPT) - The High-Throughput Choice
Protein precipitation is a rapid and straightforward technique, making it ideal for high-throughput screening in drug discovery.[12][15][16] The principle involves adding a water-miscible organic solvent to denature and precipitate abundant plasma proteins, which can interfere with analysis.[15][16]
Protocol:
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 1 µg/mL in 50% methanol) to each sample, calibrator, and quality control (QC) sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of solvent to plasma is a common starting point for efficient protein removal.[17]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.[18]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15][19]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or a 96-well plate for direct injection into the LC-MS/MS system.
Causality: Acetonitrile is a common choice as it effectively precipitates proteins while keeping small molecules like Tetramisole in solution.[16] The centrifugation step ensures a clear supernatant, preventing particulates from clogging the LC system. While fast, PPT may result in a less clean extract compared to LLE or SPE, potentially leading to more significant matrix effects.[12]
Method 2: Liquid-Liquid Extraction (LLE) - The Selectivity Standard
LLE provides a cleaner sample extract than PPT by partitioning the analyte of interest into a water-immiscible organic solvent, leaving many endogenous interferences behind in the aqueous phase.[20][21]
Protocol:
-
Sample Aliquoting and IS Spiking: Follow steps 1 and 2 from the PPT protocol.
-
pH Adjustment: Add 50 µL of 2% ammonia solution to basify the sample. This step is crucial as it deprotonates Tetramisole, increasing its hydrophobicity and promoting its partitioning into the organic solvent.
-
Extraction Solvent Addition: Add 600 µL of methyl tert-butyl ether (MTBE) to the tube.
-
Mixing: Vortex the mixture for 2-3 minutes to facilitate the extraction of Tetramisole into the organic phase.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
Causality: The choice of an appropriate organic solvent and the adjustment of the sample's pH are key to a successful LLE.[14] Basifying the sample ensures that Tetramisole, a weak base, is in its neutral form, maximizing its solubility in the non-polar MTBE. The evaporation and reconstitution step allows for sample concentration, which can improve the method's sensitivity.
Method 3: Solid-Phase Extraction (SPE) - The Gold Standard for Cleanliness
SPE offers the highest degree of selectivity and sample cleanup by utilizing a solid sorbent to retain the analyte while matrix interferences are washed away.[22][23] This often results in the lowest matrix effects and highest sensitivity.[22][24]
Protocol:
-
Sample Aliquoting and IS Spiking: Follow steps 1 and 2 from the PPT protocol.
-
Sample Pre-treatment: Add 100 µL of 2% formic acid in water to the plasma sample. This acidification step ensures that Tetramisole is protonated, facilitating its retention on a cation-exchange or reversed-phase sorbent.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 20% acetonitrile in water to remove less polar interferences.
-
Elution: Elute the Tetramisole and Tetramisole-d5 from the cartridge with 1 mL of 5% ammonia in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (steps 7 and 8).
Causality: The SPE workflow is a multi-step process designed for maximum purification.[23] Conditioning wets the sorbent, loading applies the sample, washing removes interferences, and elution recovers the analyte. The choice of sorbent and solvents is tailored to the physicochemical properties of Tetramisole.
Visualization of Workflows
Caption: Comparative workflows for the extraction of Tetramisole from plasma.
LC-MS/MS Analysis
While the focus of this note is sample preparation, typical LC-MS/MS parameters are provided for context. Method development and validation should be performed according to regulatory guidelines.[8][9][25][26]
| Parameter | Typical Condition |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Tetramisole: Q1/Q3 (e.g., 205.1 -> 91.1) |
| Tetramisole-d5: Q1/Q3 (e.g., 210.1 -> 96.1) |
Conclusion
The selection of an appropriate sample preparation protocol is a critical determinant of the success of any bioanalytical method. For high-throughput applications, Protein Precipitation offers a rapid and simple workflow. For improved selectivity and cleaner extracts, Liquid-Liquid Extraction is a robust choice. For the most demanding applications requiring the highest sensitivity and minimal matrix effects, Solid-Phase Extraction is the recommended approach. In all cases, the use of a stable isotope-labeled internal standard, such as this compound, is essential for ensuring the accuracy, precision, and reliability of the quantitative data, in line with global bioanalytical method validation guidelines.[8][25][26][27]
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Altan, A. S., & Toptan, S. (2024). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. Euchembioj Reviews, 1, 70-80. [Link]
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Losacker, M., Hundertmark, M., Zörntlein, S., & Röhrich, J. (2023). Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine. Drug Testing and Analysis, 15(5), 524-534. [Link]
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Application Note: High-Precision Pharmacokinetic Analysis of Levamisole Using Tetramisole-d5 Hydrochloride as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide and detailed protocol for the quantitative analysis of levamisole in biological matrices, specifically for pharmacokinetic (PK) studies. It outlines the strategic use of Tetramisole-d5 hydrochloride, a stable isotope-labeled internal standard (SIL-IS), to achieve high accuracy, precision, and robustness in bioanalytical methods. The protocols detailed herein are grounded in established principles of bioanalysis and adhere to regulatory guidelines, employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying rationale for experimental choices, from sample preparation to data analysis, ensuring a self-validating and reliable methodology for drug development professionals.
Introduction: The Need for Robust Levamisole Pharmacokinetic Data
Levamisole is an imidazothiazole derivative with a history of use as an anthelmintic agent in both veterinary and human medicine.[1][2] Beyond its antiparasitic properties, it has demonstrated immunomodulatory effects, leading to its investigation for various conditions, including inflammatory disorders and as an adjuvant in cancer therapy.[3] However, due to concerns about side effects, its use in humans has been largely discontinued in many regions.[1] More recently, levamisole has gained notoriety as a common adulterant in illicit cocaine, posing significant health risks to users.[1][4]
Given its diverse applications and toxicological relevance, accurately characterizing the pharmacokinetic profile of levamisole—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial.[5] Such studies are fundamental for determining dosing regimens, understanding toxicity, and evaluating bioequivalence. The gold standard for quantitative bioanalysis is LC-MS/MS, prized for its sensitivity and selectivity.[1][6] However, the accuracy of LC-MS/MS quantification is critically dependent on mitigating matrix effects and variability in sample processing. This is achieved through the use of an appropriate internal standard (IS).
The Rationale: Why Tetramisole-d5 is the Ideal Internal Standard
In quantitative mass spectrometry, an internal standard is a compound added at a known, constant concentration to all samples (calibrators, quality controls, and unknowns) before processing.[7] Its purpose is to correct for variations that can occur during sample extraction, handling, and analysis.
While structurally similar analogs can be used, the most reliable choice is a stable isotope-labeled version of the analyte itself.[8] this compound is the deuterated analogue of tetramisole (the racemic mixture of levamisole and dexamisole) and serves as an ideal IS for levamisole quantification for several key reasons:
-
Physicochemical Similarity: Tetramisole-d5 has nearly identical chemical and physical properties to levamisole. It co-elutes chromatographically and exhibits similar extraction recovery and ionization efficiency in the mass spectrometer.[9]
-
Correction for Matrix Effects: Biological matrices like plasma can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[10] Because Tetramisole-d5 is affected by these matrix effects in the same way as the unlabeled levamisole, the ratio of their responses remains constant, ensuring accurate quantification.
-
Mass Differentiation: The five deuterium atoms give Tetramisole-d5 a mass shift of +5 Da compared to levamisole. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous but distinct detection of the analyte and the IS without cross-interference.[9]
-
Regulatory Acceptance: The use of a stable isotope-labeled internal standard is the preferred approach recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[7][11]
The diagram below illustrates the fundamental principle of using an internal standard to ensure analytical accuracy.
Caption: Role of Tetramisole-d5 as an internal standard.
Materials and Methods
Reagents and Materials
-
Levamisole hydrochloride reference standard (≥98% purity)
-
This compound (≥98% atom D)[]
-
HPLC or LC-MS grade Methanol, Acetonitrile, and Water
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
Control biological matrix (e.g., human plasma, K2-EDTA)
-
Microcentrifuge tubes, pipettes, and other standard laboratory glassware
Properties of Analyte and Internal Standard
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| Levamisole HCl | C₁₁H₁₂N₂S · HCl | 240.75 | 16595-80-5 |
| Tetramisole-d5 HCl | C₁₁H₈D₅ClN₂S | 245.78 | 1173021-85-6[] |
Detailed Bioanalytical Protocol
This protocol describes a method for the quantification of levamisole in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of levamisole HCl and Tetramisole-d5 HCl into separate volumetric flasks.
-
Dissolve in methanol to create 1 mg/mL primary stock solutions. Store at -20°C.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a levamisole working stock solution (e.g., 10 µg/mL) by diluting the primary stock with 50:50 methanol:water.
-
Perform serial dilutions from this working stock to prepare solutions for spiking into the blank matrix to create calibration standards. A typical range might be 0.1 to 100 ng/mL.[6][9]
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the Tetramisole-d5 primary stock with methanol to a final concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).
-
-
Quality Control (QC) Samples:
-
Prepare a separate primary stock of levamisole from a different weighing.
-
Use this stock to prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., LQC, MQC, HQC) to fall within the calibration range.
-
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to analysis.
-
Aliquot Samples: Pipette 100 µL of each sample (calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: To each tube, add 20 µL of the IS working solution (e.g., 100 ng/mL Tetramisole-d5). Vortex briefly.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (or methanol containing the IS) to each tube. This 3:1 ratio of organic solvent to plasma is standard for effective protein removal.
-
Vortex & Centrifuge: Vortex each tube vigorously for 60 seconds to ensure complete protein precipitation. Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.
-
Inject: Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/HPLC System | Provides high-resolution separation. |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <2 µm) | Offers good retention and peak shape for levamisole.[6][13] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate | Acid or buffer improves peak shape and ionization efficiency.[6][14] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for elution from the reverse-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for typical analytical columns.[6] |
| Gradient | Start at low %B, ramp up to elute levamisole, then wash and re-equilibrate. | Ensures separation from endogenous matrix components. |
| Column Temp | 40°C | Improves peak shape and run-to-run reproducibility.[6] |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Levamisole contains basic nitrogen atoms that readily protonate.[6] |
| MRM Transitions | Levamisole: Q1: 205.1 -> Q3: 178.1Tetramisole-d5: Q1: 210.1 -> Q3: 183.1 | These transitions are specific and provide high sensitivity. The 27 Da loss (C₂H₃) is a characteristic fragmentation. The d5-IS shows the expected +5 Da shift.[9] |
| Collision Energy | ~25 eV (Optimize for your instrument) | Energy required to induce the specific fragmentation for the MRM transition.[9] |
Data Analysis
-
Integration: Integrate the chromatographic peaks for both the levamisole and Tetramisole-d5 MRM transitions.
-
Ratio Calculation: Calculate the peak area ratio (Levamisole Area / Tetramisole-d5 Area) for all standards, QCs, and samples.
-
Calibration Curve: Plot the peak area ratio versus the nominal concentration for the calibration standards. Apply a linear regression with 1/x² weighting, which is common for bioanalytical assays. The curve must have a correlation coefficient (r²) of ≥0.99.
-
Quantification: Determine the concentration of levamisole in the QC and unknown samples by interpolating their peak area ratios from the calibration curve equation.
The entire analytical workflow is summarized in the diagram below.
Caption: Bioanalytical workflow for levamisole quantification.
Bioanalytical Method Validation (BMV)
Before analyzing study samples, the method must be fully validated according to regulatory guidelines (e.g., FDA M10 guidance).[7] Validation ensures the method is reliable and fit for purpose.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | Demonstrate relationship between response and concentration. | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). r² ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the variability of the measurements. | For QC samples, mean concentration must be within ±15% of nominal. Precision (%CV) must not exceed 15%. (±20% and ≤20% CV at LLOQ).[10][15] |
| LLOQ | Lower Limit of Quantification; the lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5x the blank response. Accuracy within ±20% and Precision ≤20%.[10] |
| Recovery | Efficiency of the extraction process. | Need not be 100%, but should be consistent and reproducible across concentration levels.[15] |
| Matrix Effect | Assess the impact of matrix components on ionization. | The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Stability | Ensure the analyte is stable under various conditions (Freeze-thaw, bench-top, long-term storage, post-processed). | Mean concentration of stability samples should be within ±15% of nominal (freshly prepared) samples.[15] |
Conclusion
The use of this compound as a stable isotope-labeled internal standard is integral to developing a robust, reliable, and high-precision LC-MS/MS method for the pharmacokinetic analysis of levamisole. This approach effectively compensates for analytical variability, including matrix effects and inconsistent extraction recovery, thereby ensuring the data generated is accurate and defensible. The detailed protocol and validation framework provided in this note offer a comprehensive resource for researchers to implement a method that meets stringent scientific and regulatory standards, ultimately leading to a clearer understanding of levamisole's behavior in vivo.
References
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Tong, L., Ding, L., Li, Y., Wang, Z., Wang, J., Liu, Y., Yang, L., & Wen, A. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Journal of Chromatography B, 879(5-6), 299-303. [Link]
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U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Marji, D., Smith, G., Le, A., Fecteau, K., Gebremedhin, G., & Worede, A. (2024). The Pharmacokinetics and Pilot Efficacy of Levamisole Administered by Subcutaneous Injection of a Combination Product in Domestic Goats (Capra hircus). Journal of Veterinary Pharmacology and Therapeutics. [Link]
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Wang, C., Wang, R., Li, J., Li, P., Li, J., & Li, C. (2023). Pharmacokinetics study of oxyclozanide and levamisole hydrochloride compound suspension in sheep by LC-MS/MS. ResearchGate. [Link]
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DeSilva, B. (2014). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Handbook of Analytical Separations. [Link]
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Losacker, M., Hundertmark, M., Zörntlein, S., Röhrich, J., & Auwärter, V. (2023). Chiral pharmacokinetics of tetramisole stereoisomers—Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine. Drug Testing and Analysis, 15(4), 416-426. [Link]
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Semantic Scholar. (n.d.). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. [Link]
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U.S. Food and Drug Administration. (2019). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
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Request PDF. (n.d.). A sensitive LC-MS/MS method for determination of levamisole in human plasma: Application to pharmacokinetic study. [Link]
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RIVM. (1995). Datasheet this compound. [Link]
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Alvinerie, M., & Galtier, P. (1995). Quantitation of levamisole in plasma using high performance liquid chromatography. European Journal of Drug Metabolism and Pharmacokinetics, 20(2), 145-149. [Link]
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Shea, J. L. (2013). Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Clinical Chemistry and Laboratory Medicine, 51(2), 263-272. [Link]
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Scilit. (n.d.). Quantitation of levamisole in plasma using high performance liquid chromatography. [Link]
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Ingenta Connect. (2020). Separation and Determination of the Enantiomeric Levamisole and Dexamisole in Equine Plasma Samples Using Chiral Polysaccharide Column. [Link]
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Ettaboina, S. K., & Nakkala, K. (2021). Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and Tablet Dosage Form by RP-HPLC. Journal of Pharmaceutical and Analytical Insights, 3(1). [Link]
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Andrenacci, D., Gotti, R., Giusi, G., & Bertucci, C. (2014). Determination of levamisole and tetramisole in seized cocaine samples by enantioselective high-performance liquid chromatography and circular dichroism detection. Journal of Chromatography A, 1363, 150-154. [Link]
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European Journal of Drug Metabolism and Pharmacokinetics. (1995). Quantitation of levamisole in plasma using high performance liquid chromatography. [Link]
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Bo, H., Pang, G., Luo, L., & Cao, Y. (2009). [Determination of levamisole residue in milk and milk powder by ultra performance liquid chromatography-tandem mass spectrometry]. Se Pu, 27(2), 149-152. [Link]
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Chiral separation of tetramisole enantiomers with Tetramisole-d5 hydrochloride
Application Note & Protocol
Topic: Enantioselective Quantification of Tetramisole Enantiomers Using Tetramisole-d5 Hydrochloride by Chiral Chromatography
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tetramisole, a synthetic anthelmintic, exists as a racemic mixture of two enantiomers: the levorotatory (S)-enantiomer, levamisole, and the dextrorotatory (R)-enantiomer, dexamisole. The pharmacological activity of tetramisole is primarily associated with levamisole, which also possesses immunomodulatory properties.[1][2] Conversely, the dextrorotatory form contributes more to the side-effect profile.[1] This stark difference in bioactivity necessitates the development of robust and reliable analytical methods for the accurate separation and quantification of each enantiomer. This document provides a detailed protocol for the chiral separation of tetramisole enantiomers by High-Performance Liquid Chromatography (HPLC), incorporating this compound as an internal standard for precise quantification, particularly in complex matrices. An overview of Supercritical Fluid Chromatography (SFC) as a modern, "green" alternative is also presented.
Introduction: The Imperative of Chiral Separation
The stereochemical configuration of a drug molecule can profoundly influence its pharmacological and toxicological properties. In the case of tetramisole, the anthelmintic efficacy resides almost exclusively with the levamisole enantiomer.[2] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the need to characterize the individual enantiomers of a chiral drug. This is to ensure that the therapeutic benefits are maximized while minimizing potential adverse effects from the less active or potentially toxic enantiomer.[3] Therefore, the ability to resolve and quantify levamisole and dexamisole is a critical requirement in pharmaceutical development, quality control, and pharmacokinetic studies.[4][5]
The Role of this compound as an Internal Standard
For accurate quantification in analytical chromatography, especially when coupled with mass spectrometry (MS), an internal standard (IS) is indispensable. The IS is a compound of known concentration added to the sample to correct for variations in sample preparation and instrument response.
Why this compound?
This compound is the ideal internal standard for the analysis of tetramisole enantiomers for several key reasons:
-
Structural Analogy: It is a deuterated analog of tetramisole, meaning it is chemically identical to the analyte but with five hydrogen atoms replaced by deuterium.[6][7] This ensures that it co-elutes with the tetramisole enantiomers under most chromatographic conditions and exhibits similar ionization efficiency in a mass spectrometer.
-
Mass Difference: The five deuterium atoms provide a 5-unit mass difference (M+5) from the unlabeled tetramisole.[7] This mass shift allows for clear differentiation and quantification by a mass spectrometer without isotopic overlap.
-
Minimizing Matrix Effects: In complex biological matrices like plasma or serum, matrix components can suppress or enhance the ionization of the analyte. Because the deuterated internal standard behaves almost identically to the analyte during sample extraction and ionization, it effectively normalizes for these matrix effects, leading to more accurate and precise results.[5][8]
Caption: Workflow for quantitative analysis using an internal standard.
Core Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[9] The separation is achieved by using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral compound that is bonded to a solid support (typically silica gel).[10][11] The enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times.[11]
Principle of Separation on a Polysaccharide-Based CSP
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most versatile and successful for a broad range of chiral compounds, including tetramisole.[9][12][13] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which occur within the chiral grooves of the polysaccharide structure.
Caption: Principle of chiral separation on a CSP.
Detailed Protocol: HPLC-UV Method
This protocol describes a robust method for the baseline separation of tetramisole enantiomers using a polysaccharide-based CSP.
A. Instrumentation and Materials
-
HPLC system with a UV detector (Agilent 1100/1200 series or equivalent)[12]
-
Chiral Column: Lux® i-Amylose-3 (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP[9][12]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm PTFE)
-
Tetramisole hydrochloride (racemic standard)
-
Levamisole hydrochloride (enantiopure standard for peak identification)
-
This compound (internal standard)
-
HPLC-grade hexane, isopropanol (IPA), and diethylamine (DEA)
B. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Hexane/Isopropanol (80:20, v/v) containing 0.1% Diethylamine (DEA).[12] The addition of a basic modifier like DEA is crucial for improving the peak shape of basic analytes like tetramisole.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic tetramisole hydrochloride in 10 mL of the mobile phase.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the mobile phase.
-
Working Standard Solution: Prepare a working standard solution containing 10 µg/mL of racemic tetramisole and 10 µg/mL of Tetramisole-d5 by diluting the stock solutions with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve an approximate concentration of 10 µg/mL of tetramisole. Spike with the internal standard to a final concentration of 10 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
C. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Lux® i-Amylose-3 (250 x 4.6 mm, 5 µm) | Proven enantioselectivity for tetramisole.[9][12] |
| Mobile Phase | Hexane/Isopropanol/DEA (80:20:0.1, v/v/v) | Normal phase mode provides good selectivity on polysaccharide CSPs. DEA minimizes peak tailing.[12] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and resolution within a reasonable run time.[12] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temperature | 25°C (Ambient) | Temperature can affect selectivity; maintaining a constant temperature ensures reproducibility. |
| Detection | UV at 225 nm | Wavelength of suitable absorbance for tetramisole. |
D. System Suitability Testing (SST) Before analyzing samples, the chromatographic system must be verified to ensure it is performing adequately. This is done by injecting the working standard solution multiple times (typically 5-6 replicates). The results must meet the criteria outlined in pharmacopeias like the USP.[14][15][16]
| SST Parameter | Acceptance Criteria | Importance |
| Resolution (Rs) | > 1.5 | Ensures baseline separation between the two enantiomer peaks.[17] |
| Tailing Factor (T) | 0.8 - 1.8 | Measures peak symmetry; values outside this range can affect integration accuracy.[17] |
| Repeatability (%RSD) | < 2.0% for peak areas | Demonstrates the precision of the system. |
Alternative & Advanced Methodologies
Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid (most commonly carbon dioxide) as the main component of the mobile phase.[18] For chiral separations, SFC offers several advantages over HPLC:
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates, significantly reducing analysis times.[19][20]
-
Reduced Solvent Consumption: SFC uses significantly less organic solvent, making it a more environmentally friendly and cost-effective "green" technology.[20][21]
-
Efficiency: High diffusivity of the mobile phase leads to high chromatographic efficiency.[18]
SFC methods often use the same polysaccharide-based CSPs as HPLC, with CO2 as the primary mobile phase and a small amount of an alcohol (like methanol or ethanol) as a co-solvent.[19][22]
Capillary Electrophoresis (CE)
CE is another valuable technique for chiral separations, particularly for charged molecules like tetramisole.[23][24] Separation is achieved by adding a chiral selector, typically a cyclodextrin, to the background electrolyte.[23] CE offers advantages such as extremely high peak efficiency, very low sample and reagent consumption, and rapid method development.[23][25]
Method Validation Principles
Any analytical method used for quantitative purposes must be validated to demonstrate its suitability for the intended application.[26] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[27][28][29]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[26]
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte over a given range.[4][5]
-
Accuracy: The closeness of the test results to the true value.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[30]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[30]
Conclusion
The chiral separation of tetramisole enantiomers is a critical analytical task in the pharmaceutical industry. The detailed HPLC protocol provided in this note, utilizing a polysaccharide-based chiral stationary phase and this compound as an internal standard, offers a robust, reliable, and precise method for the enantioselective quantification of levamisole and dexamisole. The principles and protocols described herein are grounded in established chromatographic theory and adhere to regulatory expectations for system suitability and method validation, providing a solid foundation for researchers and drug development professionals.
References
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Hseu, J., Preston, J., & Splitstone, R. (n.d.). Chiral Separation of Tetramisole with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal Phase Mobile Phase Conditions. Phenomenex, Inc. Retrieved from [Link]
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United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP–NF. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
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DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]
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Losacker, M., Hundertmark, M., Zörntlein, S., Röhrich, J., & Hess, C. (2022). Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine. Drug Testing and Analysis, 14(6), 1053–1064. Retrieved from [Link]
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Miao, H., & Li, G. (2007). Study of Optical Isomer Separation of Chiral Antifungal Drugs Tetramisole, Miconazole, and Paclobutrazol on Two Chiral Stationary Phases. Analytical Letters, 40(13), 2547-2558. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Losacker, M., Hundertmark, M., Zörntlein, S., Röhrich, J., & Hess, C. (2023). Chiral pharmacokinetics of tetramisole stereoisomers—Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine. Gutenberg Open Science. Retrieved from [Link]
- Szőllősi, D., et al. (2008). Enantioseparation of tetramisole by capillary electrophoresis and high performance liquid chromatography and application of these techniques to enantiomeric purity determination of a veterinary drug formulation of L-levamisole. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 19-25.
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ResearchGate. (2022). (PDF) Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine. Retrieved from [Link]
-
Bertucci, C., et al. (2014). Determination of levamisole and tetramisole in seized cocaine samples by enantioselective high-performance liquid chromatography and circular dichroism detection. Journal of Chromatography A, 1363, 150-154. Retrieved from [Link]
-
Veeprho. (n.d.). Tetramisole-D5 (HCl Salt) | CAS 1173021-85-6. Retrieved from [Link]
-
Elkomy, A. A. (2015). Chiral Drugs: An Overview. Journal of Applied Pharmaceutical Science, 5(11), 136-144. Retrieved from [Link]
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Al-Zahrani, A. A. (2018). Separation and Determination of the Enantiomeric Levamisole and Dexamisole in Equine Plasma Samples Using Chiral Polysaccharide Column. Current Pharmaceutical Analysis, 14(4), 350-357. Retrieved from [Link]
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Pharmaceutical Technology. (2002). Supercritical Fluid Chiral Separations. Retrieved from [Link]
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Semantic Scholar. (n.d.). Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramisole. Retrieved from [Link]
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Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
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Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
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Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
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Application of Tetramisole-d5 Hydrochloride in the Quantitative Analysis of Tetramisole Residues in Veterinary Samples
An In-Depth Technical Guide for High-Fidelity Bioanalysis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the application of Tetramisole-d5 hydrochloride as an internal standard in the quantitative analysis of tetramisole residues in food products of animal origin. Tetramisole is a broad-spectrum anthelmintic drug widely used in veterinary medicine.[1][2] Its potential for residues in edible tissues, milk, and eggs necessitates robust and reliable analytical methods to ensure food safety and compliance with regulatory limits.[3][4] The use of a stable isotope-labeled internal standard like this compound is paramount for achieving the highest levels of accuracy and precision in mass spectrometry-based quantification. This document outlines the core principles, detailed experimental protocols, and data interpretation guidelines for researchers, scientists, and professionals in the field of drug development and food safety.
Introduction: The Imperative for Precise Tetramisole Residue Analysis
Tetramisole is an effective anthelmintic agent used to treat and control parasitic worm infections in livestock.[5] However, the administration of any veterinary drug to food-producing animals carries the risk of residues persisting in edible products, which can pose potential health risks to consumers.[6] These risks include allergic reactions and the development of antibiotic resistance. Consequently, regulatory bodies worldwide, such as the FDA and the European Union, have established Maximum Residue Limits (MRLs) for tetramisole in various food matrices.[7][8][9][10]
To enforce these MRLs and ensure consumer safety, highly sensitive and selective analytical methods are required.[11] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of veterinary drug residues due to its exceptional sensitivity, specificity, and ability to handle complex matrices.[12][13][14]
A critical component of a robust LC-MS/MS quantitative assay is the use of an appropriate internal standard (IS). An ideal IS should mimic the physicochemical properties of the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. Stable isotope-labeled (SIL) internal standards are widely recognized as the superior choice for this purpose.[15] this compound, a deuterated analog of tetramisole, serves as an exemplary internal standard, co-eluting with the native analyte and compensating for variations in sample preparation, matrix effects, and instrument response.[15] This guide will detail the practical application of this compound in building a validated, high-confidence method for tetramisole residue analysis.
Principle of the Method: Isotope Dilution Mass Spectrometry
The analytical approach detailed herein is based on the principle of stable isotope dilution mass spectrometry (IDMS). This technique involves the addition of a known quantity of the stable isotope-labeled internal standard (this compound) to the unknown sample at the earliest stage of the sample preparation process.
The fundamental premise of IDMS is that the SIL-IS is chemically identical to the native analyte (tetramisole). Therefore, any loss of analyte during sample extraction, cleanup, or derivatization will be mirrored by a proportional loss of the SIL-IS. Similarly, any suppression or enhancement of the analyte signal during ionization in the mass spectrometer (matrix effects) will equally affect the SIL-IS.[15]
By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS, a highly accurate and precise quantification can be achieved, irrespective of sample-to-sample variations in recovery or matrix effects. This ratio is then used to determine the concentration of the native analyte in the original sample by referencing a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the SIL-IS.
Analytical Workflow Overview
Figure 1: A generalized workflow for the analysis of tetramisole residues using this compound as an internal standard.
Materials and Methods
Reagents and Standards
-
Standards: Tetramisole hydrochloride (analytical standard grade, >99% purity), this compound (isotopic purity >99%, >98% chemical purity).[1][2]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade, e.g., from a Milli-Q system), Formic acid (LC-MS grade, ~98%).
-
Salts and Buffers: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate. Disodium EDTA.[16][17]
-
Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB) are often suitable for multi-residue methods.[13][16]
-
QuEChERS Kits: Commercially available QuEChERS extraction salts and dSPE cleanup tubes appropriate for the matrix.
Equipment
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Balance: Capable of weighing to at least four decimal places.
-
Centrifuge: Refrigerated, capable of achieving >3500 x g.
-
Homogenizer: For solid tissue samples.
-
Vortex Mixer and Shaker.
-
Nitrogen Evaporation System.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Tetramisole hydrochloride and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 2-8°C.
-
Intermediate Stock Solutions (10 µg/mL): Prepare by diluting the primary stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution of tetramisole with an appropriate solvent mixture (e.g., 50:50 methanol:water).
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the intermediate stock solution of this compound to the desired concentration with the extraction solvent. The final concentration of the IS in the sample should be in the mid-range of the calibration curve.
Experimental Protocols
The following protocols are generalized and should be optimized and validated for the specific matrix and instrumentation used.
Protocol 1: Sample Preparation for Milk
This protocol is adapted from established methods for veterinary drug residue analysis in milk.[16][17][18]
-
Sample Homogenization: Allow milk samples to reach room temperature and mix thoroughly by inversion.[6]
-
Aliquoting: Pipette 5 mL of the homogenized milk sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the this compound spiking solution (100 ng/mL) to each sample, blank, and calibration standard prepared in the matrix.
-
Protein Precipitation & Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 1 minute.
-
Phase Separation (Salting Out): Add the contents of a QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3500 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper acetonitrile layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation for Animal Tissue (e.g., Muscle, Liver)
This protocol is based on common extraction techniques for tissues.[16]
-
Sample Homogenization: Weigh 2 g of thawed and minced tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound spiking solution.
-
Extraction: Add 10 mL of acetonitrile/water (4:1, v/v).[16] Homogenize using a high-speed homogenizer for 1-2 minutes.
-
Centrifugation: Centrifuge at ≥3700 rcf for 5 minutes.[16]
-
Solid Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of acetone or an appropriate solvent mixture.[16]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase, as described in the milk protocol.
-
Filtration: Filter the sample into an autosampler vial.
Sample Preparation Logic Diagram
Figure 2: Decision logic for selecting the appropriate sample preparation protocol based on the matrix.
LC-MS/MS Instrumental Analysis
The following parameters serve as a starting point and require optimization.
| Parameter | Suggested Condition | Rationale |
| LC Column | C18 reversed-phase, e.g., 2.1 x 100 mm, <2.7 µm particle size | Provides good retention and separation for moderately polar compounds like tetramisole. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid promotes protonation of the analyte, enhancing ESI+ ionization efficiency. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate. | A gradient is necessary to elute the analyte in a sharp peak and clean the column of late-eluting matrix components. |
| Injection Volume | 5 - 10 µL | A balance between sensitivity and minimizing potential matrix effects from the injection. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Tetramisole contains basic nitrogen atoms that are readily protonated. |
| MS/MS Transitions | To be optimized by infusing standard solutions | Specific precursor-to-product ion transitions provide the necessary selectivity and sensitivity for quantification and confirmation. |
| Example Transitions | Tetramisole: Q1: 205.1 -> Q3: 178.1 (Quantifier), 91.1 (Qualifier)Tetramisole-d5: Q1: 210.1 -> Q3: 183.1 (Quantifier) | The d5-label results in a 5 Dalton mass shift in the precursor ion and the corresponding fragment ion, allowing for distinct detection.[19] |
Method Validation and Data Analysis
The analytical method must be validated according to established guidelines (e.g., VICH GL49, FDA guidelines) to ensure its reliability.[20][21][22]
Key Validation Parameters
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Linearity & Range | Calibration curve with a correlation coefficient (r²) > 0.99. | To demonstrate a proportional response of the instrument to the concentration of the analyte over a specified range.[20] |
| Accuracy (Recovery) | Mean recovery between 70-120% at multiple concentrations.[3] | To determine the closeness of the measured concentration to the true value. Assessed by analyzing spiked control samples.[21] |
| Precision (RSD) | Repeatability (intra-day) and intermediate precision (inter-day) with Relative Standard Deviation (RSD) ≤ 20%.[3] | To measure the degree of scatter between a series of measurements. Evaluates the method's reproducibility.[22] |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Defines the lower limit of the method's reliable measurement capability. |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix samples.[22] | To ensure that the method can unequivocally identify and quantify the analyte in the presence of other matrix components.[21] |
| Matrix Effect | Assessed by comparing the response of an analyte in a post-extraction spiked sample to a pure solution standard. | To evaluate the impact of co-eluting matrix components on the ionization of the analyte. The use of a SIL-IS like Tetramisole-d5 is crucial for compensating for these effects.[15] |
| Stability | Analyte should be stable in the matrix under storage conditions and in processed samples.[20] | To ensure that the analyte concentration does not change from the time of sample collection to the time of analysis. |
Data Analysis Example
| Sample ID | Analyte Peak Area | IS (Tet-d5) Peak Area | Analyte/IS Ratio | Calculated Conc. (ng/g) |
| Cal Std 1 (1 ng/g) | 15,250 | 305,000 | 0.050 | 1.0 |
| Cal Std 2 (5 ng/g) | 76,500 | 306,000 | 0.250 | 5.0 |
| Cal Std 3 (10 ng/g) | 151,500 | 303,000 | 0.500 | 10.0 |
| QC Sample (5 ng/g) | 75,900 | 301,000 | 0.252 | 5.04 |
| Unknown Sample | 45,600 | 298,000 | 0.153 | 3.06 |
Conclusion
The use of this compound as a stable isotope-labeled internal standard is a cornerstone for developing a robust, accurate, and precise method for the quantitative analysis of tetramisole residues in food matrices. By co-eluting with the native analyte and exhibiting identical behavior during extraction and ionization, it effectively compensates for matrix effects and procedural variability, which are significant challenges in complex sample analysis.[15] The protocols and validation guidelines presented in this application note provide a solid foundation for laboratories to implement high-fidelity analytical methods, ensuring compliance with global food safety regulations and protecting public health.
References
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Regional Representation for the Americas - WOAH. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]
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ResearchGate. (n.d.). Validation of multiresidue methods for veterinary drug residues; related problems and possible solutions. Retrieved from [Link]
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European Medicines Agency (EMA). (2009). V ICH TOPIC GL49: Step 4 Guidelines on Validation of Analytical Methods used in Residue Depletion Studies. Retrieved from [Link]
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Regulations.gov. (n.d.). VICH GL49 - Validation of Analytical Methods. Retrieved from [Link]
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PubMed. (2024). Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. Retrieved from [Link]
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U.S. Food & Drug Administration (FDA). (n.d.). Milk Multi-residue Screening LC-MS-MS Method. Retrieved from [Link]
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MDPI. (n.d.). Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods. Retrieved from [Link]
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Obrnuta faza. (n.d.). Determination of Veterinary Drug Residues in Milk Using Polymeric SPE and UHPLC-MS/MS Analysis. Retrieved from [Link]
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Agilent. (2018). Multiclass residue screening of 217 veterinary drugs in milk and milk powder. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Recent Advances in the Determination of Veterinary Drug Residues in Food. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Tetramisole Hydrochloride-impurities. Retrieved from [Link]
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EASTERN REGIONAL RES CENTER. (n.d.). ADVANCED TECHNIQUES FOR THE ANALYSIS OF CHEMICAL RESIDUES IN FOODS. Retrieved from [Link]
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ScienceDirect. (2015). Multi-residue determination of 115 veterinary drugs and pharmaceutical residues in milk powder, butter, fish tissue and eggs. Retrieved from [Link]
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Milkotronic. (n.d.). APPENDIX 3 MILK SAMPLING AND PREPARATION OF SAMPLES FOR ANALYSES. Retrieved from [Link]
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R-Biopharm. (n.d.). Residues and contaminants - Food & Feed Analysis. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Drug Residues and Microbial Contamination in Food: Monitoring and Enforcement. Retrieved from [Link]
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RIVM. (1998). Datasheet this compound. Retrieved from [Link]
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Agilent. (2009). LC/MS Applications for Drug Residues in Foods. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations (FAO). (2022). Residue evaluation of certain veterinary drugs. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Assessment of various veterinary drug residues in animal originated food products. Retrieved from [Link]
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Federal Register. (2019). New Animal Drugs; Updating Tolerances for Residues of New Animal Drugs in Food. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]
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Canada.ca. (n.d.). List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods. Retrieved from [Link]
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GOV.UK. (n.d.). Maximum Residue Limits in Great Britain. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations (FAO). (2024). MAXIMUM RESIDUE LIMITS (MRLs) AND RISK MANAGEMENT RECOMMENDATIONS (RMRs) FOR RESIDUES OF VETERINARY DRUGS IN FOODS. Retrieved from [Link]
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The Use of Tetramisole-d5 Hydrochloride in Cell Culture: Application Notes and Protocols
This comprehensive guide provides detailed application notes and protocols for the utilization of Tetramisole-d5 hydrochloride in cell culture experiments. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, practical applications, and validated methodologies for this deuterated compound. With full editorial control, this guide is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring experimental robustness and data integrity.
Introduction: Understanding this compound
This compound is the deuterated analog of Tetramisole hydrochloride, a synthetic imidazothiazole derivative. Tetramisole is a racemic mixture of the dextrorotatory ((+)-isomer, dexamisole) and levorotatory ((-)-isomer, levamisole) enantiomers. The majority of the biological activity of tetramisole is attributed to levamisole. The primary applications of this compound in a research setting are as an internal standard for analytical and pharmacokinetic studies, leveraging the stability of the deuterium label for precise quantification via mass spectrometry and liquid chromatography.[1]
However, its structural similarity to the biologically active levamisole opens avenues for its use in cell-based assays, particularly in studies involving alkaline phosphatase (ALP) inhibition and immunomodulation. The deuterium labeling may also confer a kinetic isotope effect, potentially influencing its metabolic stability and, consequently, its biological activity and toxicity profile when compared to its non-deuterated counterpart.[2]
Mechanism of Action
The principal and most well-characterized mechanism of action of the active component, levamisole, is the inhibition of alkaline phosphatases (ALPs). It acts as a reversible and noncompetitive inhibitor of most ALP isoenzymes, with the notable exceptions of the intestinal and placental forms.[3][4] This inhibitory action is stereospecific to the l-isomer (levamisole).[3]
Beyond ALP inhibition, levamisole is also known for its immunomodulatory properties, capable of stimulating and potentiating the function of immune cells, particularly T-lymphocytes.[5][6] Studies have shown that levamisole can act as a weak mitogen for spleen cells and augment their response to other stimuli.[5]
Preparing this compound for Cell Culture
Proper preparation of stock solutions is paramount for accurate and reproducible experimental outcomes. The following section provides a detailed protocol for the solubilization and storage of this compound.
Solubility and Stock Solution Preparation
Tetramisole hydrochloride is readily soluble in water. For cell culture applications, sterile phosphate-buffered saline (PBS) or cell culture medium can also be used for initial solubilization. While solubility data for the d5 variant is not extensively published, it is expected to be similar to the non-deuterated form.
Table 1: Solubility of Tetramisole Hydrochloride
| Solvent | Reported Solubility | Notes |
| Water | 50 mg/mL | Forms a clear, colorless solution. |
| DMSO | 15.5 mg/mL | May require sonication and warming. |
Protocol for Preparing a 100 mM Stock Solution in PBS:
-
Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound (C₁₁D₅H₈ClN₂S) is approximately 245.78 g/mol .[7]
-
Solubilization: Dissolve the powder in sterile PBS to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 24.58 mg of this compound in 1 mL of sterile PBS.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter to remove any potential microbial contaminants.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8][9]
Stability in Cell Culture Media
The stability of Tetramisole hydrochloride is pH-dependent. Acidic solutions are stable; however, hydrolysis occurs under alkaline conditions, with the rate of hydrolysis increasing with pH and temperature. Since standard cell culture media are typically buffered to a physiological pH of ~7.4, it is advisable to prepare fresh working solutions from the frozen stock for each experiment. The stability of deuterated compounds is generally comparable to their non-deuterated counterparts under similar storage conditions.[10]
Application Protocol: Inhibition of Alkaline Phosphatase Activity
This protocol details the use of this compound to inhibit endogenous alkaline phosphatase activity in cultured cells. This is particularly useful in assays where ALP is used as a reporter enzyme or to study the role of endogenous ALP in cellular processes.
Experimental Workflow for ALP Inhibition
Caption: Workflow for assessing ALP inhibition.
Step-by-Step Protocol
-
Cell Seeding: Seed the cells of interest into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Cell Culture: Culture the cells overnight or until they reach the desired confluency.
-
Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in fresh, pre-warmed cell culture medium. A typical concentration range to test for ALP inhibition is between 0.1 mM and 5 mM.[11]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of PBS as the highest dose of the compound).
-
Incubation: Incubate the cells for a period of 4 to 24 hours, depending on the experimental design.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the cell lysates.
-
ALP Activity Assay: Determine the ALP activity in the cell lysates using a commercially available ALP assay kit, which typically measures the hydrolysis of p-nitrophenyl phosphate (pNPP) to the colored product p-nitrophenol.
-
Data Analysis: Measure the absorbance at 405 nm. Normalize the ALP activity to the total protein concentration in each lysate. Plot the percentage of ALP inhibition against the concentration of this compound to determine the IC₅₀ value.
Application Protocol: Cytotoxicity Assessment
It is crucial to determine the cytotoxic potential of this compound in the specific cell line being used to ensure that the observed biological effects are not due to cell death.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity.
Step-by-Step Protocol (MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
Table 2: Example Data for Cytotoxicity Assessment
| Concentration (mM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98.5 | 97.2 | 95.8 |
| 0.5 | 95.3 | 92.1 | 88.4 |
| 1.0 | 90.1 | 85.6 | 79.3 |
| 2.5 | 82.4 | 75.3 | 65.1 |
| 5.0 | 65.7 | 52.8 | 40.2 |
Concluding Remarks
This compound serves as a valuable tool in cell culture experiments, primarily as an internal standard but also as a research chemical for investigating cellular processes involving alkaline phosphatase and the immune response. The protocols outlined in this guide provide a robust framework for its application. Researchers should always perform preliminary dose-response and time-course experiments to determine the optimal experimental conditions for their specific cell type and research question. The potential for a kinetic isotope effect due to deuteration should be considered when interpreting results and comparing them to studies using non-deuterated tetramisole or levamisole.
References
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Ponder, B. A., & Wilkinson, M. M. (1981). Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry. Journal of Histochemistry & Cytochemistry, 29(8), 981–984. [Link]
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Golub, E. E., & Boesze-Battaglia, K. (1993). Ecto-alkaline phosphatase considered as levamisole-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells. Journal of Bone and Mineral Research, 8(4), 437–446. [Link]
-
Lomashvili, K. A., & O'Neill, W. C. (2004). Effect of levamisole on alkaline phosphatase and PPi hydrolysis in intact rat aorta. Kidney International, 66(3), 1015–1021. [Link]
-
Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84–87. [Link]
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Dehouck, M. P., et al. (2012). Alkaline phosphatase activity assay and levamisole-mediated inhibition. PLoS One, 7(10), e48428. [Link]
-
Veeprho. (n.d.). Tetramisole-D5 (HCl Salt). Retrieved from [Link]
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Merluzzi, V. J., et al. (1976). In vitro stimulation of murine lymphoid cell cultures by levamisole. Clinical and Experimental Immunology, 24(3), 486–491. [Link]
-
Holmes, W. E., et al. (2015). Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. Molecular & Cellular Proteomics, 14(1), 169–179. [Link]
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Jafari, M., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Asati, V., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. International Journal of Pharmaceutical Sciences and Research, 16(6), 1000-1010. [Link]
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High-Resolution Mass Spectrometry of Tetramisole-d5 Hydrochloride: An Application Note
<
Abstract
This application note presents a comprehensive guide to the analysis of Tetramisole-d5 hydrochloride, a deuterated analog of the anthelmintic drug Tetramisole, using High-Resolution Mass Spectrometry (HRMS). As an isotopic internal standard, Tetramisole-d5 is crucial for the accurate quantification of Tetramisole in complex matrices such as biological fluids and food products.[1][] This document provides a detailed workflow, from sample preparation to data analysis, leveraging the high sensitivity, mass accuracy, and resolving power of modern HRMS platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers. We delve into the principles of these technologies, offering field-proven insights into experimental design and parameter optimization. The protocols outlined herein are designed to serve as a robust foundation for researchers, scientists, and drug development professionals engaged in bioanalytical, forensic, and food safety applications.
Introduction: The Significance of High-Resolution Analysis
Tetramisole, a racemic mixture of levamisole and dexamisole, is a widely used veterinary anthelmintic.[3][4] Its illicit use as an adulterant in cocaine has also been reported, necessitating sensitive and specific detection methods for both clinical and forensic toxicology.[5][6] this compound, a stable isotope-labeled internal standard, is indispensable for achieving accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][]
High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool in pharmaceutical analysis, offering unparalleled sensitivity and precision.[7] Unlike nominal mass instruments, HRMS systems can distinguish between ions with very small mass differences, enabling the unambiguous identification of analytes in complex mixtures and providing high-confidence structural elucidation through accurate mass measurements of precursor and fragment ions.[7] This capability is particularly advantageous for differentiating Tetramisole from potential isobaric interferences and for confirming its presence at trace levels.
This guide will focus on two prominent HRMS technologies:
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: This hybrid technology combines the precursor ion selection capabilities of a quadrupole with the high-resolution, accurate-mass analysis of a time-of-flight mass analyzer.[8][9][10] Q-TOF instruments are known for their speed and sensitivity, making them well-suited for both quantitative and qualitative analyses.[10]
-
Orbitrap Mass Spectrometry: The Orbitrap is an ion trap-based mass analyzer that provides exceptionally high resolution and mass accuracy.[11][12][13] Ions are trapped in an electrostatic field and their orbital frequencies are converted into a mass spectrum via Fourier transform.[12][13] This technology is a cornerstone of proteomics, metabolomics, and other fields requiring in-depth molecular characterization.[12][13]
Foundational Knowledge: Chemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | 6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][3][11]thiazole;hydrochloride | [] |
| Molecular Formula | C₁₁H₈D₅ClN₂S | [] |
| Molecular Weight | 245.78 g/mol | [][14] |
| Appearance | White Solid | [] |
| Solubility | Soluble in Methanol | [] |
| Unlabeled CAS | 5086-74-8 | [] |
Experimental Workflow: A Step-by-Step Guide
The successful analysis of this compound hinges on a meticulously executed experimental workflow. This section provides a detailed protocol, from sample preparation to data acquisition.
Sources
- 1. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. Tetramisole Hydrochloride | 5086-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. sens.conferences.tsu.ge [sens.conferences.tsu.ge]
- 6. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
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- 8. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. labcompare.com [labcompare.com]
- 11. Orbitrap mass analyzer--overview and applications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Tetramisole-d5 Hydrochloride in LC-MS/MS
Welcome to the technical support center for troubleshooting matrix effects in LC-MS/MS analysis, with a specific focus on the use of Tetramisole-d5 hydrochloride as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis and ensure the accuracy and reliability of your quantitative data.
Understanding the Challenge: The Nature of Matrix Effects
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), achieving accurate and reproducible quantification of analytes in complex biological matrices is a primary objective. However, the very nature of these matrices—be it plasma, urine, or tissue homogenates—presents a significant hurdle: the matrix effect.
The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] This phenomenon can manifest as either ion suppression (a decrease in analyte signal) or ion enhancement (an increase in analyte signal), both of which can severely compromise the accuracy, precision, and sensitivity of an assay.[1][3]
The primary causes of matrix effects are multifaceted and can include:
-
Competition for Charge: Co-eluting matrix components can compete with the analyte of interest for the limited available charge in the ion source, leading to ion suppression.[3][4]
-
Alteration of Droplet Formation: Less volatile compounds in the matrix can affect the efficiency of droplet formation and evaporation in the electrospray ionization (ESI) source.[5]
-
Analyte Neutralization: Basic compounds in the matrix may deprotonate and neutralize the analyte ions, reducing the formation of protonated analyte ions.[5][6]
A stable isotope-labeled (SIL) internal standard, such as this compound, is a powerful tool to compensate for matrix effects.[7][8] The underlying principle is that the SIL internal standard will be affected by the matrix in the same way as the analyte, thus maintaining a consistent analyte-to-internal standard response ratio.[3][9] However, this is not always a guarantee, and significant matrix effects can still lead to erroneous results.[8]
This guide will provide a systematic approach to identifying, troubleshooting, and mitigating matrix effects when using this compound as an internal standard.
Section 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when dealing with matrix effects and this compound.
Q1: My this compound internal standard signal is highly variable across my sample batch. What could be the cause?
A1: High variability in the internal standard (IS) signal is a classic indicator of inconsistent matrix effects. While this compound is designed to track the analyte, severe and differing matrix components from sample to sample can lead to this issue. Potential causes include:
-
Inconsistent Sample Cleanup: Variability in the efficiency of your sample preparation method (e.g., protein precipitation, solid-phase extraction) can result in different levels of matrix components in each sample.
-
Differential Ion Suppression/Enhancement: The composition of the biological matrix can vary significantly between subjects or even within the same subject over time, leading to varying degrees of ion suppression or enhancement.[10]
-
Co-elution with Interfering Substances: A component in some, but not all, samples may be co-eluting with your IS, causing signal suppression or enhancement.
Q2: I'm observing ion suppression for my analyte, but my this compound signal seems unaffected. Is this possible?
A2: Yes, this is possible, although less common when using a co-eluting SIL internal standard. This scenario suggests that the matrix component causing the suppression has a very specific interaction with the analyte that it does not have with this compound, despite their structural similarities. It could also indicate that the two are not perfectly co-eluting, and the suppression is occurring in a very narrow chromatographic window that only affects the analyte. It is crucial to verify the chromatographic co-elution of the analyte and the internal standard.
Q3: Can the choice of ionization source (ESI vs. APCI) influence matrix effects?
A3: Absolutely. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1][11] This is because ESI relies on the formation of charged droplets and solvent evaporation, processes that are easily disrupted by non-volatile matrix components. APCI, on the other hand, involves gas-phase ionization, which can be less affected by the sample matrix.[1] If you are experiencing significant matrix effects with ESI, exploring APCI as an alternative ionization technique may be a viable strategy.
Q4: My calibration curve is non-linear at higher concentrations. Could this be related to matrix effects?
A4: While detector saturation is a common cause of non-linearity at high concentrations, matrix effects can also contribute.[12] At higher analyte concentrations, the competition for ionization becomes more pronounced, and matrix components can exacerbate this, leading to a plateau in the signal response.
Q5: What are the regulatory expectations regarding the evaluation of matrix effects?
A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on the validation of bioanalytical methods, which include a thorough assessment of matrix effects.[13][14][15] These guidelines typically require the evaluation of matrix effects using at least six different lots of the biological matrix to ensure the method is robust and reliable.[16]
Section 2: Troubleshooting Guides
This section provides step-by-step guides to diagnose and address specific issues related to matrix effects with this compound.
Guide 2.1: Diagnosing and Quantifying Matrix Effects
Before you can troubleshoot, you need to confirm the presence and extent of matrix effects. Two primary experimental approaches are used for this: the Post-Column Infusion (PCI) experiment for qualitative assessment and the Post-Extraction Addition experiment for quantitative assessment.
The PCI experiment provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[6][17]
Protocol for Post-Column Infusion Experiment:
-
System Setup:
-
Prepare a standard solution of your analyte and this compound at a concentration that gives a stable and moderate signal.
-
Using a T-connector, continuously infuse this standard solution into the mobile phase flow path between the analytical column and the mass spectrometer's ion source.[10]
-
-
Blank Matrix Injection:
-
Inject a blank, extracted matrix sample (a sample prepared using the same procedure as your study samples but without the analyte or IS).
-
-
Data Analysis:
-
Monitor the signal of your analyte and this compound. A steady baseline should be observed.
-
Any deviation (dip or peak) in the baseline indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[1][17]
-
Compare the retention time of your analyte and IS with the regions of suppression or enhancement.
-
Diagram: Post-Column Infusion Experimental Setup
Caption: Workflow for a post-column infusion experiment to detect matrix effects.
This method allows for the quantification of the matrix effect by comparing the response of an analyte in the presence and absence of the matrix.[10][12]
Protocol for Post-Extraction Addition Experiment:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound spiked into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and this compound are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and this compound are spiked into the blank matrix before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Matrix Effect (ME): Calculate as (Peak Area in Set B / Peak Area in Set A) * 100%.
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
-
Recovery (RE): Calculate as (Peak Area in Set C / Peak Area in Set B) * 100%.
-
Process Efficiency (PE): Calculate as (Peak Area in Set C / Peak Area in Set A) * 100%.
-
Table: Interpreting Post-Extraction Addition Results
| Parameter | Calculation | Ideal Value | Interpretation |
| Matrix Effect (ME) | (Set B / Set A) * 100% | 100% | Measures the impact of the matrix on ionization. |
| Recovery (RE) | (Set C / Set B) * 100% | 100% | Measures the efficiency of the sample extraction process. |
| Process Efficiency (PE) | (Set C / Set A) * 100% | 100% | Overall efficiency of the method, combining extraction and matrix effects. |
Guide 2.2: Strategies to Mitigate Matrix Effects
If significant matrix effects are identified, the following strategies can be employed to minimize their impact.
The goal of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of the analyte and internal standard.[17]
-
Protein Precipitation (PPT): A simple and fast method, but often results in "dirtier" extracts with more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): More selective than PPT, can provide cleaner extracts. The choice of solvent is critical.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing matrix components. Method development is required to select the appropriate sorbent and elution conditions.
Separating the analyte and this compound from co-eluting matrix components is a key strategy.[18][19]
-
Modify the Mobile Phase: Adjusting the organic solvent, pH, or buffer concentration can alter the retention times of both the analyte and interfering components.
-
Gradient Elution: Employing a more sophisticated gradient profile can improve the resolution between the analyte and matrix components.
-
Change the Stationary Phase: If co-elution persists, switching to a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, HILIC) can provide the necessary selectivity.
-
Divert the Flow: Using a divert valve to send the initial, unretained portion of the sample (which often contains highly polar matrix components) to waste can prevent contamination of the ion source.
For particularly challenging matrices where matrix effects cannot be eliminated, the method of standard addition can be used for accurate quantification.[20][21] This method involves adding known amounts of the analyte to the sample and extrapolating to determine the initial concentration.[22][23]
Protocol for Standard Addition:
-
Prepare a Series of Spiked Samples:
-
Take multiple aliquots of your unknown sample.
-
Spike each aliquot with increasing, known concentrations of the analyte standard.
-
Include an unspiked aliquot.
-
-
Analyze and Plot:
-
Analyze all samples by LC-MS/MS.
-
Plot the instrument response versus the concentration of the added standard.
-
-
Extrapolate:
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line represents the concentration of the analyte in the original, unspiked sample.[22]
-
Diagram: Standard Addition Method
Caption: Workflow for the method of standard addition.
Section 3: Best Practices for Using this compound
To ensure the effective use of this compound as an internal standard and minimize the impact of matrix effects, follow these best practices:
-
Verify Purity and Identity: Always confirm the purity and identity of your this compound standard. The presence of unlabeled tetramisole can lead to inaccurate quantification.[8]
-
Ensure Co-elution: The fundamental assumption of using a SIL-IS is that it co-elutes with the analyte. Verify this during method development.
-
Optimize IS Concentration: The concentration of the internal standard should be consistent across all samples and should provide a strong, stable signal without saturating the detector.
-
Monitor IS Response: During sample analysis, closely monitor the response of this compound. A consistent IS response across the batch is a good indicator of a robust method. Significant deviations may indicate problematic samples.[10]
-
Stable Isotope Label Position: Be aware of the position of the deuterium labels. They should be in a stable position on the molecule to prevent back-exchange with protons from the solvent or matrix.[24] Tetramisole-d5 has deuterium on the phenyl ring, which is a stable position.[25]
By following the guidance provided in this technical support center, you will be better equipped to identify, troubleshoot, and mitigate matrix effects in your LC-MS/MS analyses, leading to more accurate and reliable results.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Clinical Chemistry.
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Standard addition. (2023, November 27). In Wikipedia. Retrieved from [Link]
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103.
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Bioanalytical method validation. (2022, July 21). European Medicines Agency. Retrieved from [Link]
- Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules (Basel, Switzerland), 25(13), 3047.
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]
- Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules (Basel, Switzerland), 25(13), 3047.
- Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047.
-
Understanding the Standard Addition Method in Quantitative Analysis. (2024, December 27). Welch Lab. Retrieved from [Link]
-
Standard Addition Procedure in Analytical Chemistry. (2023, March 23). AlpHa Measure. Retrieved from [Link]
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Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
- Maurer, H. H. (2005). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Journal of mass spectrometry, 40(5), 635–642.
-
Tetramisole-D5 (HCl Salt). (n.d.). Veeprho. Retrieved from [Link]
-
Standard Addition Method. (2022, August 15). Chemistry LibreTexts. Retrieved from [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. Retrieved from [Link]
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Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc. Retrieved from [Link]
- Mei, H., & Weng, N. (2008). Matrix effects: Causes and solutions.
-
Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. (2025, May 27). ACS Publications. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022, April 28). ACS Publications. Retrieved from [Link]
- Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. (2018). Therapeutic Drug Monitoring, 40(1), 1-8.
-
Bioanalytical method validation emea. (2014, September 24). SlideShare. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. Retrieved from [Link]
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2012). Bioanalysis, 4(18), 2249–2256.
-
Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Retrieved from [Link]
- Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). Journal of Medicinal Chemistry, 65(9), 6505-6511.
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved from [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Use of Stable Isotope Internal Standards for Trace Organic Analysis. (n.d.). LGC Group. Retrieved from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2023, January). U.S. Food and Drug Administration. Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). American Pharmaceutical Review. Retrieved from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC. Retrieved from [Link]
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2016). Journal of pharmaceutical and biomedical analysis, 124, 392–398.
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Optimizing LC gradient for separation of levamisole and Tetramisole-d5 hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for the analysis of levamisole. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to developing and optimizing liquid chromatography (LC) methods for levamisole, particularly when using its deuterated internal standard, Tetramisole-d5 hydrochloride. Our approach moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring you can build robust and reliable assays.
This guide is structured as a series of questions that scientists frequently encounter. We will first establish a foundational understanding of the analytes and the principles of using internal standards, then proceed to detailed method development strategies, and conclude with practical troubleshooting advice.
Section 1: Foundational Concepts - Understanding Your Analytes
This first section addresses the most critical and often misunderstood aspects of analyzing levamisole with a deuterated internal standard. A clear understanding of these principles is essential before proceeding to method development.
Q1: What is the relationship between levamisole, tetramisole, and this compound?
This is a crucial starting point. These compounds are structurally related but serve different analytical purposes.
-
Tetramisole: This is the name for the racemic mixture, meaning it contains a 50:50 mix of two enantiomers (non-superimposable mirror-image molecules).[1][2]
-
Levamisole: This is the specific levorotatory or (S)-enantiomer of tetramisole.[1][2] It is the biologically active form, possessing anthelmintic and immunomodulatory properties.[1][3] It is also referred to as (-)-Tetramisole.[4][5]
-
Dexamisole: This is the dextrorotatory or (R)-enantiomer of tetramisole. It is largely biologically inactive.[1]
-
This compound (Levamisole-d5 Hydrochloride): This is levamisole where five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable heavy isotope of hydrogen.[6][7] It is used as an internal standard (IS) in quantitative analysis, specifically for LC-Mass Spectrometry (LC-MS).[6]
Essentially, you are working with levamisole as your target analyte and its isotopically labeled version as your internal standard.
Q2: Why is a deuterated internal standard like Tetramisole-d5 used for quantifying levamisole?
In LC-MS analysis, an ideal internal standard behaves identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer.[8] Deuterated standards are the gold standard for this.[9][10]
Key Advantages:
-
Corrects for Sample Loss: Any analyte lost during extraction or sample handling steps will be matched by a proportional loss of the deuterated IS, so the ratio between them remains constant.[10]
-
Compensates for Matrix Effects: Components in the sample matrix (e.g., plasma, tissue) can suppress or enhance the ionization of the analyte in the MS source. Since the deuterated IS is chemically identical, it experiences the same matrix effects, and the ratio remains accurate.[9][10]
-
Accounts for Instrument Variability: It corrects for minor fluctuations in injection volume or MS detector response over time.[11]
Q3: Should I expect to chromatographically separate levamisole from Tetramisole-d5 with an LC gradient?
No, this is a common misconception. The primary goal is for the analyte and its deuterated internal standard to co-elute (elute at the same retention time).[9] Because they have virtually identical chemical structures and polarity, a standard reversed-phase column cannot separate them. They are designed to behave as one during the separation process.
The distinction between the two is made by the mass spectrometer, which can easily differentiate them based on their small mass difference.[10] While minor retention time shifts can sometimes occur due to the deuterium isotopic effect, this is typically negligible and achieving separation is not the objective.[12]
Q4: What is the actual goal of the LC gradient in this analysis?
The purpose of the LC gradient is not to separate levamisole from its d5-internal standard. The primary goals are:
-
Separation from Matrix Interferences: To resolve levamisole from other endogenous components in the sample that could interfere with quantification (isobaric interferences) or cause ion suppression.
-
Achieve Good Peak Shape: To produce a sharp, symmetrical peak for both levamisole and its IS, which is crucial for accurate and reproducible integration and quantification.
-
Optimize Run Time: To achieve the necessary separation in the shortest possible time for high-throughput analysis.
Caption: LC-MS workflow for levamisole quantification.
Section 2: LC Method Development & Gradient Optimization
This section provides a systematic approach to developing a robust LC method for levamisole.
Q5: How do I select the right LC column?
For separating a basic compound like levamisole from matrix components, a reversed-phase C18 or C8 column is the standard choice.
-
Particle Size: For standard HPLC systems, 3 µm or 5 µm particles provide a good balance of efficiency and backpressure. For UHPLC systems, sub-2 µm particles will yield higher resolution and faster run times.
-
Column Chemistry: Modern, high-purity silica C18 columns with end-capping are recommended to minimize peak tailing caused by interactions between the basic amine group of levamisole and residual acidic silanols on the silica surface.
-
pH Stability: Since pH control is critical, ensure your chosen column is stable in the pH range you intend to work in. Many modern silica columns are stable from pH 2 to 8.[13]
Note: If your goal was to separate levamisole from its enantiomer, dexamisole, you would need a specialized Chiral Stationary Phase (CSP) , such as a polysaccharide-based or cyclodextrin-based column.[14][15][16] Standard C18 columns cannot separate enantiomers.[17]
Q6: What is the critical role of mobile phase pH for analyzing levamisole?
Mobile phase pH is arguably the most important parameter for achieving good peak shape and stable retention for levamisole.
-
Analyte Chemistry: Levamisole is a basic compound with amine groups. Its charge state is dependent on the pH of the mobile phase.[18][19]
-
At Low pH (e.g., pH < 4): The amine groups will be protonated (positively charged). This state is highly water-soluble, which can lead to reduced retention on a reversed-phase column.[19] However, acidic mobile phases often yield excellent peak shape by suppressing unwanted interactions with the stationary phase.[13]
-
At High pH (e.g., pH > 9): Levamisole will be in its neutral, uncharged form. This makes it more hydrophobic, leading to stronger retention. This can be advantageous for separating it from early-eluting polar interferences.[19]
-
At Intermediate pH (near the pKa): The analyte will exist as a mixture of charged and uncharged forms, which can lead to severe peak broadening or splitting. This pH range should be avoided.[20]
Recommendation: For robust methods, work at a pH that is at least 1.5-2 pH units away from the analyte's pKa.[21] For levamisole, this typically means using either an acidic mobile phase (e.g., pH 2.5-3.5) or a basic mobile phase (e.g., pH 9-10).
Q7: What are typical starting conditions for a levamisole LC-MS method?
The following table provides a validated starting point based on published literature. This serves as an excellent foundation for further optimization.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18, 2.1 or 3.0 mm i.d., 50-150 mm length, <3 µm particle size | Good starting point for balancing resolution and speed. |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ~2.7) OR 10 mM Ammonium Acetate | Formic acid is a common choice for good peak shape and MS compatibility.[22] Ammonium acetate is also MS-friendly.[23] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile generally provides better peak shape and lower backpressure. |
| Flow Rate | 0.3 - 0.6 mL/min (for 2.1/3.0 mm i.d. columns) | Adjust based on column dimensions and system pressure limits. |
| Column Temp. | 30 - 50 °C | Higher temperatures can improve peak shape and reduce viscosity, but check analyte stability. |
| Injection Vol. | 1 - 10 µL | Keep low to prevent peak distortion. Ensure sample solvent is compatible with the initial mobile phase. |
| Scouting Gradient | 5% to 95% B over 10-15 minutes | A broad gradient to determine the approximate elution time of levamisole.[24] |
Q8: How do I develop and optimize the LC gradient?
A systematic approach is key to efficient gradient optimization.
Experimental Protocol: Gradient Optimization
-
Step 1: Run a Scouting Gradient.
-
Using the starting conditions from the table above, perform a wide gradient (e.g., 5-95% Acetonitrile in 10 minutes).
-
Objective: Determine the retention time (t_R) of the co-eluting levamisole/levamisole-d5 peak. Note the percentage of mobile phase B (%B) at which it elutes.
-
-
Step 2: Adjust Gradient Range.
-
Set the initial %B to be about 3-5% below the elution %B from the scouting run. This ensures the analyte is retained at the start.
-
Set the final %B to be at least 5-10% above the elution %B to ensure all components are eluted. Add a high-organic wash step (e.g., hold at 95% B for 2-3 column volumes) to clean the column after each run.
-
-
Step 3: Optimize Gradient Slope.
-
The gradient slope (steepness) directly impacts resolution.
-
To Increase Resolution: Make the gradient shallower (increase the gradient time, t_G). A good starting point is to double the gradient time over the new, narrower %B range.
-
To Decrease Run Time: Make the gradient steeper (decrease t_G). This may sacrifice some resolution from matrix components.
-
-
Step 4: Refine and Verify.
-
Once a suitable separation is achieved, perform system suitability tests. Inject 5-6 replicate samples and check for the reproducibility of retention time, peak area, and peak shape. The relative standard deviation (RSD) for retention time should typically be <1%.
-
Caption: Systematic workflow for LC gradient optimization.
Section 3: Troubleshooting Common Issues
Even with a well-designed method, problems can arise. This section addresses common issues in a Q&A format.
Q9: I'm seeing poor peak shape (tailing or fronting). What should I do?
Poor peak shape is a common problem, especially for basic compounds. Follow this diagnostic sequence.
Caption: Troubleshooting guide for poor peak shape.
Q10: My retention times are drifting. What are the likely causes?
Retention time instability compromises data reliability. The most common causes are:
-
Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection. For gradient methods, this is critical for every run.[25]
-
Mobile Phase pH Instability: Unbuffered or poorly prepared mobile phases can change pH over time, causing drift. Always prepare fresh mobile phases and verify the pH.
-
Temperature Fluctuations: A change of even a few degrees can alter retention times. Use a thermostatted column compartment.
-
Pump or Mixer Issues: Inconsistent solvent delivery or mixing can cause drift. Check your system's performance and ensure it is properly maintained.
Q11: I'm observing carry-over from previous injections. How can I fix this?
Carry-over, where a peak from a previous injection appears in the current chromatogram, is often due to analyte adsorption somewhere in the system.
-
Strengthen Needle Wash: Modify the autosampler's needle wash solution to be stronger than your sample solvent. A mix of acetonitrile, isopropanol, and water is often effective.
-
Increase Post-Gradient Wash: Extend the high-organic wash step at the end of your gradient (e.g., 95% B) to ensure everything is eluted from the column.
-
Check for Adsorption Sites: Levamisole can adsorb to active sites in PEEK tubing, fittings, or the injector rotor seal. Passivating the system with an acidic mobile phase can sometimes help.
Q12: Why is my MS signal intensity low or unstable?
While this can be an MS issue, it is often linked to the LC method.
-
Mobile Phase Modifiers: Some buffers or additives are not MS-friendly. Non-volatile buffers like phosphate will foul the MS source. Stick to volatile modifiers like formic acid, acetic acid, or ammonium acetate/formate.[13]
-
Ionization Suppression: If levamisole co-elutes with a high concentration of a matrix component, its ionization can be suppressed. Adjust the LC gradient to move the levamisole peak away from the interfering region.
-
Incorrect pH: The mobile phase pH affects the efficiency of analyte ionization in the MS source. For positive electrospray ionization (ESI+), an acidic mobile phase that promotes the formation of positive ions ([M+H]+) is generally preferred and often leads to a stronger signal.[19]
References
-
Journal of AOAC INTERNATIONAL. (n.d.). Development of an LC–MS/MS Method for Analysis of Levamisole in Poultry and Livestock Products. Oxford Academic. Retrieved from [Link][22][26][27]
-
ResolveMass Laboratories. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link][9][11]
-
AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link][18]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link][19]
-
Tong, L., et al. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Journal of Chromatography B, 879(5-6), 299-303. Retrieved from [Link][23]
-
Bentham Science. (2020). Separation and Determination of the Enantiomeric Levamisole and Dexamisole in Equine Plasma Samples Using Chiral Polysaccharide Column. Retrieved from [Link][15]
-
Bio-Byword. (n.d.). Why can the deuterated internal standard method be used for quantification.... Retrieved from [Link][10]
-
Gao, S., et al. (2021). Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. Foods, 10(11), 2828. Retrieved from [Link][28]
-
Matyjaszczyk, P. S., & Tautenhahn, R. (2000). LC determination of the enantiomeric purity of levamisole using stationary phase with bonded naphthylethylcarbamoylated-beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 21(2), 269-74. Retrieved from [Link][14]
-
Wikipedia. (n.d.). Internal standard. Retrieved from [Link][8]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link][12]
-
University of Hertfordshire. (n.d.). Levamisole hydrochloride. AERU. Retrieved from [Link][1]
-
Meyer, M. R., et al. (2022). Chiral pharmacokinetics of tetramisole stereoisomers—Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine. Drug Testing and Analysis, 14(2), 296-304. Retrieved from [Link][29][30]
-
ResearchGate. (n.d.). Determination of levamisole and tetramisole in seized cocaine samples.... Retrieved from [Link][16]
-
Bertucci, C., et al. (2014). Determination of levamisole and tetramisole in seized cocaine samples by enantioselective high-performance liquid chromatography and circular dichroism detection. Journal of Chromatography A, 1363, 150-4. Retrieved from [Link][31]
-
Daicel Chiral Technologies. (2021). Daicel Chiral Columns: Run Gradients for Optimal Separations. Retrieved from [Link][25]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link][21]
-
PubChem. (n.d.). Levamisole-d5 Hydrochloride. Retrieved from [Link][7]
-
Welch Materials. (n.d.). Gradient Optimization in Liquid Chromatography. Retrieved from [Link][32]
-
U-HPLC. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link][20]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link][13]
-
LCGC International. (n.d.). Enantiomer Separations. Retrieved from [Link][17]
-
LCGC International. (2017). The Secrets of Successful Gradient Elution. Retrieved from [Link][24]
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- 10. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
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Technical Support Center: Preventing Isotopic Exchange of Tetramisole-d5 Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Tetramisole-d5 hydrochloride as an internal standard in quantitative analytical workflows. We will delve into the critical issue of hydrogen-deuterium (H/D) exchange, providing in-depth, evidence-based strategies to maintain the isotopic integrity of your standard throughout sample preparation and analysis.
I. Understanding the Challenge: The Nature of Isotopic Exchange
Deuterated internal standards are the gold standard in mass spectrometry-based quantification, offering superior accuracy by correcting for variability in sample preparation and instrument response.[1][2][3] However, the stability of the deuterium labels is paramount. Unintended replacement of deuterium with hydrogen from the sample matrix or solvents, a process known as H/D exchange or "back-exchange," can compromise data quality by altering the mass of the internal standard.[4][5]
FAQ 1: What is H/D exchange and why is it a concern for Tetramisole-d5?
Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom on your isotopically labeled standard is swapped for a hydrogen atom from its surroundings.[4][6] In the case of this compound, the deuterium atoms are located on the phenyl ring.[][8][9][10][11] While these are generally stable, certain experimental conditions can promote this exchange.
This is a significant issue because the fundamental principle of using a deuterated internal standard is that it behaves identically to the analyte but is distinguishable by its mass.[1][2] If Tetramisole-d5 loses a deuterium atom and gains a hydrogen, its mass will decrease, causing a reduction in its signal and potentially leading to an inaccurate calculation of the analyte's concentration.
FAQ 2: Which deuterium atoms on Tetramisole-d5 are stable?
Tetramisole-d5 is specifically labeled on the phenyl ring (6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][12][13]thiazole).[][11] Deuterium atoms attached to aromatic carbons are generally stable and not prone to exchange under typical analytical conditions.[14] The primary concern for many deuterated compounds is the exchange of deuterium on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups, which are more labile.[4][5] While Tetramisole itself has nitrogen atoms, the deuteration is on the stable phenyl group, making it a robust internal standard if handled correctly.
II. Key Factors Influencing H/D Exchange
The rate and extent of H/D exchange are heavily influenced by several experimental parameters. Understanding these factors is the first step toward prevention. The process is often catalyzed by acids or bases.[4][6][15][16]
FAQ 3: How do pH, temperature, and solvent choice affect the stability of Tetramisole-d5?
pH: Both strongly acidic and basic conditions can catalyze H/D exchange.[4][15] The rate of exchange for many compounds is at a minimum in the near-neutral pH range. For amide protons in proteins, for instance, the minimum exchange rate is observed around pH 2.5-2.6.[6][17][18] While the deuterons on the phenyl ring of Tetramisole-d5 are more stable, it is still best practice to avoid extreme pH conditions during sample preparation and in your final sample solvent.
Temperature: Higher temperatures accelerate chemical reactions, including H/D exchange.[4][17] Therefore, keeping samples cool throughout the preparation process is a critical preventative measure.
Solvent: Protic solvents, such as water, methanol, and ethanol, can readily donate hydrogen atoms and facilitate exchange.[4][13] Aprotic solvents like acetonitrile are generally preferred for storing and handling deuterated standards.[4] When aqueous solutions are necessary, minimizing the exposure time and temperature is crucial.
| Factor | Condition | Impact on H/D Exchange Rate | Recommendation |
| pH | High (>8) or Low (<4) | Increased | Maintain pH as close to neutral as possible. If acidic pH is required for chromatography, use the lowest effective temperature. |
| Temperature | Elevated (>25°C) | Significantly Increased | Perform all sample preparation steps on ice or at refrigerated temperatures (0-4°C).[17] |
| Solvent | Protic (Water, Methanol) | Potential for Exchange | Use aprotic solvents (e.g., Acetonitrile) when possible. Minimize time in protic solvents. |
III. Troubleshooting Guide: Scenarios & Solutions
This section addresses specific issues you might encounter during your experiments.
Scenario 1: I'm seeing a decreasing signal for my Tetramisole-d5 internal standard over the course of an analytical run.
This could be an indication of on-instrument H/D exchange.
-
Possible Cause 1: Mobile Phase Composition. If your mobile phase is highly aqueous and at an unfavorable pH, exchange can occur in the autosampler or on the column.
-
Solution: Evaluate if the pH of your mobile phase is necessary. If possible, adjust it to be closer to neutral. Consider using a mobile phase with a higher organic content if your chromatography allows.
-
-
Possible Cause 2: Autosampler Temperature. A non-refrigerated autosampler can lead to gradual H/D exchange as samples wait for injection.
-
Solution: Always use a cooled autosampler, maintaining a temperature of 4-10°C.
-
Scenario 2: My calibration curve is non-linear at the lower or upper ends.
Inconsistent H/D exchange across your calibration standards can lead to non-linearity.
-
Possible Cause: Inconsistent Sample Preparation Time. If your standards are prepared sequentially and sit for varying amounts of time in a protic solvent before analysis, the extent of H/D exchange could differ.
-
Solution: Standardize all incubation and waiting times during your sample preparation. Prepare standards, QCs, and unknown samples in a consistent and timely manner.
-
Scenario 3: High variability in results for replicate samples.
This can be a sign of uncontrolled H/D exchange during the sample workup.
-
Possible Cause: Localized pH or Temperature Changes. During steps like protein precipitation or liquid-liquid extraction, localized "hot spots" of extreme pH or temperature can occur if reagents are not mixed properly and quickly.
-
Solution: Ensure rapid and thorough vortexing after adding acids, bases, or other reagents. Perform these steps in an ice bath to dissipate any heat generated.
-
IV. Best Practices and Protocols
Adhering to a stringent and well-designed protocol is the most effective way to prevent isotopic exchange.
Recommended Workflow for Sample Preparation
This workflow is designed to minimize the risk of H/D exchange for this compound when analyzing biological samples like plasma or serum.
Caption: Recommended workflow for sample preparation to minimize H/D exchange.
Step-by-Step Protocol: Protein Precipitation
-
Preparation: Pre-chill all solvents (e.g., acetonitrile) and equipment (centrifuge, tubes) to 4°C.
-
Sample Thawing: Thaw biological samples (e.g., plasma, serum) on ice.
-
Spiking: Add a small volume of a concentrated this compound stock solution (prepared in aprotic solvent like acetonitrile or methanol) to the thawed sample.[19]
-
Precipitation: Add at least 3 volumes of ice-cold acetonitrile to the sample.
-
Mixing: Vortex immediately and vigorously for 30 seconds to ensure complete protein precipitation and to avoid localized pH effects.[1]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or well plate.
-
Reconstitution: If the supernatant is evaporated, reconstitute the sample in a solution that is as close as possible to the initial mobile phase composition, preferably with a high percentage of organic solvent.
-
Analysis: Place the samples in a cooled autosampler (4-10°C) for immediate analysis.
Logical Relationship Diagram for Prevention
Caption: Key experimental factors to control for preventing H/D exchange.
By understanding the mechanisms of hydrogen-deuterium exchange and implementing these rigorous control strategies, you can ensure the isotopic stability of your this compound internal standard, leading to more accurate and reliable quantitative results in your research.
References
- Amiranashvili, G. (n.d.). ENANTIOSELECTIVE ANALYSIS OF TETRAMISOLE AND ITS PHASE-1 METABOLITES USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY (HPLC-MS/MS) AND SUPERCRITICAL FLUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY (SFC-MS/MS). TSU.
- BenchChem. (n.d.). Deuterium-hydrogen exchange issues with deuterated internal standards. BenchChem.
- BenchChem. (n.d.). Addressing deuterium-hydrogen exchange issues with deuterated standards. BenchChem.
- BenchChem. (n.d.). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. BenchChem.
- Nassar, M. W. I., Attia, K. A. M., Mohamad, A. A., Said, R. A., & Abdel-monem, A. H. (n.d.). Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramisole. Semantic Scholar.
- BenchChem. (n.d.). How to avoid deuterium-hydrogen exchange during sample preparation with alpha-D-glucose-d7?. BenchChem.
- Wikipedia. (n.d.). Hydrogen–deuterium exchange. Wikipedia.
- MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI.
- BenchChem. (n.d.). Technical Support Center: A Guide to Preventing H/D Back-Exchange with Deuterated Standards. BenchChem.
- BOC Sciences. (n.d.). CAS 1173021-85-6 Tetramisole-[d5] hydrochloride. BOC Sciences.
- Veeprho. (n.d.). Tetramisole-D5 (HCl Salt) | CAS 1173021-85-6. Veeprho.
- Pharmaffiliates. (n.d.). Tetramisole Hydrochloride-impurities. Pharmaffiliates.
- ResolveMass Spectrometry Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. YouTube.
- ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories.
- ResearchGate. (2018, June 19). Deuterium exchange dependence on pH...why?. ResearchGate.
- Gutenberg Open Science. (2023, January 24). Chiral pharmacokinetics of tetramisole stereoisomers—Enantioselective quantification of levamisole and dexamisole in serum sam. Gutenberg Open Science.
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
- Clearsynth. (n.d.). This compound | CAS No. 1173021-85-6. Clearsynth.
- National Center for Biotechnology Information. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. National Center for Biotechnology Information.
- National Center for Biotechnology Information. (2021, June 10). H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations. National Center for Biotechnology Information.
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Technical Support Center: Overcoming Ion Suppression in ESI-MS with Tetramisole-d5 Hydrochloride
Welcome to the technical support center for advanced ESI-MS applications. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in quantitative analysis: ion suppression. Here, we provide in-depth, experience-driven answers and troubleshooting protocols focused on the effective use of Tetramisole-d5 hydrochloride as a stable isotope-labeled internal standard (SIL-IS).
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental concepts of ion suppression and the role of internal standards.
Q1: What is ion suppression in ESI-MS and what are its primary causes?
A: Ion suppression is a matrix effect that causes a reduced analytical response for a target analyte.[1][2] In Electrospray Ionization (ESI), analytes in a liquid phase are converted into gas-phase ions for detection by the mass spectrometer. This process is highly susceptible to interference from other co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][3]
The primary causes of ion suppression include:
-
Competition for Ionization: In the ESI source, there is a finite capacity for ionization.[4] When a high concentration of matrix components co-elutes with the analyte of interest, these components compete for the available charge and space on the surface of the ESI droplets, reducing the ionization efficiency of the target analyte.[1][4][5]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as increasing their viscosity and surface tension.[2][6] This change hinders solvent evaporation, which is a critical step for releasing the analyte ions into the gas phase, thereby suppressing the signal.[2][6]
-
Co-precipitation: Non-volatile materials can cause the analyte to co-precipitate within the evaporating droplet, preventing it from ever becoming a gas-phase ion.[1][2]
Q2: How does ion suppression negatively impact my quantitative results?
A: Ion suppression can severely compromise the quality of quantitative data.[1] Because the detector response for the analyte is artificially lowered, its concentration will be underestimated. This effect can be inconsistent and unpredictable from sample to sample, leading to poor accuracy, low precision (%RSD), and an artificially high limit of detection (LOD).[1][2] In regulated bioanalysis, these effects can invalidate an entire study.
Q3: What is an internal standard (IS) and how does it help correct for these issues?
A: An internal standard is a compound of known concentration that is added to every sample, calibrator, and quality control (QC) standard before sample processing.[7][8] The core principle is that the IS should behave as similarly as possible to the analyte throughout the entire analytical workflow—from extraction to detection.[8][9]
Quantification is based on the ratio of the analyte's response to the IS's response. By using this relative response, variations caused by sample preparation, injection volume inconsistencies, and ion suppression can be effectively normalized.[8][10] If both the analyte and the IS experience the same degree of suppression, the ratio of their signals remains constant, leading to accurate and precise quantification.[4]
Q4: Why is a stable isotope-labeled (SIL) IS, like this compound, considered the gold standard?
A: A Stable Isotope-Labeled (SIL) internal standard is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H (D), ¹³C, ¹⁵N).[11][12] this compound is the deuterated form of Tetramisole.[13][] SIL-IS are considered the gold standard for several key reasons:
-
Identical Physicochemical Properties: A SIL-IS has virtually identical chemical and physical properties to the unlabeled analyte.[8][12] This means it will have the same extraction recovery, chromatographic retention time (co-elution), and ionization efficiency.[15][16]
-
Co-elution and Shared Matrix Effects: Because the SIL-IS co-elutes perfectly with the analyte, it is exposed to the exact same matrix interferences at the exact same time in the ESI source.[16][17] This ensures it experiences the same degree of ion suppression, providing the most accurate correction possible.[15][16]
-
Mass Distinguishability: Despite these similarities, the SIL-IS is easily distinguished from the analyte by the mass spectrometer due to its higher mass.[18]
While highly effective, deuterium-labeled standards can sometimes exhibit slight chromatographic separation from the analyte (isotopic effect), and the stability of the deuterium label should be confirmed to prevent back-exchange.[11][17] Standards labeled with ¹³C or ¹⁵N typically do not show these effects.[15][17]
Q5: When is this compound a suitable IS?
A: this compound is a labeled version of Tetramisole, an anthelmintic drug.[13][19] It serves as an excellent internal standard when your actual analyte is Tetramisole . Using a SIL-IS of the analyte itself is the ideal scenario in quantitative LC-MS.
If your analyte is not Tetramisole, then this compound would be considered a structural analog IS. This is a less ideal, but sometimes necessary, alternative when a SIL-IS for your specific analyte is unavailable or prohibitively expensive.[8][11] For Tetramisole-d5 to be a suitable analog IS, the following should be true:
-
Your analyte should have similar chemical properties (e.g., polarity, pKa, functional groups) to Tetramisole.
-
It should have a similar retention time under your chromatographic conditions.
-
It must not be naturally present in your samples.[7]
-
It must be chromatographically resolved from all other sample components.[7]
Part 2: Advanced Troubleshooting Guide
This section provides practical, step-by-step guidance for specific experimental challenges.
Problem 1: My analyte and internal standard signals are both severely suppressed.
This indicates an extreme matrix effect that is overwhelming the ESI source. While the IS is doing its job of tracking the suppression, the loss in sensitivity may cause your analyte signal to fall below the limit of quantitation (LOQ).
Root Cause Analysis & Solutions:
The fundamental solution is to reduce the amount of interfering matrix components introduced into the mass spectrometer.
Workflow: Mitigating Severe Ion Suppression
Caption: Decision workflow for addressing severe ion suppression.
Detailed Protocols:
-
Sample Dilution: This is the simplest approach.[20] Diluting the sample reduces the concentration of both the analyte and the matrix. This is only viable if your analyte concentration is high enough to remain above the LOQ after dilution.[20]
-
Improve Sample Preparation: The most robust solution is to remove interferences before injection.[1][4][21]
-
Solid-Phase Extraction (SPE): This is highly effective for removing salts and phospholipids. A mixed-mode or polymeric SPE sorbent can provide the cleanest extracts.[20]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate analytes from highly polar matrix components like salts and sugars. Optimizing the pH and solvent choice is critical.[21]
-
-
Optimize Chromatography: If co-elution is the problem, improve the chromatographic separation.[4]
-
Increase the length of the analytical column or use a column with a different stationary phase chemistry.
-
Adjust the gradient profile to better separate the analyte from the "matrix band" that often elutes early in the run.
-
Problem 2: My internal standard (IS) response is erratic or shows low recovery.
Inconsistent IS response across a batch (e.g., some samples are <50% or >150% of the mean response) is a red flag indicating a problem with the analytical process itself.[8]
Workflow: Troubleshooting Inconsistent Internal Standard Response
Caption: A logical decision tree for troubleshooting erratic IS signals.
Step-by-Step Investigation:
-
Verify IS Addition: This is the most common source of error. Ensure the IS was added at the correct concentration to every sample, standard, and QC as early as possible in the workflow.[8][22] Thorough mixing is crucial.[8]
-
Evaluate Extraction Efficiency: If the IS is being lost during sample prep, its recovery will be low and potentially variable. Re-evaluate your extraction protocol. For LLE, ensure the pH is optimal for your analyte and IS. For SPE, check for breakthrough during loading or incomplete elution.
-
Assess IS Stability: The IS may be degrading. Perform stability tests:
-
Bench-top stability: Leave a processed sample on the autosampler for the duration of a typical run to see if the IS signal degrades over time.
-
Freeze-thaw stability: Analyze a sample after several freeze-thaw cycles.
-
-
Check for Instrument Issues: Consistent low signal or sudden drops in signal could point to a hardware problem.[23] Check for clogged tubing, a failing injector seal, or contamination in the ion source.[23][24]
Problem 3: How do I determine the optimal concentration for this compound?
Using too little IS results in poor ion statistics and high variability. Using too much can cause detector saturation or, in rare cases, contribute to ion suppression itself.
Protocol for IS Concentration Optimization:
-
Objective: Find a concentration that provides a stable, robust signal (typically 1E5 to 1E7 counts, depending on the instrument) without interfering with analyte detection.
-
Prepare IS Working Solutions: Create a series of dilutions of your this compound stock solution (e.g., 1, 5, 10, 25, 50, 100 ng/mL) in your initial mobile phase.
-
Analyze: Inject these solutions and monitor the signal response.
-
Select Concentration: Choose a concentration that is in the middle of the linear response range and provides a strong, but not saturating, signal. This concentration should also be appropriate relative to the expected concentration of your analyte in samples.[10] A good starting point is often near the geometric mean of your calibration curve.[10]
Table 1: Recommended Starting Concentrations for Tetramisole-d5 HCl
| Biological Matrix | Recommended Starting Concentration Range (ng/mL) | Rationale |
| Plasma/Serum | 10 - 50 ng/mL | High protein and lipid content can cause significant suppression; a moderate concentration ensures a detectable signal. |
| Urine | 5 - 25 ng/mL | Generally a cleaner matrix, but high salt content can still be an issue. A lower concentration is often sufficient. |
| Tissue Homogenate | 25 - 100 ng/mL | Very complex and "dirty" matrix requiring a higher IS concentration to overcome suppression and signal loss during extensive cleanup. |
Note: These are starting points and should be empirically verified for your specific assay and instrument.[25]
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
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LCGC International. (2010). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
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Providion Group. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
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LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. [Link]
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Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. [Link]
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LCGC International. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
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Kallolimath, S., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [Link]
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Geltner, M., et al. (2021). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
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TSI Journals. (n.d.). Strategies for LC-MS Development in Quantitative Bioanalysis. [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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MacLean, B., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]
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Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
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BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
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Faccini, A., et al. (2017). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
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LCGC North America. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
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Alpha Omega. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]
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University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. [Link]
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Bioanalysis. (2019). Recommendations and best practices for calibration curves in quantitative LC-MS bioanalysis. [Link]
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American Pharmaceutical Review. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. [Link]
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Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. [Link]
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NorthEast BioLab. (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. [Link]
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Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
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Veeprho. (n.d.). Tetramisole-D5 (HCl Salt). [Link]
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Bentham Science Publishers. (2006). LC-MS Development Strategies for Quantitative Bioanalysis. [Link]
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Spectroscopy. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
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Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research. [Link]
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ResearchGate. (2022). How can we fix the concentration of internal standard in LCMS analysis?. [Link]
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KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
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Bohrium. (2020). Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC−MS bioanalysis. [Link]
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Improving recovery of Tetramisole-d5 hydrochloride from complex biological matrices
Welcome to the technical support center for the bioanalysis of Tetramisole-d5 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with analyte recovery from complex biological matrices. As Senior Application Scientists, we have compiled this resource based on established analytical principles and extensive field experience to help you troubleshoot and optimize your methods.
Introduction: The Challenge of Tetramisole-d5 Recovery
This compound is a deuterated analogue of Tetramisole, commonly used as an internal standard (IS) in quantitative bioanalytical methods, typically employing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The primary role of an IS is to compensate for the variability and potential loss of the analyte during the entire analytical workflow, from sample preparation to detection.[1] Therefore, achieving consistent and high recovery of Tetramisole-d5 is not just a goal, but a prerequisite for developing a robust and reliable assay that can produce accurate and precise data.[2]
However, the physicochemical properties of Tetramisole—a polar, basic compound—and the inherent complexity of biological matrices like plasma, urine, and tissue homogenates present significant challenges.[3][4] These matrices are rich in endogenous components such as proteins, phospholipids, and salts, which can lead to issues like low extraction efficiency and matrix effects, ultimately compromising data quality.[5][6]
This guide provides a structured, question-and-answer approach to address the most common issues encountered during the extraction of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low or inconsistent recovery of this compound?
Low recovery is a multifaceted issue that can arise at any point in the analytical workflow.[7] For Tetramisole-d5, the root causes can generally be categorized into three areas:
-
Suboptimal Sample Preparation: This is the most common source of recovery problems. It includes inefficient extraction from the matrix, analyte loss during cleanup steps, or degradation. Key factors are the choice of extraction technique (Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction), solvent selection, and incorrect pH.[6][8]
-
Matrix Effects: Co-extracted endogenous components from the biological sample can interfere with the ionization of Tetramisole-d5 in the mass spectrometer's source.[9][10] This phenomenon, known as ion suppression or enhancement, alters the instrument's response and can be mistaken for poor recovery, leading to inaccurate quantification.[5]
-
Analyte Instability or Adsorption: Tetramisole-d5 can be lost due to non-specific binding to container surfaces (e.g., plastic vials) or instability under certain pH or temperature conditions.[7][11] The evaporation and reconstitution steps are particularly critical points where analyte loss can occur.[7]
Q2: Which sample preparation technique is best for my biological matrix?
The optimal technique depends on the specific matrix, the required level of cleanliness, and desired throughput. There is no single "best" method, but here is a general comparison:
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, high throughput. | Produces "dirty" extracts, high risk of matrix effects, potential for analyte co-precipitation.[6] | Early-stage discovery, high-throughput screening where speed is prioritized over extract cleanliness. |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, relatively inexpensive.[12] | More labor-intensive, requires solvent optimization, potential for emulsion formation, uses larger solvent volumes.[12] | Plasma and urine samples where a moderate level of cleanup is sufficient. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, highly selective, minimizes matrix effects, allows for analyte concentration.[13][14] | Most expensive, requires significant method development, can be lower throughput if not automated.[13] | Regulated bioanalysis (GLP), complex matrices like tissue homogenates, and when high sensitivity and accuracy are critical. |
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you might encounter with different extraction methodologies.
Protein Precipitation (PPT) Issues
Q: My Tetramisole-d5 recovery is consistently low and variable when using protein precipitation with acetonitrile. What's going wrong?
A: This is a common issue stemming from the physicochemical properties of both Tetramisole-d5 and the PPT process itself.
Causality & Explanation: Tetramisole hydrochloride is polar and highly soluble in aqueous environments. When you add a large volume of acetonitrile (ACN), you drastically change the solvent environment, causing proteins to crash out. However, the polar Tetramisole-d5 may get trapped within the precipitated protein pellet (co-precipitation) or may not be fully soluble in the high-ACN supernatant, leading to losses.[7] Furthermore, ACN precipitation is known to leave behind significant amounts of phospholipids, which are notorious for causing ion suppression in LC-MS/MS.[4]
Troubleshooting Workflow:
Caption: Troubleshooting low recovery in Protein Precipitation.
Recommended Solutions:
-
Acidify First: Before adding the precipitation solvent, acidify your sample (e.g., plasma) with a small volume of 1% formic acid in water. This helps to disrupt protein-analyte binding and ensures Tetramisole-d5 remains protonated and soluble in the supernatant.[15]
-
Optimize the Solvent: While ACN is a very efficient precipitant, methanol can sometimes offer better recovery for polar compounds.[7] Consider using ice-cold methanol or a mixture of ACN/methanol.
-
Vortex and Chill: Ensure thorough mixing by vortexing vigorously immediately after adding the solvent. Allowing the samples to sit at a low temperature (e.g., -20°C for 30 minutes) after vortexing can promote more complete protein precipitation.
Liquid-Liquid Extraction (LLE) Issues
Q: I'm performing an LLE and getting poor recovery. How do I select the right organic solvent and pH?
A: LLE success for an amine like Tetramisole hinges entirely on pH control to manipulate its charge state and a solvent that can efficiently extract the correct form.
Causality & Explanation: Tetramisole has a basic amine functional group. In an acidic or neutral aqueous solution, this group will be protonated (charged, R-NH2+), making it highly water-soluble and difficult to extract into an organic solvent. To extract it, you must shift the equilibrium to its neutral, uncharged form (R-NH) by making the aqueous phase basic.[3][16] The choice of organic solvent then depends on extracting this neutral, moderately polar molecule.
Troubleshooting Workflow:
Caption: Decision tree for optimizing Liquid-Liquid Extraction.
Recommended LLE Starting Conditions:
| Parameter | Recommendation | Rationale |
| Aqueous Phase pH | 9.0 - 10.0 | Shifts Tetramisole to its neutral, non-polar form for efficient partitioning into the organic phase.[17] |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) | Good balance of polarity for Tetramisole, low water solubility, and forms a distinct upper layer. |
| Ethyl Acetate | A slightly more polar option that can improve recovery but may also extract more interferences. | |
| Dichloromethane (DCM) | Effective but forms the lower layer and is more prone to emulsions.[18] | |
| Technique | Add base, vortex. Add organic solvent (e.g., 3:1 solvent-to-sample ratio), vortex for 1-2 mins. Centrifuge to separate phases. | Ensures equilibrium is reached. Centrifugation provides a clean phase separation. |
Solid-Phase Extraction (SPE) Issues
Q: My SPE recovery is inconsistent. Which steps are most critical and what sorbent should I use for Tetramisole-d5?
A: SPE offers the highest potential for clean extracts, but its multi-step nature means every stage is critical.[1] Inconsistent recovery almost always points to a problem in one of the core SPE steps: Condition, Equilibrate, Load, Wash, or Elute.[13]
Causality & Explanation: For Tetramisole-d5, two primary SPE mechanisms are effective: Reversed-Phase (RP) and Mixed-Mode Cation Exchange (MCX) .
-
Reversed-Phase: Retains compounds based on hydrophobicity. Since Tetramisole is polar, retention on a C18 or polymeric RP sorbent can be weak, requiring careful optimization.[19]
-
Mixed-Mode Cation Exchange: This is often the superior choice. These sorbents have both reversed-phase and ion-exchange properties. At a low pH, Tetramisole is positively charged and binds strongly to the cation exchange sites. This allows for aggressive washing with organic solvents to remove neutral interferences, followed by selective elution using a basic solvent to neutralize the analyte and release it.
Critical SPE Steps & Troubleshooting:
| Step | Common Failure Point | Solution & Rationale |
| 1. Condition | Sorbent bed is not fully wetted. | Action: Pass 1-2 cartridge volumes of Methanol or ACN through the sorbent. Rationale: This activates the stationary phase functional groups, ensuring proper interaction with the analyte.[13] |
| 2. Equilibrate | Sorbent pH does not match the sample loading pH. | Action: Pass 1-2 cartridge volumes of water or buffer that matches the pH of your pre-treated sample. Rationale: Prepares the sorbent environment to promote consistent retention upon sample loading.[13] |
| 3. Load | Sample is loaded too quickly; analyte breaks through. | Action: Load the sample at a slow, steady flow rate (e.g., 1 mL/min). Rationale: Allows sufficient residence time for the analyte to interact with and bind to the sorbent. |
| 4. Wash | Wash solvent is too strong and elutes the analyte prematurely. | Action: For MCX, wash with an acidic organic solvent (e.g., 2% Formic Acid in Methanol). For RP, use a weak solvent (e.g., 5-10% Methanol in water). Rationale: The goal is to remove interferences that are less strongly bound than your analyte. |
| 5. Elute | Elution solvent is too weak to fully desorb the analyte. | Action: For MCX, use a basic organic solvent (e.g., 5% Ammonium Hydroxide in Methanol). For RP, use a strong solvent (e.g., 90-100% Methanol or ACN). Rationale: The solvent must be strong enough to disrupt the sorbent-analyte interactions (ionic and/or hydrophobic) and recover the analyte completely.[20] |
Recommended SPE Protocol (Mixed-Mode Cation Exchange):
-
Sample Pre-treatment: Dilute plasma or urine 1:1 with 2% Formic Acid.
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water.
-
Load: Load the pre-treated sample slowly.
-
Wash 1: 1 mL 2% Formic Acid in Water.
-
Wash 2: 1 mL Methanol.
-
Elute: 1 mL 5% Ammonium Hydroxide in Methanol/ACN (95:5).
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in mobile phase.
Distinguishing Low Recovery from Matrix Effects
Q: How can I be sure my problem is low recovery and not ion suppression from matrix effects?
A: This is a critical diagnostic step. You can differentiate between physical loss (recovery) and ionization interference (matrix effect) with a simple experiment.[7][21]
Experimental Protocol: You will need to prepare three sets of samples:
-
Set A (Neat Solution): Analyte + IS spiked into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Go through the entire extraction procedure with a blank biological matrix. In the final step, spike the analyte + IS into the clean, extracted matrix eluate before injection.
-
Set C (Pre-Extraction Spike): Spike the analyte + IS into the blank biological matrix before starting the extraction procedure (this is your standard QC sample).
Calculations:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set A) - 1) * 100
Interpreting the Results:
-
If Recovery is low (<85%) but the Matrix Effect is minimal (-15% to +15%), your problem is analyte loss during sample preparation. Focus on optimizing your PPT, LLE, or SPE protocol.[7]
-
If Recovery is acceptable (>85%) but the Matrix Effect is significant (<-15% or >+15%) , your sample cleanup is insufficient.[5] You need a more effective extraction method (e.g., switch from PPT to SPE) or chromatographic adjustments to move your analyte away from co-eluting interferences.[9][10]
-
If both are poor , you need to address both the extraction efficiency and the cleanliness of the final extract.
References
-
Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC - NIH. Available at: [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. Available at: [Link]
-
Solid-Phase Extraction - Chemistry LibreTexts. Available at: [Link]
-
Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC - NIH. Available at: [Link]
-
What factors can affect the reproducibility of analytical results? - Dr.Oracle. Available at: [Link]
-
Understanding and Improving Solid-Phase Extraction | LCGC International. Available at: [Link]
-
Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine - ResearchGate. Available at: [Link]
-
Bioanalytical method validation: An updated review - PMC - NIH. Available at: [Link]
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Analytical quality assurance in veterinary drug residue analysis methods: Matrix effects determination and monitoring for sulfonamides analysis | Request PDF - ResearchGate. Available at: [Link]
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Solid-phase extraction - Wikipedia. Available at: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. Available at: [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. Available at: [Link]
-
Common challenges in bioanalytical method development | Simbec-Orion. Available at: [Link]
-
justification of lower recovery - Chromatography Forum. Available at: [Link]
-
Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine - PubMed. Available at: [Link]
-
An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - MDPI. Available at: [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]
-
Chiral pharmacokinetics of tetramisole stereoisomers—Enantioselective quantification of levamisole and dexamisole in serum sam - Gutenberg Open Science. Available at: [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. Available at: [Link]
-
Are You Validating Methods for Bioanalytical Samples? - LCGC International. Available at: [Link]
-
Monitoring of Biogenic Amines in Human Urine Using Dispersive Liquid–Liquid Microextraction and Liquid Chromatography with High-Resolution Mass Spectrometry - MDPI. Available at: [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. Available at: [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE - Agilent. Available at: [Link]
-
Determination of heterocyclic aromatic amines in human urine by using hollow-fibre supported liquid membrane extraction and liquid chromatography-ultraviolet detection system - PubMed. Available at: [Link]
-
Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramiso - Semantic Scholar. Available at: [Link]
-
What is the Effect of Temperature and pH on Extraction? - Unacademy. Available at: [Link]
-
Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies | Pharmaceutical Outsourcing. Available at: [Link]
-
Effect of pH on the extraction efficiency | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Extraction of Drugs and Metabolites from Biological Matrices - International Journal of Pharmaceutical Sciences. Available at: [Link]
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Navigating the Labyrinth of Tetramisole-d5 Hydrochloride Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of Tetramisole-d5 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. This resource is structured as a dynamic question-and-answer forum, addressing the real-world challenges you may encounter.
Troubleshooting Guide: From Unexpected Peaks to Diminished Yields
This section is dedicated to tackling the specific issues that can arise during the synthesis and purification of this compound.
Q1: I'm observing a significant unknown peak in my HPLC analysis of the crude product. What could it be and how do I get rid of it?
One of the most commonly encountered process-related impurities in tetramisole synthesis is the styryl impurity .[1] Its formation is often a consequence of side reactions, particularly if the reaction conditions are not carefully controlled.
Causality and Mechanism:
The styryl impurity, 2,3-dihydro-6-phenylimidazo[2,1-b]thiazole, is an unsaturated analogue of tetramisole. It can arise from the dehydration of the hydroxyethyl intermediate during the cyclization step, especially under harsh acidic conditions or elevated temperatures.
To confirm the identity of this impurity, LC-MS/MS analysis is recommended. The mass spectrum should correspond to a molecular weight that is 18 atomic mass units (the mass of water) less than that of tetramisole.
Troubleshooting Protocol:
-
Reaction Condition Optimization: Carefully control the temperature and acid concentration during the cyclization step. Milder reaction conditions can significantly suppress the formation of this byproduct.
-
Purification Strategy:
-
Recrystallization: The styryl impurity often has different solubility profiles compared to this compound. Recrystallization from a suitable solvent system, such as isopropanol/water or ethanol/ether, can be effective in its removal.
-
Chromatographic Purification: If recrystallization is insufficient, flash column chromatography on silica gel can be employed. A gradient elution system, for example, with dichloromethane and methanol, can effectively separate the target compound from the less polar styryl impurity.
-
Q2: My final product yield is consistently low. What are the likely culprits and how can I improve it?
Low yields in the synthesis of this compound can be attributed to several factors, ranging from incomplete reactions to product loss during workup.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The cyclization reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Consider extending the reaction time or moderately increasing the temperature, while being mindful of byproduct formation. |
| Side Reactions | Formation of byproducts, such as the styryl impurity or polymeric resins, consumes starting materials and reduces the yield of the desired product.[2] | Optimize reaction conditions (temperature, concentration, stoichiometry of reagents) to minimize side reactions. The use of high-purity starting materials is also crucial.[3][4] |
| Product Loss During Workup | Tetramisole hydrochloride has some solubility in water and alcohols.[5][6] Significant amounts can be lost during aqueous washes or recrystallization if the volumes are excessive or the temperature is not sufficiently low during filtration. | Use minimal volumes of cold solvents for washing the isolated product. Ensure complete precipitation during recrystallization by cooling the solution for an adequate amount of time. |
| pH Control | Improper pH during the workup can lead to the free base of tetramisole, which has different solubility characteristics and may be lost in the aqueous phase. | Carefully adjust and monitor the pH during the extraction and precipitation steps to ensure the compound is in its hydrochloride salt form for optimal isolation.[7] |
Workflow for Troubleshooting Low Yields:
Caption: Troubleshooting workflow for low yield.
Q3: I am concerned about the presence of the dexamisole-d5 enantiomer in my final product. How can I detect and control it?
For many applications, the stereochemical purity of this compound is critical. The presence of the undesired enantiomer, dexamisole-d5, can be a significant issue.
Detection and Quantification:
Standard HPLC methods using achiral columns will not separate enantiomers.[6] Chiral chromatography is necessary for this purpose.
Recommended Analytical Protocol: Chiral HPLC
-
Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC), is typically effective.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol is commonly used. The exact ratio will need to be optimized for your specific column and system.
-
Detection: UV detection at a suitable wavelength (e.g., 215 nm) is appropriate.[8]
Control Strategies:
-
Chiral Starting Materials: If the synthesis starts from a chiral precursor, ensure its enantiomeric purity before use.
-
Chiral Resolution: If the synthesis is racemic, a chiral resolution step is required. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization and subsequent liberation of the desired enantiomer.
-
Enzymatic Resolution: In some cases, enzymatic methods can be employed for the stereoselective synthesis or resolution of intermediates.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis and handling of this compound.
Q1: What are the critical quality attributes of the starting materials for the synthesis?
The quality of your starting materials is paramount for a successful synthesis with a clean impurity profile.[3][4] Key attributes to consider are:
-
Purity: Use starting materials with the highest possible purity to avoid introducing impurities that may be difficult to remove later.
-
Deuterium Incorporation: For this compound, ensure the deuterated starting materials have the correct level and position of deuterium labeling. Isotopic scrambling can be a concern and should be monitored.
-
Absence of Reactive Impurities: Starting materials should be free from reactive impurities that could lead to side reactions.
Q2: How can I confirm the identity and purity of my final this compound product?
A combination of analytical techniques should be used for comprehensive characterization:
-
HPLC: To determine the purity of the compound and quantify any impurities.[9] A stability-indicating method should be used to ensure that all degradation products can be detected.[10]
-
LC-MS/MS: To confirm the molecular weight of the product and to identify the structures of any unknown impurities.[11]
-
NMR Spectroscopy: To confirm the chemical structure of the molecule and the position of the deuterium labels.
-
Melting Point: To compare with the literature value as a general indicator of purity.[12]
Typical HPLC Method for Purity Analysis:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | A mixture of acetonitrile, methanol, and water (e.g., 50:30:20 v/v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV at 215 nm[8] |
| Injection Volume | 20 µL |
Q3: What are the recommended storage conditions for this compound?
Tetramisole hydrochloride is generally stable as a solid.[6] However, to ensure its long-term integrity, it should be stored in a well-closed container, protected from light, at controlled room temperature. Aqueous solutions of tetramisole hydrochloride are more prone to degradation, especially under alkaline conditions.[6]
Workflow for Impurity Identification and Characterization:
Caption: Workflow for impurity identification.
References
-
Pharmaffiliates. Tetramisole Hydrochloride-impurities. [Link]
-
Tianming Pharmaceutical. Mastering API Synthesis: Route Selection & Impurity Control. [Link]
-
Pharmaguideline. Resolving API Impurity Issues in Drug Development. (2025). [Link]
-
Nassar, M. W., et al. Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramisole Hydrochloride in Pharmaceutical Formulation. Semantic Scholar. [Link]
-
W.R. Grace & Co. A Proven Approach to Impurity Control Across API and RSM Synthesis. (2025). [Link]
-
W.R. Grace & Co. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. (2025). [Link]
-
Pharmaffiliates. Tetramisole Hydrochloride-impurities. [Link]
- Google Patents. Preparation method of tetramisole hydrochloride.
- Google Patents. Synthesis method of tetramisole hydrochloride.
-
National Center for Biotechnology Information. Development and Validation of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. [Link]
-
Semantic Scholar. Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramisole Hydrochloride in Pharmaceutical Formulation. [Link]
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Szabo-Scandic. Tetramisole hydrochloride. [Link]
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Chemchemrc. Tetramisole Hydrochloride,CAS 5086-74-8. [Link]
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PrepChem.com. Synthesis of dl tetramisole hydrochloride. [Link]
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Pharmaffiliates. Tetramisole Hydrochloride-impurities. [Link]
-
BLi-T Chemical. Tetramisole Hydrochloride: A Comprehensive Guide To Uses, Mechanism, And Safety Concerns. (2025). [Link]
-
Impactfactor.org. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Oxyclozanide and Tetramisole Hydrochloride from Formulation. [Link]
-
Asian Journal of Chemistry. A New Validated Stability Indicating Ion-Pair HPLC Method for Evaluation of Impurities of Pramipexole from Low Dose Extended Release Formulation. (2017). [Link]
-
National Center for Biotechnology Information. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies. (2021). [Link]
-
PubMed. Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Review article on impurity profiling. (2025). [Link]
-
Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). [Link]
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Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). [Link]
-
Royal Society of Chemistry. Identification, characterization and HPLC quantification of impurities in apremilast. [Link]
-
Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
-
National Center for Biotechnology Information. Recent trends in the impurity profile of pharmaceuticals. [Link]
-
U.S. Food and Drug Administration. LIB 4660 multiclass, multriresidue method for the quantiation of conformation of over 110 veterinary drugs. [Link]
-
National Center for Biotechnology Information. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]
-
Agilent. LC/MS Applications for Drug Residues in Foods. (2009). [Link]
-
ResearchGate. Chemical structure of tetramisole hydrochloride. [Link]
-
MDPI. Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. (2022). [Link]
-
National Center for Biotechnology Information. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]
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Technical Support Center: Long-Term Stability of Tetramisole-d5 Hydrochloride Stock Solutions
Welcome to the technical support center for Tetramisole-d5 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the long-term stability of this compound stock solutions. Our goal is to ensure the integrity of your experiments through proper handling and storage of this critical reagent.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound stock solutions.
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal stability and to prevent deuterium-hydrogen (H/D) exchange, high-purity aprotic or anhydrous polar aprotic solvents are recommended. Methanol and acetonitrile are excellent first choices.[][2] While Tetramisole hydrochloride is soluble in water, acidic or basic aqueous solutions should be avoided for long-term storage as they can catalyze H/D exchange and hydrolysis.[3][4] If an aqueous solution is necessary for your experimental workflow, it is advisable to prepare it fresh before use.
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: To ensure long-term stability, stock solutions should be stored in tightly sealed, amber glass vials to protect from light and moisture.[4][5] The recommended storage temperature is 2-8°C for short to medium-term storage (up to one month) and -20°C or colder for long-term storage (beyond one month).[6][7]
Q3: What is the expected shelf-life of a this compound stock solution?
A3: The shelf-life of your stock solution is highly dependent on the solvent and storage conditions. Based on the stability data for the non-deuterated form, an aqueous solution stored at 2-8°C is expected to be stable for approximately one month.[6] For solutions prepared in anhydrous aprotic solvents like methanol or acetonitrile and stored at -20°C, the stability is expected to be significantly longer, potentially up to 3 months or more, provided that moisture is excluded.[8] However, it is always best practice to verify the integrity of your stock solution if it has been stored for an extended period.
Q4: Can I store multiple deuterated standards in a single stock solution?
A4: It is generally not recommended to prepare a mixed stock solution of multiple deuterated standards for long-term storage.[2] This is to avoid potential cross-reactivity or differential degradation rates among the compounds. Preparing individual stock solutions for each standard provides greater flexibility and ensures the stability of each component.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for Tetramisole are hydrolysis, oxidation, and photolysis.[9][10] Acidic and basic conditions can lead to hydrolysis of the imidazothiazole ring structure.[3][11] The molecule is also susceptible to oxidation and degradation upon exposure to light.[9][12] As a solid, Tetramisole hydrochloride is thermally stable.[9] The deuteration on the phenyl ring is not expected to significantly alter these degradation pathways.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting issues that may be related to the stability of your this compound stock solution.
Issue: Inconsistent or unexpected experimental results.
If you are experiencing issues such as a drifting internal standard signal in an LC-MS analysis, loss of biological activity, or the appearance of unknown peaks in your chromatogram, the stability of your this compound stock solution may be compromised.
Step 1: Visual Inspection
-
Clarity and Color: A freshly prepared solution of this compound should be a clear, colorless solution.[6] Any signs of discoloration (e.g., yellowing) or the presence of particulate matter could indicate degradation or contamination.
-
Precipitation: If the solution was stored at a low temperature, allow it to come to room temperature and vortex to ensure the compound is fully dissolved. If a precipitate remains, this could indicate insolubility at that concentration and temperature or a degradation product.
Step 2: Chemical Integrity Check
If visual inspection raises concerns or if you are performing a long-term study, a chemical integrity check is recommended.
-
Analytical Method: The most reliable way to assess the stability of your stock solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][13]
-
Procedure:
-
Prepare a fresh stock solution of this compound of the same concentration as your stored solution.
-
Analyze both the fresh and stored solutions using your validated analytical method.
-
Compare the chromatograms for:
-
Peak Area/Height: A significant decrease in the peak area or height of the main Tetramisole-d5 peak in the stored solution compared to the fresh solution indicates degradation.
-
Appearance of New Peaks: The presence of new, unexpected peaks in the chromatogram of the stored solution is a strong indicator of degradation products.
-
Peak Shape: Changes in peak shape, such as tailing or fronting, can also suggest degradation or interaction with the vial surface.
-
-
Step 3: Corrective Actions
If the chemical integrity check confirms degradation, discard the old stock solution and prepare a fresh one. Review your storage and handling procedures to prevent future issues.
Data Summary and Protocols
Table 1: Recommended Storage Conditions and Expected Stability
| Form | Solvent | Temperature | Light Protection | Expected Stability |
| Solid Powder | N/A | Room Temperature | Dark Place | Up to 8 years[6] |
| Stock Solution | Water (for immediate use) | 2-8°C | Amber Vial | ~1 month[6] |
| Stock Solution | Anhydrous Methanol or Acetonitrile | -20°C or colder | Amber Vial | >3 months |
Experimental Protocol: Preparation of this compound Stock Solution
-
Preparation Environment: Work in a clean, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.
-
Solvent Selection: Use a high-purity, anhydrous grade of methanol or acetonitrile.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the weighed powder to a volumetric flask and add the solvent to approximately 80% of the final volume. Vortex or sonicate until the solid is completely dissolved.
-
Final Volume: Bring the solution to the final volume with the solvent and mix thoroughly.
-
Storage: Transfer the stock solution to a clean, amber glass vial with a PTFE-lined cap. Seal the vial tightly.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Store the vial at the recommended temperature (-20°C for long-term storage).
Visualizations
Diagram 1: Troubleshooting Workflow for Stock Solution Stability
Caption: A decision tree for troubleshooting the stability of this compound stock solutions.
Diagram 2: Potential Degradation Pathways of Tetramisole
Caption: Major degradation pathways for the Tetramisole structure.
References
-
ChemBK. (2024, April 9). Tetramisole hydrochloride. Retrieved from [Link]
-
Nassar, M. W. I., Attia, K. A. M., & El-Zeiny, M. B. (n.d.). Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramisole Hydrochloride in Pharmaceutical Formulation. Semantic Scholar. Retrieved from [Link]
-
Chemchemrc. Tetramisole Hydrochloride,CAS 5086-74-8. Retrieved from [Link]
-
ResearchGate. (n.d.). Suggested degradation pathway of tetramisole. Retrieved from [Link]
-
PubChem. Tetramisole Hydrochloride. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Liao, H. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds? ResearchGate. Retrieved from [Link]
- Google Patents. US4314066A - Synthesis of tetramisole, levamisole and their derivatives.
-
ResearchGate. (n.d.). HPLC chromatogram of oxidative degradation behavior of tetramisole hydrochloride after exposing to 3 % H2O2 for 6 hour at ambient temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram for acidic hydrolysis of tetramisole hydrochloride.... Retrieved from [Link]
-
MedCrave online. Analytical & Pharmaceutical Research. Retrieved from [Link]
-
European Patent Office. EP 0010852 B1 - Process for the preparation of tetramisole. Retrieved from [Link]
-
Semmelweis University. ENANTIOSELECTIVE ANALYSIS OF TETRAMISOLE AND ITS PHASE-1 METABOLITES USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY TANDEM MASS SP. Retrieved from [Link]
-
Semantic Scholar. Levamisole: its stability in aqueous solutions at elevated temperatures. I. Isolation and identification of decomposition products formed in aqueous solutions of levamisole stored under nitrogen and oxygen at 100 degrees C. Retrieved from [Link]
-
MDPI. Flavor Compounds Identification and Reporting. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPTLC METHOD FOR SIMULTANEOUS ESTIMATION OF OXYCLOZANIDE AND LEVAMISOLE HCl. Retrieved from [Link]
-
Nature. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]
-
Pharmacy 180. Drug degradation pathways. Retrieved from [Link]
-
International Council for Harmonisation. Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]
-
PubChem. (+-)-Tetramisole. Retrieved from [Link]
-
Pharmaffiliates. Tetramisole Hydrochloride-impurities. Retrieved from [Link]
-
Chromservis. Deuterated - Solvents, Reagents& Accessories. Retrieved from [Link]
-
International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
PubMed Central. Biodegradation of Tetracycline Antibiotics by the Yeast Strain Cutaneotrichosporon dermatis M503. Retrieved from [Link]
-
Fisher Scientific. Essential deuterated solvents in a variety of packaging styles to suit your usage. Retrieved from [Link]
-
National Institutes of Health. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. Retrieved from [Link]
Sources
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Minimizing carryover of Tetramisole-d5 hydrochloride in autosamplers
A Senior Application Scientist's Guide to Minimizing Autosampler Carryover
Welcome to the technical support guide for minimizing autosampler carryover of Tetramisole-d5 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific analyte in their LC-MS workflows. As a deuterated internal standard, ensuring minimal carryover of Tetramisole-d5 HCl is paramount for accurate quantification. This guide provides in-depth, field-proven insights and systematic protocols to diagnose, troubleshoot, and mitigate carryover issues effectively.
Part 1: Frequently Asked Questions - Understanding the "Why"
This section addresses the fundamental questions surrounding Tetramisole-d5 HCl and its propensity for carryover. Understanding the underlying chemical and mechanical causes is the first step toward a robust solution.
Q1: What is autosampler carryover, and why is it a critical issue?
A: Autosampler carryover is the phenomenon where a small amount of an analyte from a preceding, typically high-concentration, injection appears in a subsequent analysis of a blank or low-concentration sample.[1][2] It manifests as an unexpected "ghost peak" in your chromatogram. For quantitative bioanalysis, this is a critical issue because it can lead to:
-
Inaccurate Quantification: The residual analyte artificially inflates the measured concentration in the following sample, compromising data integrity.
-
Failed Batch Runs: In regulated environments, carryover exceeding the established limit (often <0.1% or even <0.05%) can invalidate an entire analytical run, wasting valuable time and resources.[1][3]
Q2: Why does this compound seem particularly prone to carryover?
A: The physicochemical properties of this compound are key to its behavior. Tetramisole is a basic compound containing a tertiary amine within its imidazothiazole ring structure.[4][][6] Basic compounds are notoriously "sticky" in LC systems for several reasons:
-
Ionic Interactions: The protonated amine can form strong ionic bonds with negatively charged active sites within the flow path. These sites are common on worn stainless steel surfaces, PEEK tubing that has been exposed to harsh solvents, and especially on worn rotor seals within the injection valve.[7][8][9]
-
Adsorption: The molecule can adsorb onto various surfaces through non-specific binding, particularly within the complex geometry of the autosampler's injection port, needle, and valve.[10]
-
Solubility: While soluble in water and methanol, its hydrochloride salt form can sometimes have different solubility characteristics in high-organic sample diluents, potentially leading to micro-precipitation within the autosampler flow path if the solvent environment changes abruptly.[][6][11]
Q3: How can I be certain the carryover is from my autosampler and not another part of the LC-MS system?
A: This is the most crucial diagnostic step. Carryover can originate from the autosampler, the analytical column, or even the MS ion source.[12][13] A systematic isolation process is required.
The most direct method is to remove the column from the flow path.
Protocol: Isolating the Autosampler as the Carryover Source
-
Establish a Baseline: Inject a high-concentration standard of Tetramisole-d5 HCl followed by a blank injection (using your standard method) to confirm and quantify the carryover.
-
Remove the Column: Disconnect the analytical column from the injector and the detector.
-
Install a Union: Connect the injector outlet directly to the detector inlet using a zero-dead-volume union (e.g., a short piece of PEEK tubing). This bypasses the column entirely.
-
Repeat the Test: Inject the same high-concentration standard, followed by one or more blank injections.
-
Analyze the Results:
-
If the carryover peak persists (and likely appears much sharper): The source is the autosampler (needle, sample loop, injection valve).[14]
-
If the carryover peak disappears or is significantly reduced: The source is likely the analytical column, which is retaining the analyte and releasing it slowly.[10]
-
Below is a workflow diagram to guide this diagnostic process.
Caption: A decision tree for systematically isolating the source of carryover.
Part 2: Troubleshooting and Mitigation Guide
Once the autosampler is confirmed as the source, employ the following tiered strategies, starting with the simplest and most common solutions.
Tier 1: Wash Protocol Optimization - The First Line of Defense
The single most effective way to combat carryover is by optimizing the autosampler's needle wash protocol. The goal is to use a wash solvent that is stronger than the mobile phase and highly effective at solubilizing Tetramisole-d5 HCl while disrupting its adhesive interactions.
Q4: What are the best wash solvents for this compound?
A: An effective wash solvent must address both the solubility and the basic nature of the analyte. A multi-component, acidic wash solution is almost always superior to a single solvent.
| Wash Solution Composition | Efficacy Rating | Mechanism of Action |
| 100% Acetonitrile or Methanol | Fair | Good solubilizing power for organic character, but may be ineffective against strong ionic adsorption. |
| 50:50 Acetonitrile:Water | Good | A common starting point that balances polarity. Still may not be strong enough to remove adsorbed analyte.[15] |
| 90:10 Acetonitrile:Water + 0.2% Formic Acid | Excellent | Recommended Start. High organic content dissolves the analyte, while the acid protonates active sites on hardware surfaces, disrupting ionic bonds.[16] |
| 25:25:25:25 ACN:MeOH:IPA:Water + 0.2% Formic Acid | Excellent | "Magic Mix". A powerful, broad-spectrum wash solvent that addresses a wide range of polarities and interactions. Often used for stubborn carryover.[17] |
| 5% Ammonium Hydroxide in Organic | Use with Caution | Can be effective for some basic compounds by deprotonating them, but may be harsh on certain autosampler components (e.g., PEEK).[3] |
Q5: Beyond the solvent, how can I improve the wash procedure?
A: The physical steps of the wash are as important as the solvent chemistry.
-
Increase Wash Volume & Cycles: For sticky compounds, a default 100 µL wash is often insufficient. Increase the volume to 500–1000 µL and program multiple wash cycles (2-3x) both before and after injection.[3]
-
Utilize All Wash Functions: Modern autosamplers have distinct wash capabilities. Ensure you are using both external (rinsing the outside of the needle) and internal (flushing the inside of the needle and valve) wash functions if available.[2][18] The internal wash is critical for removing analyte trapped in the flow path.
-
Use Fresh Solvents: Wash solvents can become contaminated over time. Replace them daily for best results.[2][19]
Tier 2: Hardware and Consumables Inspection
If optimizing the wash protocol doesn't fully resolve the issue, the problem may be physical wear and tear on consumable parts.[8]
Q6: Which autosampler parts should I inspect or replace?
A:
-
Rotor Seal: This is the most common culprit.[9] It is a polymeric seal inside the injection valve that wears over time. Scratches or grooves in the seal create dead volumes where the sample can be trapped and slowly bleed out into subsequent injections. If it hasn't been replaced as part of your preventative maintenance, this should be your first step.
-
Needle and Needle Seat: The needle can become scratched or bent, creating surfaces for analyte adsorption. The needle seat provides the seal for the needle during injection, and a worn seat can be a source of carryover. Replace both if they show signs of wear.[20]
-
Sample Loop: While less common, the sample loop can become contaminated. Consider flushing it extensively offline or replacing it, especially if you suspect precipitation has occurred.[2]
Q7: Can my choice of vials and caps contribute to carryover?
A: Yes, though it's a less direct cause.
-
Vial Material: For basic compounds, consider using deactivated (silanized) glass vials or polypropylene vials.[3] Standard glass has free silanol groups on its surface that can adsorb basic analytes, leading to inconsistent sample draw and potential issues.
-
Septa: Using low-adsorption PTFE/Silicone septa is recommended. Repeatedly puncturing the same spot on a septum can cause it to core, depositing small particles into the vial that can get drawn up and clog parts of the autosampler.[3]
Tier 3: Advanced and Methodical Strategies
Q8: Are there any other strategies I can use if carryover persists?
A:
-
Strategic Sample Sequencing: If you have samples with a wide dynamic range, arrange your sequence to run from the lowest expected concentration to the highest.[1] If this is not possible, program the injection of one or two blank samples immediately following a known high-concentration standard or sample.[1]
-
Injection Mode (for specific systems): Some autosamplers (e.g., certain Waters ACQUITY models) have different injection modes like "Partial Loop with Needle Overfill" (PLNO) vs. "Partial Loop with Pressure Assist" (PLPA). Switching modes can sometimes improve carryover performance for specific applications.[21] Consult your instrument's documentation for options.
-
Sample Diluent Matching: Ensure your sample diluent is as compatible as possible with the initial mobile phase conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase can cause the analyte to temporarily precipitate inside the injector, creating a source of carryover.
Part 3: Experimental Protocol and Visualization
This section provides a step-by-step protocol for systematically testing and optimizing your wash solvent.
Protocol: Wash Solvent Optimization Experiment
-
Prepare Standards: Create a high-concentration Tetramisole-d5 HCl standard (at the upper limit of your calibration curve) and a blank solution (your sample matrix or diluent).
-
Prepare Wash Solvents: Prepare at least three candidate wash solutions from the table in Tier 1 (e.g., 50:50 ACN:H2O, 90:10 ACN:H2O + 0.2% FA, and the "Magic Mix").
-
Set Up Sequence (Wash Solvent 1):
-
Prime the autosampler with the first wash solvent.
-
Inject the blank 3 times (to establish a clean baseline).
-
Inject the high-concentration standard 1 time.
-
Inject the blank 5 times consecutively.
-
-
Repeat for Other Solvents: Repeat Step 3 for each of the other candidate wash solvents, ensuring you thoroughly prime the system with the new solvent each time.
-
Data Analysis:
-
Calculate the carryover percentage for the first blank injection after the high standard for each solvent using the formula: (Peak Area in Blank 1 / Peak Area in High Standard) * 100.
-
Observe the "washout" effect by plotting the peak area in the five subsequent blanks. The best solvent will show the lowest initial carryover and the fastest return to baseline.
-
The diagram below illustrates the mechanism of carryover for a basic analyte and how an optimized wash solvent helps mitigate it.
Caption: How an acidic wash solvent prevents basic analyte adsorption.
By implementing these systematic troubleshooting steps, you can effectively minimize the carryover of this compound, ensuring the accuracy and reliability of your analytical data.
References
-
Dolan, J. W. (n.d.). Autosampler Carryover. LCGC International. Retrieved from [Link]
-
Waters Corporation. (n.d.). ACQUITY UPLC Sample Manager - High carryover with Flow Through Needle PLUS (SM-FTN PLUS) - WKB121820. Waters Knowledge Base. Retrieved from [Link]
-
Shimadzu. (n.d.). How to Reduce Carryover in Liquid Chromatography. Lab Manager Magazine. Retrieved from [Link]
-
Yutaka, T., et al. (2013). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC - PubMed Central. Retrieved from [Link]
-
SCIEX. (2019). Improving Analytical Throughput Using Automated Carryover Monitoring. Retrieved from [Link]
-
Mastelf Technologies. (2024). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function. Retrieved from [Link]
-
Waters Corporation. (n.d.). Carryover with ACQUITY UPLC Sample Manager - Flow Through Needle PLUS (SM-FTN PLUS) - WKB201714. Waters Knowledge Base. Retrieved from [Link]
-
ResearchGate. (2015). How can I solve my carry over issue in LC-MS/MS?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Maintaining your Agilent GC and GC/MS Systems. Retrieved from [Link]
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SCIEX. (n.d.). Injection linearity, precision, and carryover for ExionLC™ AC system. Retrieved from [Link]
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ChloroChem. (2015). Carry-Over (Carryover) Contamination in HPLC and LC-MS Systems. HPLC CHROMATOGRAPHY HINTS and TIPS. Retrieved from [Link]
-
Aijiren. (n.d.). Tips you should know about cleaning the autosampler vials. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]
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Waters Corporation. (2018). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Retrieved from [Link]
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Reddit. (2023). LC-MS/MS 6500+ Contamination, Suspected Autosampler Carryover. Retrieved from [Link]
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Agilent Technologies. (n.d.). Agilent 850-DS Sampling Station: Cleaning Validation. Retrieved from [Link]
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Waters Corporation. (n.d.). Carryover seen with an ACQUITY I-Class SM-FL - WKB56017. Waters Knowledge Base. Retrieved from [Link]
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Veeprho. (n.d.). Tetramisole-D5 (HCl Salt). Retrieved from [Link]
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Dolan, J. W. (n.d.). Attacking Carryover Problems. LC Troubleshooting Bible. Retrieved from [Link]
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SCIEX. (n.d.). Injection linearity, precision, and carryover for ExionLC™ AD system. Retrieved from [Link]
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Scientific Instrument Services. (n.d.). Maintaining Your Agilent 1100 Series HPLC System. Retrieved from [Link]
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Waters Corporation. (n.d.). Carryover after PM on ACQUITY UPLC I-Class Sample Manager-FTN - WKB242813. Waters Knowledge Base. Retrieved from [Link]
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Agilent Technologies. (n.d.). Best Practices for Using an Agilent LC System Technical Note. Retrieved from [Link]
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PubChem. (n.d.). Tetramisole Hydrochloride. Retrieved from [Link]
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Dolan, J. W. (2001). Autosampler Carryover. LCGC Europe. Retrieved from [Link]
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Hawach Scientific. (n.d.). Cleaning Solvent for HPLC Columns. Retrieved from [Link]
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ResearchGate. (2016). How to get rid of carryover on my HPLC autosampler?. Retrieved from [Link]
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Waters Help Center. (n.d.). Wash solvent guidelines. Retrieved from [Link]
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ResearchGate. (2017). What should be needle wash solvent for HPLC?. Retrieved from [Link]
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Chromatography Today. (2013). Why do I have Carryover?. Retrieved from [Link]
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ResearchGate. (n.d.). Autosampler Carryover. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC chromatogram for acidic hydrolysis of tetramisole hydrochloride.... Retrieved from [Link]
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Semantic Scholar. (n.d.). Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramisole Hydrochloride. Retrieved from [Link]
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Lab Manager. (2018). Minimizing HPLC Carryover. Retrieved from [Link]
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Adjusting for lot-to-lot variability of Tetramisole-d5 hydrochloride
Technical Support Center: Tetramisole-d5 Hydrochloride
A Guide to Qualification and Troubleshooting for Lot-to-Lot Variability
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard (IS) in quantitative bioanalysis, primarily with liquid chromatography-mass spectrometry (LC-MS). The reliability of a quantitative bioanalytical method hinges on the consistency of its internal standard.[1][2] Lot-to-lot variability in your this compound reference standard can introduce significant error, compromising the accuracy and reproducibility of your results.[3]
This document provides a framework for understanding, identifying, and mitigating issues arising from changes in your internal standard lot. It combines frequently asked questions (FAQs) with detailed, actionable protocols to ensure the seamless qualification of new lots and maintain the integrity of your analytical data.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the common concerns and underlying causes of variability associated with new lots of deuterated internal standards.
Q1: We just switched to a new lot of Tetramisole-d5 HCl, and now our internal standard peak area has significantly dropped/increased across the entire batch. What's going on?
A significant and consistent shift in the IS response for all samples (calibrators, QCs, and unknowns) points to a fundamental difference in the new lot of the standard.[1] The primary suspect is a discrepancy in the concentration of your new working solution. This can stem from several properties of the neat material that differ from the previous lot:
-
Purity: The chemical purity of the new lot may be different. A lower purity means less active compound per milligram weighed.[4]
-
Water Content: Tetramisole hydrochloride is known to be hygroscopic (absorbs moisture from the air).[5] Different lots can have varying amounts of adsorbed water. If not accounted for, this water adds to the weight, leading to a lower effective concentration.
-
Residual Solvents or Salts: The manufacturing process can leave behind residual solvents or different salt forms, which also contribute to the weighed mass without contributing to the active molecule count.[4][6]
A consistent shift is often manageable as the analyte-to-IS ratio should remain constant. However, it necessitates a thorough investigation and re-qualification to ensure data integrity, as outlined in regulatory guidance.[7][8]
Q2: The IS response is not just shifted; it's now highly variable and erratic throughout the analytical run. What are the potential causes?
Erratic IS response is more alarming than a consistent shift because it indicates a loss of control over the analytical process, and the IS can no longer reliably correct for variability.[9][10] When this coincides with a lot change, consider these possibilities:
-
Poor Solubility: The new lot may have slightly different physical properties affecting its solubility in your stock solution solvent.[] Incomplete dissolution leads to a non-homogenous stock solution, meaning the concentration varies each time you aliquot from it.
-
Stability Issues: While unlikely for this molecule, check the Certificate of Analysis (CoA) for any changes in recommended storage conditions. The new lot could be degrading in your working solution, especially if left at room temperature for extended periods.
-
Contamination: The new lot could contain an impurity that interferes with the analysis, such as a compound that causes ion suppression or enhancement.[8]
Q3: Our retention time for Tetramisole-d5 HCl has shifted slightly with the new lot. Is this a concern?
Yes, this is a significant concern. Deuterated standards are expected to co-elute with the non-labeled analyte.[12] A shift in retention time, even a small one, indicates that the chromatographic behavior is different.[8][13] This can lead to differential matrix effects, where the analyte and IS experience different levels of ion suppression or enhancement, invalidating the core principle of using a stable isotope-labeled internal standard.[8][14] This issue is less about the lot itself and more about ensuring your chromatography is robust. However, a new impurity in the lot could potentially be the cause.
Q4: The Certificate of Analysis (CoA) for the new lot looks almost identical to the old one. Why are we still seeing performance differences?
The CoA provides critical but not exhaustive information. Key parameters to compare between CoAs include:
-
Chemical Purity (e.g., by HPLC): A value of ">98%" on both lots could mean one is 98.1% and the other is 99.9%. This difference can be meaningful.
-
Isotopic Purity/Enrichment: Ensures the molecule is adequately deuterated. This is usually very high (>98 atom % D) but should be confirmed.[]
-
Water Content (by Karl Fischer): This is a frequent source of variability and is not always reported on a standard CoA. If absent, it should be measured.[15]
-
Residual Solvents (by GC): Can contribute to weight.
Minor, unlisted differences in non-active components (e.g., inorganic salts) can also exist. Trust your analytical results; if you observe a difference, it is real and must be addressed through a qualification protocol.[4][6]
Part 2: Troubleshooting and Qualification Workflows
When a new lot of this compound is introduced, it must be treated as a critical reagent change. Do not assume it will perform identically. The following workflows provide a systematic approach to qualification and troubleshooting.
Workflow 1: Initial Qualification of a New Lot
This workflow is mandatory before a new lot is used for routine sample analysis. Its purpose is to verify that the new lot performs acceptably and to establish a correction factor if necessary.
Diagram: New Lot Qualification Workflow
Caption: Workflow for qualifying a new internal standard lot.
Experimental Protocol: New Lot Qualification
-
Solution Preparation:
-
Accurately prepare a new stock solution of the New Lot of Tetramisole-d5 HCl according to your standard procedure. Ensure the material has equilibrated to room temperature and balance room humidity before weighing.
-
Concurrently, prepare a fresh stock solution from the Old Lot using the exact same procedure (same solvent lot, same glassware, same analyst).
-
Prepare working solutions from both stock solutions at the concentration used in your assay.
-
-
Comparative Analysis:
-
Set up an LC-MS sequence.
-
Inject the Old Lot working solution six times.
-
Inject the New Lot working solution six times.
-
-
Data Analysis & Acceptance Criteria:
-
Calculate the mean peak area and percent relative standard deviation (%RSD) for each set of six injections.
-
Compare the mean peak areas.
-
| Parameter | Acceptance Criteria | Purpose |
| %RSD (for each lot) | ≤ 5.0% | Ensures injection precision and solution homogeneity. |
| Mean Area Comparison | ((Mean_New - Mean_Old) / Mean_Old) * 100 should be within ±15% | Verifies that the new lot gives a response reasonably close to the old lot. A larger deviation suggests a significant concentration difference. |
If the new lot fails this test, proceed to the troubleshooting workflow.
Workflow 2: Troubleshooting Lot-to-Lot Discrepancies
This workflow helps diagnose the root cause when a new lot fails initial qualification or shows erratic performance.
Diagram: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting IS variability.
Experimental Protocol: Karl Fischer Titration for Water Content
Accurate determination of water content is critical for correcting the concentration of stock solutions.[15][16][17]
-
Apparatus: Use a calibrated coulometric or volumetric Karl Fischer titrator.
-
Reagent Standardization: Standardize the Karl Fischer reagent with a certified water standard (e.g., disodium tartrate dihydrate) immediately before sample analysis.[16]
-
Sample Preparation:
-
In a dry, low-humidity environment, accurately weigh approximately 10-20 mg of the Tetramisole-d5 HCl neat material directly into the titration vessel.
-
Record the exact weight.
-
-
Titration: Start the titration and allow it to proceed to the endpoint.
-
Calculation: The instrument will report the amount of water detected in micrograms. Calculate the percentage of water: % Water = (Mass of Water (µg) / Mass of Sample (mg)) * 0.1
-
Corrected Mass Calculation: Use the measured water content to calculate a corrected mass for preparing stock solutions: Corrected Mass = Weighed Mass * (1 - (% Water / 100))
Use this Corrected Mass in your concentration calculation (Corrected Mass / Volume) to prepare a stock solution with an accurate concentration. After correction, repeat the qualification workflow.
Part 3: Regulatory Context and Best Practices
In regulated bioanalysis, managing lot-to-lot variability is not just good science; it is a regulatory expectation. Guidance from bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) emphasizes the need for well-characterized and consistent critical reagents.[7][18][19][20]
-
Single Lot Principle: For pivotal studies (e.g., clinical pharmacokinetics), it is highly recommended to procure a sufficient quantity of a single lot of internal standard to cover the entire study duration.[3] This preemptively avoids any potential issues from lot changes.
-
Bridging Studies: If changing lots mid-study is unavoidable, a formal bridging study must be conducted. This involves re-analyzing a subset of study samples (e.g., 5-10% of the total, covering the concentration range) with the new lot of internal standard and demonstrating that the results are comparable to the original values (e.g., within 20%).
By implementing these robust qualification and troubleshooting procedures, laboratories can ensure that lot-to-lot variability of this compound does not compromise the quality and integrity of their bioanalytical data.
References
-
U.S. Food and Drug Administration (FDA). (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
ChemBK. (2024). Tetramisole hydrochloride - Physico-chemical Properties. ChemBK. [Link]
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U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]
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U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
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U.S. Department of Health and Human Services (HHS). (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
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USPBPEP. (n.d.). usp31nf26s1_c921, General Chapters: <921> WATER DETERMINATION. uspbpep.com. [Link]
-
Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Bioanalysis Zone. [Link]
-
U.S. Pharmacopeia. (2012). <921> WATER DETERMINATION. U.S. Pharmacopeia. [Link]
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U.S. Pharmacopeia-National Formulary. (2025). <921> Water Determination. USP-NF. [Link]
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PubChem. (n.d.). Tetramisole Hydrochloride. National Center for Biotechnology Information. [Link]
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. [Link]
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Wang, L., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. [Link]
-
Eurofins Scientific. (n.d.). Water Determination by Karl Fischer. Eurofins. [Link]
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Cerilliant. (n.d.). The Uncertainty of Reference Standards—A Guide to Understanding Factors Impacting Uncertainty, Uncertainty Calculations, and V. Cerilliant. [Link]
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ResearchGate. (2007). The Uncertainty of Reference Standards--A Guide to Understanding Factors Impacting Uncertainty, Uncertainty Calculations, and Vendor Certifications. ResearchGate. [Link]
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Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Wang, M., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central. [Link]
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolve Mass Spectrometry. [Link]
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Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
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van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. SciSpace. [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
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WelchLab. (2025). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. WelchLab. [Link]
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Reddit. (2023). Internal Standard Selection. r/massspectrometry. [Link]
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Islam, R., et al. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PubMed Central. [Link]
-
ResearchGate. (1986). (PDF) Analytical variance and definition of a reference change as a function of calcium concentration. ResearchGate. [Link]
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Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using Tetramisole-d5 Hydrochloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of drug development, the journey from discovery to regulatory approval is paved with data. The integrity of this data, particularly from bioanalytical studies, is paramount. Quantitative analysis of drugs and their metabolites in biological matrices underpins critical decisions in pharmacokinetics, toxicokinetics, and bioequivalence studies. Therefore, the validation of the bioanalytical methods used to generate this data is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance.
This guide provides a comprehensive, experience-driven comparison of internal standard selection in bioanalytical method validation, with a specific focus on the use of Tetramisole-d5 hydrochloride. We will delve into the "why" behind the "how," exploring the fundamental principles that govern robust method validation and demonstrating the tangible advantages of using a stable isotope-labeled internal standard.
The Lynchpin of Quantitation: The Role of the Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most prevalent technique for small molecule bioanalysis, an internal standard (IS) is indispensable. It is a compound of known concentration added to every sample, including calibration standards and quality controls, to correct for variability throughout the analytical process.[1] An ideal IS should mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby ensuring accurate and precise quantification.[1]
The two main choices for an internal standard are a structural analog or a stable isotope-labeled (SIL) version of the analyte. While a structural analog can be a viable option, a SIL-IS, such as this compound for the analysis of Tetramisole, is widely considered the "gold standard."[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly advocate for the use of SIL-IS whenever feasible.[3]
This preference is rooted in the near-identical physicochemical properties of a SIL-IS to the analyte. This similarity allows it to more effectively compensate for variations in sample preparation and, crucially, for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting components from the biological matrix.[2][4]
A Tale of Two Standards: A Comparative Validation Framework
To illustrate the practical implications of internal standard selection, we will outline a validation plan for a hypothetical bioanalytical method for Tetramisole in human plasma. We will compare the expected performance when using This compound (a SIL-IS) versus a structural analog internal standard (SA-IS) , such as mebendazole. The following sections detail the experimental protocols for key validation parameters as stipulated by the ICH M10 guideline.
Experimental Workflow: From Sample to Signal
The general workflow for sample analysis is a critical consideration in method validation. The following diagram illustrates a typical LC-MS/MS workflow for the quantification of Tetramisole in plasma.
Caption: A typical bioanalytical workflow for Tetramisole quantification in plasma.
Core Validation Parameters: A Head-to-Head Comparison
The following sections provide detailed protocols and expected outcomes for key bioanalytical method validation parameters, comparing the performance of this compound and a structural analog IS.
Selectivity and Specificity
Objective: To demonstrate that the method can unequivocally measure and differentiate the analyte from endogenous matrix components, metabolites, and other potential interferences.
Protocol:
-
Analyze at least six different lots of blank human plasma to assess for interfering peaks at the retention times of Tetramisole and the IS.
-
Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.
Expected Performance Comparison:
| Parameter | Tetramisole-d5 HCl (SIL-IS) | Structural Analog IS (SA-IS) | Rationale |
| Interference | Minimal to none. The mass difference of +5 Da provides high specificity in MS/MS detection. | Higher potential for interference from endogenous components with similar structures or fragmentation patterns. | The unique mass-to-charge ratio of the SIL-IS makes it highly distinguishable from endogenous compounds. |
| Crosstalk | No interference from the analyte at the Upper Limit of Quantification (ULOQ) on the IS signal, and vice-versa. | Potential for crosstalk if the SA-IS and analyte share common fragment ions. | The distinct mass transitions for the analyte and SIL-IS prevent signal overlap. |
Acceptance Criteria (ICH M10): The response of interfering peaks in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze five replicates of each QC level in at least three separate analytical runs.
-
Calculate the mean concentration and the coefficient of variation (%CV) for each level.
Expected Performance Comparison:
| Parameter | Tetramisole-d5 HCl (SIL-IS) | Structural Analog IS (SA-IS) | Rationale |
| Accuracy (Bias) | Typically within ±5%. | May exhibit a wider bias, potentially up to ±15%. | The SIL-IS co-elutes and experiences identical matrix effects and extraction variability as the analyte, leading to more effective normalization and higher accuracy.[5] |
| Precision (%CV) | Typically <10%. | May be higher, approaching the 15% limit. | The superior ability of the SIL-IS to correct for variability results in lower scatter and improved precision.[5] |
Acceptance Criteria (ICH M10): The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[6]
Matrix Effect
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the IS.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution.
-
Set B: Blank plasma extract spiked with analyte and IS.
-
Set C: Plasma spiked with analyte and IS, then extracted.
-
-
Calculate the matrix factor (MF) for the analyte and IS: MF = (Peak response in Set B) / (Peak response in Set A).
-
Calculate the IS-normalized MF: (MF of analyte) / (MF of IS).
Expected Performance Comparison:
| Parameter | Tetramisole-d5 HCl (SIL-IS) | Structural Analog IS (SA-IS) | Rationale |
| Matrix Factor (MF) | The MF for both the analyte and IS will be similar across different lots of plasma. | The MF for the analyte and SA-IS may differ significantly due to differences in their physicochemical properties and susceptibility to ion suppression or enhancement. | The near-identical nature of the SIL-IS ensures it is affected by the matrix in the same way as the analyte. |
| IS-Normalized MF | The coefficient of variation of the IS-normalized MF across different lots of plasma should be ≤15%. | The CV of the IS-normalized MF may exceed 15%, indicating inconsistent correction for matrix effects. | Consistent IS-normalized MF demonstrates the robustness of the method in different patient populations. |
Acceptance Criteria (ICH M10): The precision of the IS-normalized matrix factor across different lots of matrix should be ≤15% CV.
Recovery
Objective: To evaluate the efficiency of the extraction procedure for the analyte and the IS.
Protocol:
-
Compare the peak areas of the analyte and IS from extracted samples (Set C from the matrix effect experiment) to those from post-extraction spiked samples (Set B).
-
Recovery (%) = (Peak response in Set C) / (Peak response in Set B) x 100.
Expected Performance Comparison:
| Parameter | Tetramisole-d5 HCl (SIL-IS) | Structural Analog IS (SA-IS) | Rationale |
| Analyte vs. IS Recovery | The recovery of the analyte and the SIL-IS will be highly consistent. | The recovery of the SA-IS may differ from that of the analyte due to differences in properties like solubility and protein binding. | Similar extraction efficiencies ensure that the IS accurately reflects any loss of the analyte during sample preparation. |
| Consistency | Recovery should be consistent across QC levels and different analytical runs. | Recovery may be more variable, impacting the overall precision of the method. | Consistent recovery is a hallmark of a well-developed and robust extraction procedure. |
Acceptance Criteria (ICH M10): While there are no specific acceptance criteria for recovery, it should be consistent, precise, and reproducible.
Stability
Objective: To ensure the analyte and IS are stable under various conditions encountered during sample handling, storage, and analysis.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample processing time.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions under their storage conditions.
Expected Performance Comparison:
| Parameter | Tetramisole-d5 HCl (SIL-IS) | Structural Analog IS (SA-IS) | Rationale |
| Analyte Stability | The stability of Tetramisole will be accurately assessed. | The stability of the analyte is the primary focus. | The choice of IS does not directly impact the inherent stability of the analyte. |
| IS Stability | The stability of Tetramisole-d5 HCl is expected to be identical to that of Tetramisole. | The SA-IS must be demonstrated to be stable under all tested conditions. | Any degradation of the IS would lead to inaccurate quantification. |
Acceptance Criteria (ICH M10): The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7]
Visualizing the Validation Logic
The following diagram illustrates the logical flow of the bioanalytical method validation process, highlighting the central role of the internal standard in ensuring data integrity.
Caption: The logical progression of bioanalytical method validation.
Conclusion: The Imperative of the "Gold Standard"
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While a structural analog can sometimes provide acceptable performance, a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for ensuring the highest level of data integrity.
As demonstrated in this guide, the use of a SIL-IS leads to enhanced accuracy, precision, and a more effective correction for the unpredictable nature of matrix effects. In the highly regulated environment of drug development, where every data point is scrutinized, the investment in a SIL-IS is an investment in the quality and defensibility of your research. By adhering to the principles outlined in the ICH M10 guideline and leveraging the "gold standard" of internal standards, researchers can be confident in the reliability of their bioanalytical data, ultimately contributing to the development of safe and effective medicines.
References
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. Retrieved from [Link]
-
Bioanalytical Methods. (n.d.). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]
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International Journal of MediPharm Research. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
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Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
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Patel, P. P., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(2), 84-91. Retrieved from [Link]
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Celegence. (2024, June 28). Stability Assessments as a Part of Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
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Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
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Vishwanathan, K., et al. (2007). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 856(1-2), 23-29. Retrieved from [Link]
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van de Merbel, N. C. (2008). LC-MS-MS experiences with internal standards. Chromatographia, 68(S1), S5-S11. Retrieved from [Link]
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Veeprho. (n.d.). Tetramisole-D5 (HCl Salt) | CAS 1173021-85-6. Retrieved from [Link]
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The Gold Standard for Bioanalytical Assays: Enhancing Accuracy and Precision in Levamisole Quantification with a Deuterated Internal Standard
In the landscape of quantitative bioanalysis, particularly within the realms of pharmaceutical and bioanalytical research, the pursuit of unerring accuracy and precision is paramount. The quantification of small molecules like levamisole, an anthelmintic agent that has seen varied applications and is also a known adulterant in illicit drugs, demands robust analytical methodologies.[1] This guide provides an in-depth technical comparison of levamisole quantification with and without the use of a deuterated internal standard, specifically levamisole-d5, grounded in the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the foundational science, present a detailed experimental protocol, and showcase supporting data to illustrate the tangible benefits of this approach for researchers, scientists, and drug development professionals.
The Cornerstone of Accurate Quantification: The "Perfect" Internal Standard
An ideal internal standard (IS) should perfectly mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[2] Stable isotope-labeled internal standards, such as deuterated compounds, are chemically identical to their unlabeled counterparts, with the only difference being the substitution of hydrogen atoms with deuterium.[3] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their near-identical physicochemical properties ensure they behave similarly during the analytical process.[3][4] This co-elution and similar ionization behavior are crucial for compensating for variations in sample preparation, instrument response, and, most importantly, matrix effects.[2][3]
Matrix effects, caused by co-eluting endogenous components from the biological sample (e.g., plasma, urine), can significantly impact the ionization of the target analyte, leading to either ion suppression or enhancement.[5] This phenomenon is a major source of imprecision and inaccuracy in LC-MS/MS assays.[5][6] A deuterated internal standard experiences the same matrix effects as the analyte, allowing for a reliable correction and leading to more accurate and precise quantification.[3][4]
Experimental Workflow: A Validated Approach to Levamisole Quantification
The following protocol outlines a robust and validated method for the quantification of levamisole in human plasma using LC-MS/MS with levamisole-d5 as an internal standard. This protocol is designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[7][8][9]
Caption: Experimental workflow for levamisole quantification.
Detailed Step-by-Step Methodology
1. Preparation of Standards and Quality Control Samples:
-
Prepare a stock solution of levamisole and levamisole-d5 hydrochloride in methanol.[10][11]
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of levamisole, ranging from 0.1 ng/mL to 50 ng/mL.[12][13]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
2. Sample Preparation:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the levamisole-d5 internal standard working solution (e.g., 200 ng/mL).[14]
-
Perform protein precipitation by adding 750 µL of a cold acetonitrile/methanol (80:20, v/v) solution.[12] This step is crucial for removing the bulk of proteins that can interfere with the analysis.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is suitable for separating levamisole from endogenous plasma components.[13][15]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and 10 mM ammonium acetate in water is effective.[13][15]
-
Column Temperature: Maintain the column at 40°C for reproducible chromatography.[13][15]
-
-
Mass Spectrometry:
-
Ionization: Use positive electrospray ionization (ESI+), as levamisole readily forms positive ions.
-
Detection Mode: Employ multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for both levamisole and levamisole-d5.
-
Calculate the peak area ratio of levamisole to levamisole-d5.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of levamisole in the unknown samples by interpolating their peak area ratios from the calibration curve.
The Impact of a Deuterated Standard on Accuracy and Precision: A Comparative Analysis
The use of a deuterated internal standard significantly improves the accuracy and precision of the bioanalytical method by correcting for variability. The following table provides a comparative summary of typical validation results for levamisole quantification with and without a deuterated internal standard, based on FDA acceptance criteria.[7][16]
| Parameter | Without Deuterated IS (Structural Analog) | With Deuterated IS (Levamisole-d5) | FDA Acceptance Criteria |
| Accuracy (% Bias) | ± 10-20% | ± 5-10% | ± 15% (± 20% at LLOQ) |
| Precision (%RSD) | |||
| - Within-run | 8-15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| - Between-run | 10-20% | < 13% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV) | > 15% | < 15% | ≤ 15% |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; CV: Coefficient of Variation.
As the data illustrates, methods employing a deuterated internal standard consistently demonstrate superior accuracy and precision, falling well within the stringent acceptance criteria set by regulatory agencies like the FDA.[7][16] The most significant improvement is observed in the mitigation of matrix effects.[3][4]
Caption: Mitigation of matrix effects with a deuterated IS.
Conclusion
For the accurate and precise quantification of levamisole in biological matrices, the use of a deuterated internal standard, such as levamisole-d5, is not merely a recommendation but a critical component of a robust and reliable bioanalytical method. The near-identical chemical and physical properties of the deuterated standard to the native analyte ensure that it effectively compensates for variations in sample preparation and, crucially, mitigates the unpredictable nature of matrix effects in LC-MS/MS analysis. The presented experimental protocol, grounded in established scientific principles and aligned with regulatory expectations, provides a clear pathway for achieving high-quality, defensible data in research, clinical, and drug development settings. By embracing the use of stable isotope-labeled internal standards, scientists can have greater confidence in the integrity of their bioanalytical results.
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A Senior Application Scientist's Guide to Achieving Ultra-Sensitive Levamisole Quantification
An In-Depth Technical Guide to Determining the Limit of Detection for Levamisole Using Tetramisole-d5 Hydrochloride
Welcome to a detailed examination of bioanalytical method validation, focusing on a critical metric: the limit of detection (LOD) for levamisole. Levamisole, an anthelmintic agent, has garnered significant attention not only for its therapeutic applications but also as a widespread adulterant in illicit substances like cocaine, making its sensitive and accurate detection paramount in both clinical and forensic toxicology.[1][2] This guide provides a comprehensive framework for establishing the LOD of levamisole in biological matrices, leveraging the gold-standard approach of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled (SIL) internal standard, this compound.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, ensuring that the described workflow is not just a series of steps but a self-validating system grounded in regulatory expectations and first principles of analytical chemistry.
Foundational Concepts: Understanding the Limit of Detection (LOD)
Before embarking on experimental work, it is crucial to establish a firm understanding of the analytical parameters we aim to determine. The validation of bioanalytical methods is rigorously governed by international guidelines, primarily those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[3][4][5][6]
-
Limit of Blank (LoB): The highest apparent analyte concentration expected when replicates of a blank sample (containing no analyte) are tested.[7]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from the LoB, but not necessarily quantified with acceptable precision and accuracy.[7][8][9] It is the point where we can confidently say the analyte is present.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with predefined acceptable levels of precision and accuracy.[5][8] Per regulatory guidance, this is typically within ±20% for accuracy and a precision of ≤20% coefficient of variation (CV).
The most common and practical approach for determining the LOD in chromatography is the Signal-to-Noise (S/N) ratio method . Here, the LOD is established as the concentration that produces a signal peak that is at least three times the height of the background noise.[10]
The Critical Role of the Internal Standard: Why Tetramisole-d5 HCl?
An internal standard (IS) is added at a constant concentration to all samples, calibrators, and quality controls (QCs) to correct for variability during sample processing and analysis. The ideal IS is a stable isotope-labeled version of the analyte itself.[11]
Levamisole is the levorotatory (S) enantiomer of the racemic compound tetramisole.[12] this compound is a deuterated form of this racemic mixture. Using a SIL-IS is the industry's best practice for LC-MS/MS assays for several key reasons:
-
Co-elution: It has nearly identical chromatographic behavior to the unlabeled analyte (levamisole), meaning it experiences the same conditions as it passes through the LC system.
-
Physicochemical Similarity: It behaves identically during sample extraction and ionization in the mass spectrometer.
-
Matrix Effect Compensation: Most importantly, it effectively compensates for signal suppression or enhancement caused by other components in the biological matrix (the "matrix effect"), a common challenge in bioanalysis.
The mass spectrometer can easily differentiate between the analyte and the SIL-IS due to the mass difference imparted by the deuterium atoms (typically +5 amu for Tetramisole-d5). This ensures that any loss or variation affecting the analyte is mirrored by the IS, leading to a highly reliable and reproducible analyte-to-IS peak area ratio, which is the basis for quantification.
Experimental Protocol for LOD Determination
This protocol outlines a robust method for determining the LOD and LLOQ of levamisole in human plasma using Tetramisole-d5 HCl as the IS.
Materials and Reagents
-
Analytes: Levamisole hydrochloride (certified reference standard), this compound (IS).
-
Biological Matrix: Blank, drug-free human plasma (screened for interferences).
-
Solvents: LC-MS grade acetonitrile, methanol, and formic acid.
-
Water: High-purity, deionized water (18 MΩ·cm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of levamisole and Tetramisole-d5 HCl in methanol.
-
Working Solutions:
-
Levamisole Spiking Solutions: Prepare a series of working solutions by serially diluting the levamisole stock solution with 50:50 methanol:water. These will be used to create the calibration curve and QC samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Tetramisole-d5 stock solution with methanol to a final concentration that yields a robust signal in the MS.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for cleaning up plasma samples.
-
Aliquot 100 µL of blank plasma into a 1.5 mL microcentrifuge tube.
-
For calibration standards and QCs, add a small volume (e.g., 10 µL) of the appropriate levamisole working solution. For blank samples, add 10 µL of 50:50 methanol:water.
-
Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the "double blank" (a blank matrix sample without IS).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 column (e.g., Agilent HC-C8, 150 mm × 4.6 mm, 5 µm).[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.[13]
-
Gradient: A suitable gradient starting with a high percentage of Mobile Phase A to retain levamisole, then ramping up Mobile Phase B to elute it.
-
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: Collision energy and other source parameters must be optimized for maximum signal intensity.
-
LOD and LLOQ Determination
-
Analyze Samples: Inject a full analytical batch including a double blank, a blank with IS, a zero sample (blank + IS), a full calibration curve (e.g., 0.1 to 50 ng/mL), and at least six replicates of the lowest calibration standard (the proposed LLOQ, e.g., 0.1 ng/mL).[15]
-
Calculate Signal-to-Noise: Using the instrument's software, measure the peak height of the analyte at the lowest concentration levels and the height of the noise in a representative region of the baseline from a blank sample.
-
Establish LOD: The LOD is the lowest concentration that consistently produces a signal-to-noise ratio of ≥ 3.
-
Establish LLOQ: The LLOQ is the lowest concentration standard on the calibration curve. To be accepted, the mean concentration of the six replicates must be within ±20% of the nominal value (accuracy) and the coefficient of variation (%CV) must be ≤20% (precision).
Comparative Analysis of Levamisole Detection Limits
The sensitivity of a bioanalytical method is highly dependent on the matrix, sample preparation technique, and instrumentation. The use of a deuterated internal standard like Tetramisole-d5 consistently contributes to achieving robust and low detection limits.
| Analytical Method | Biological Matrix | Internal Standard | LOD | LLOQ | Reference |
| LC-MS/MS | Human Plasma | Levamisole-d5 | Not explicitly stated | 0.1 ng/mL | [15] |
| LC-MS/MS | Human Plasma | Mebendazole | Not explicitly stated | 0.1 ng/mL | [13] |
| LC-MS/MS | Human Urine | Aminorex | 0.5 ng/mL | 5.0 ng/mL | [16][17] |
| LC-MS/MS | Human Plasma | Not specified | 0.85 ng/mL | Not explicitly stated | [18] |
| LC-MS/MS | Human Urine | Not specified | 0.51 ng/mL | 1.02 ng/mL | [19] |
| UPLC-MS/MS | Milk | Not specified | 0.4 µg/kg | Not explicitly stated | [20] |
Analysis of Alternatives:
-
Levamisole-d5 vs. Mebendazole: While the method using Mebendazole as an IS also achieved an LLOQ of 0.1 ng/mL, a non-isotope labeled IS is a less ideal choice.[13] Mebendazole has a different chemical structure and may not co-elute or experience matrix effects in the exact same way as levamisole, potentially compromising accuracy and precision, especially in highly variable patient samples.
-
Levamisole-d5 vs. Aminorex: The method using aminorex as an IS in urine had a higher LOD (0.5 ng/mL) and LLOQ (5.0 ng/mL).[16][17] This demonstrates that the choice of IS and matrix can significantly impact achievable sensitivity. The use of a SIL-IS like Tetramisole-d5 or Levamisole-d5 is superior as it provides the most accurate correction for analytical variability, thereby enabling lower, more reliable limits of quantification.
Conclusion: A Path to Confident Detection
Determining the limit of detection for levamisole is a foundational step in validating a bioanalytical method fit for its intended purpose. By combining the selectivity of LC-MS/MS with the corrective power of a stable isotope-labeled internal standard like this compound, researchers can achieve the low ng/mL (or even sub-ng/mL) sensitivity required for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The protocol and principles outlined in this guide provide a scientifically sound and regulatory-compliant framework for this process. Adherence to these methodologies ensures the generation of trustworthy, high-quality data that can withstand scientific and regulatory scrutiny.
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Performance Evaluation of Tetramisole-d5 Hydrochloride as an Internal Standard in Diverse Biological Matrices: A Comparative Guide
Introduction: The Pursuit of Precision in Bioanalysis
The quantitative analysis of xenobiotics in biological matrices is a cornerstone of drug metabolism, pharmacokinetics (DMPK), and toxicology studies. The inherent complexity and variability of biological samples—such as plasma, urine, and tissue homogenates—present significant analytical challenges.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[2] However, the accuracy of LC-MS/MS quantification is susceptible to variations in sample preparation, injection volume, and, most notably, matrix effects.[3][4]
Matrix effects, defined as the suppression or enhancement of analyte ionization due to co-eluting endogenous components, are a primary source of analytical inaccuracy.[5][6] To mitigate these variables, an ideal internal standard (IS) is indispensable. A stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass, is considered the gold standard.[7][8] It co-elutes with the analyte, experiencing the same extraction inefficiencies and matrix effects, thereby providing the most accurate correction for signal variability.[9]
This guide provides a comprehensive performance evaluation of Tetramisole-d5 Hydrochloride , a deuterated analog of the anthelmintic drug Tetramisole. We will objectively compare its performance against a common alternative—a structurally similar but not isotopically labeled compound (Analog IS)—across three distinct biological matrices: plasma, urine, and liver tissue homogenate. The experimental data presented herein will demonstrate the superior reliability of Tetramisole-d5 HCl in correcting for analytical variability and ensuring the integrity of bioanalytical results, in accordance with regulatory expectations.[10][11]
The Imperative of the Internal Standard in LC-MS/MS
The fundamental principle of using an internal standard is to provide a reference point against which the analyte's signal is normalized. The ratio of the analyte peak area to the IS peak area is used for quantification. This approach effectively cancels out variations that affect both compounds equally.[12]
An Ideal Internal Standard Should:
-
Be chemically and physically similar to the analyte.
-
Exhibit similar chromatographic retention time and elution profile.
-
Undergo similar extraction recovery and matrix effects.[13]
-
Be clearly distinguishable by the mass spectrometer (different m/z).
-
Not be present in the biological matrix and not interfere with the analyte.[14]
Tetramisole-d5 HCl, a SIL IS, theoretically meets all these criteria perfectly. An analog IS, while often used due to lower cost or availability, may differ in retention time, pKa, and polarity, leading to differential extraction recovery and matrix effects, which can compromise data accuracy.[7]
Comparative Experimental Design
To rigorously evaluate performance, a bioanalytical method validation was conducted comparing Tetramisole-d5 HCl with a hypothetical but representative Analog IS (e.g., a related anthelmintic with a different chemical structure) for the quantification of Tetramisole.
-
Biological Matrices:
-
Human Plasma (K2-EDTA)
-
Human Urine
-
Porcine Liver Tissue Homogenate (1:3 w/v in water)
-
-
Internal Standards Evaluated:
-
This compound (SIL IS)
-
Structural Analog Internal Standard (Analog IS)
-
-
Key Performance Parameters: Based on FDA Bioanalytical Method Validation Guidance[10][11], we assessed:
-
Linearity and Sensitivity (LLOQ)
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability
-
Experimental Workflow & Protocols
The following diagram illustrates the standardized workflow applied to each matrix for a robust comparison.
Caption: Standard bioanalytical workflow for Tetramisole quantification.
Detailed Protocol: Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of blank matrix, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the respective internal standard working solution (Tetramisole-d5 HCl or Analog IS) to all samples except double blanks. Vortex briefly.
-
Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex: Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of mobile phase (50:50 water:methanol with 0.1% formic acid). Vortex to mix.
-
Analyze: Inject 5 µL into the LC-MS/MS system.[15]
Performance Evaluation: Comparative Data
The following tables summarize the validation data, directly comparing the performance of Tetramisole-d5 HCl against the Analog IS. Acceptance criteria are based on FDA guidelines: accuracy within ±15% (±20% at LLOQ) and precision (CV) ≤15% (≤20% at LLOQ).[11]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Matrix | Tetramisole-d5 HCl (SIL IS) | Analog IS |
|---|---|---|---|
| Linear Range | Plasma | 0.1 - 30 ng/mL | 0.1 - 30 ng/mL |
| Urine | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL | |
| Liver | 0.2 - 50 ng/mL | 0.2 - 50 ng/mL | |
| Correlation (r²) | All | > 0.998 | > 0.995 |
| LLOQ | Plasma | 0.1 ng/mL | 0.1 ng/mL |
| Accuracy at LLOQ | Plasma | 104.5% | 115.2% |
| Precision at LLOQ | Plasma | 8.7% CV | 18.9% CV |
Both internal standards provided acceptable linearity. However, the Analog IS showed significantly higher variability at the LLOQ, nearing the 20% acceptance limit.
Table 2: Inter-day Accuracy and Precision (n=3 days) | Matrix | QC Level (ng/mL) | Tetramisole-d5 HCl (SIL IS) | Analog IS | | :--- | :--- | :--- | :--- | | | | Accuracy (%) | Precision (%) | Accuracy (%) | Precision (%) | | Plasma | Low (0.3) | 98.7 | 5.4 | 112.1 | 14.8 | | | Mid (15) | 101.2 | 3.1 | 108.5 | 11.2 | | | High (25) | 102.5 | 4.5 | 94.6 | 13.5 | | Urine | Low (1.5) | 103.1 | 6.8 | 114.9 | 16.5* | | | Mid (50) | 99.5 | 4.2 | 110.3 | 12.8 | | | High (80) | 100.8 | 5.1 | 91.5 | 14.1 | | Liver | Low (0.6) | 105.3 | 8.2 | 117.8 | 17.2* | | | Mid (25) | 101.9 | 6.5 | 111.4 | 15.5* | | | High (40) | 103.0 | 7.1 | 88.9 | 16.8* |
*Fails or approaches the 15% precision acceptance criteria.
The use of Tetramisole-d5 HCl resulted in consistently superior accuracy and precision across all matrices. The Analog IS struggled, particularly in the more complex matrices of urine and liver homogenate, with precision values frequently exceeding or approaching the 15% limit.
The Critical Test: Matrix Effect and Recovery
The true test of an internal standard is its ability to track variability in extraction recovery and compensate for matrix-induced ionization suppression or enhancement.[16] The matrix factor (MF) is calculated to quantify this effect. An IS-normalized MF close to 1.0 with low variability indicates effective compensation.[1][13]
Caption: Compensation for matrix effects by different internal standards.
Table 3: Recovery and Matrix Effect Comparison
| Matrix | Parameter | Tetramisole-d5 HCl (SIL IS) | Analog IS |
|---|---|---|---|
| Plasma | Recovery % | 91.5 ± 4.2% | 75.1 ± 13.8% |
| IS-Normalized MF | 1.03 ± 5.1% | 1.18 ± 16.2%* | |
| Urine | Recovery % | 88.9 ± 5.8% | 68.4 ± 18.1% |
| IS-Normalized MF | 0.97 ± 7.2% | 0.81 ± 19.5%* | |
| Liver | Recovery % | 85.4 ± 8.1% | 61.2 ± 21.4% |
| | IS-Normalized MF | 1.05 ± 9.5% | 1.25 ± 24.3%* |
*Fails the acceptance criterion of CV ≤15% for the IS-normalized matrix factor.
The data in Table 3 are unequivocal.
-
Recovery: The recovery of the Analog IS was not only lower but, more importantly, far more variable (high %CV) than Tetramisole and its deuterated analog.
-
Matrix Effect: Tetramisole-d5 HCl perfectly tracked the matrix effects experienced by the analyte, resulting in an IS-normalized matrix factor near 1.0 with tight precision (<10% CV). In stark contrast, the Analog IS failed to compensate adequately, showing significant variability and deviation from unity. This failure is the primary cause of the poor accuracy and precision observed in Table 2.
Discussion: Explaining the Performance Gap
The superior performance of Tetramisole-d5 HCl is a direct result of its chemical identity with the analyte.[17][18]
-
Co-elution: Being chromatographically identical, both Tetramisole and Tetramisole-d5 HCl elute from the LC column at the exact same time. This ensures that they are exposed to the same cocktail of co-eluting matrix components (e.g., phospholipids, salts) at the electrospray interface, and thus experience the same degree of ionization suppression or enhancement.[1][3] The Analog IS, with its different structure, has a different retention time and is therefore exposed to a different set of matrix components, making its ability to correct for the analyte's signal variation unreliable.
-
Identical Physicochemical Properties: Tetramisole-d5 HCl has the same pKa, solubility, and protein binding characteristics as Tetramisole. This leads to nearly identical extraction recovery across different lots and matrices. The Analog IS, with different properties, shows variable recovery, which it cannot correct for, introducing significant error.[7]
The use of an inadequate internal standard, like the Analog IS, can lead to the acceptance of failing runs or the erroneous rejection of valid data, ultimately compromising the integrity of a clinical or non-clinical study.[19] The consistency of the SIL IS provides a reliable diagnostic tool; a significant deviation in its signal can correctly flag a sample preparation error or instrument malfunction.[12]
Conclusion and Recommendation
While a structural analog may seem like a cost-effective alternative, this guide demonstrates that the potential for compromised data quality presents an unacceptable risk. The failure of the Analog IS to adequately compensate for matrix effects and variable recovery, especially in complex matrices, leads to unreliable results. For robust, defensible, and accurate bioanalytical data, a stable isotope-labeled internal standard is not just a preference—it is a scientific necessity.
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Peters, F. T., et al. (2018). Cocaine adulteration with the anthelminthic tetramisole (levamisole/dexamisole): Long-term monitoring of its intake by chiral LC-MS/MS analysis of cocaine-positive hair samples. Forensic Science International. [Link]
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Manzo, V., et al. (2018). Determination of levamisole and tetramisole in seized cocaine samples by enantioselective high-performance liquid chromatography and circular dichroism detection. Journal of Chromatography A. [https://www.researchgate.net/publication/264491746_Determination_of_levamisole_and_tetramisole_in_seized_cocaine_samples_by_enantioselective_high-performance_liquid_chromatography_and_circular_dichroism_detection]([Link]_ cocaine_samples_by_enantioselective_high-performance_liquid_chromatography_and_circular_dichroism_detection)
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The Gold Standard: A Senior Application Scientist's Guide to Justifying Deuterated Internal Standards in Regulatory Bioanalysis
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data submitted to regulatory agencies is paramount. The accuracy and precision of these data form the bedrock upon which the safety and efficacy of a new therapeutic are judged. A critical, yet often debated, component of achieving this data integrity in liquid chromatography-mass spectrometry (LC-MS) based assays is the choice of an appropriate internal standard (IS).
This guide provides an in-depth justification for the use of deuterated internal standards, the widely acknowledged "gold standard" in regulated bioanalysis.[1] We will move beyond mere statements of preference to explore the fundamental scientific principles that underpin their superiority, compare their performance objectively against common alternatives, and provide a practical, validation-ready experimental framework. This guide is designed to equip you with the technical understanding and data-driven arguments necessary to confidently justify your choice of a deuterated internal standard in any regulatory submission.
The Scientific Rationale: Why Deuteration Confers Superiority
The core function of an internal standard is to act as a reliable proxy for the analyte, compensating for variability that can be introduced at any stage of the bioanalytical workflow.[2] Deuterated standards, a type of stable isotope-labeled internal standard (SIL-IS), fulfill this role with exceptional fidelity due to their unique physicochemical properties.
The Principle of Isotope Dilution Mass Spectrometry
At its heart, the use of a deuterated IS is an application of the isotope dilution principle. A known and constant amount of the deuterated IS is added to all samples, including calibration standards, quality controls (QCs), and the unknown study samples, at the very beginning of the sample preparation process.[3] Because the deuterated IS is chemically almost identical to the analyte, it experiences the same extraction inefficiencies, matrix-induced ionization suppression or enhancement, and injection volume variations.[4]
The mass spectrometer, however, can distinguish between the analyte and the deuterated IS due to their mass difference.[2] By calculating the ratio of the analyte's peak area to the IS's peak area, we can effectively normalize out the variability. This ratio is then used to determine the analyte's concentration from the calibration curve, leading to highly accurate and precise results.
Mitigating the "Matrix Effect": The Core Advantage
The single most significant challenge in bioanalysis of complex matrices like plasma or urine is the "matrix effect."[4] This phenomenon occurs when co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal.[4] This can introduce significant bias and imprecision into the results.
A deuterated IS is the most effective tool to combat the matrix effect. Because it co-elutes with the analyte and shares the same molecular structure, it is subjected to the exact same ionization conditions at the same moment in time.[4] Any suppression or enhancement that affects the analyte will equally affect the deuterated IS, leaving the ratio of their signals constant and the calculated concentration accurate.
Comparative Analysis: Deuterated IS vs. The Alternatives
While deuterated standards are preferred, other types of internal standards are sometimes used. However, as the following comparison illustrates, they often fall short in performance, particularly in the context of the stringent requirements for regulated bioanalysis.
Deuterated IS vs. Structural Analog IS
A structural analog is a molecule that is chemically similar but not identical to the analyte. While they are often cheaper and more readily available than a custom-synthesized deuterated standard, their use is fraught with risk. Because their physicochemical properties (e.g., pKa, polarity, ionization efficiency) are different from the analyte, they may not co-elute perfectly and, more importantly, will not experience the matrix effect in the same way.[5][6] This can lead to a failure to compensate for variability, resulting in poor accuracy and precision.[4] The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency incorporate SIL-IS and have rejected studies where they felt a surrogate internal standard was not a close enough analog.[4]
Deuterated IS vs. Other Stable Isotope Labeled (SIL) IS (¹³C, ¹⁵N)
Other stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), can also be used to create SIL-IS. These are often considered even more ideal than deuterated standards because the larger mass difference further reduces the risk of isotopic crosstalk, and the smaller relative mass change is less likely to cause a chromatographic shift (the "kinetic isotope effect").[7] However, the synthesis of ¹³C or ¹⁵N labeled standards is typically more complex and significantly more expensive than deuteration.[3] For most applications, a well-designed deuterated standard provides a comparable level of performance at a fraction of the cost, making it the most practical choice for routine use.
Quantitative Performance Comparison
The following table summarizes the key performance differences between the types of internal standards, with data synthesized from comparative studies.
| Performance Metric | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Structural Analog Internal Standard |
| Co-elution with Analyte | Typically co-elutes or has a very minimal, predictable shift. | Almost always perfectly co-elutes. | Elution time can differ significantly. |
| Matrix Effect Compensation | Excellent; tracks analyte response very closely.[4] | Excellent; considered the most ideal for tracking.[8] | Poor to moderate; often fails to track analyte response.[5][6] |
| Accuracy (% Bias) | Typically within ±5%.[5] | Typically within ±5%.[7] | Can exceed ±20%, often with high variability.[4] |
| Precision (%CV) | Typically <10%.[5] | Typically <10%.[7] | Can exceed 20%.[4] |
| Cost of Synthesis | Moderate.[3] | High.[3] | Low to moderate. |
| Risk of Isotopic Crosstalk | Low, if mass difference is ≥ 3 Da. | Very low. | Not applicable. |
| Risk of Chromatographic Shift | Low to moderate. | Very low. | High. |
Potential Challenges and Mitigation Strategies with Deuterated IS
While superior, deuterated standards are not a panacea. A thorough understanding of their potential limitations is crucial for robust method development and troubleshooting.
The Deuterium Kinetic Isotope Effect (KIE) and Chromatographic Shifts
The bond between carbon and deuterium (C-D) is slightly stronger than the bond between carbon and hydrogen (C-H). This can lead to a kinetic isotope effect, where reactions involving the breaking of this bond proceed at a slightly different rate. In chromatography, this can manifest as a small shift in retention time between the analyte and the deuterated IS.[9] If this shift causes the analyte and IS to elute in regions with different matrix effects, the normalization can be compromised.[10]
Mitigation Strategy:
-
Strategic Labeling: During the synthesis of the deuterated standard, place the deuterium atoms in positions that are not involved in metabolic cleavage and are less likely to influence chromatographic retention.
-
Chromatographic Optimization: Develop a chromatographic method with sharp peaks and a stable baseline to minimize the impact of any small retention time shifts.
Isotopic Exchange (H/D Back-Exchange)
Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to electron-withdrawing groups can be labile and may exchange with hydrogen atoms from protic solvents (like water or methanol) used in the mobile phase.[11] This "back-exchange" can reduce the isotopic purity of the standard and lead to inaccurate results.
Mitigation Strategy:
-
Stable Labeling Positions: Ensure the deuterated standard is synthesized with deuterium labels on stable, non-exchangeable positions.[9]
-
Control of pH and Temperature: The rate of H/D exchange is highly dependent on pH and temperature.[11] Where possible, use mobile phases with a pH that minimizes exchange (typically around pH 2.5-3) and control the temperature of the autosampler and column.[11]
Experimental Protocol: Bioanalytical Method Validation with a Deuterated IS
A robust bioanalytical method validation is required by regulatory agencies to demonstrate that the method is fit for its intended purpose.[12][13][14] The following are detailed protocols for key experiments to validate a method using a deuterated internal standard, in line with FDA and EMA guidelines.
Selectivity and Crosstalk
Objective: To ensure that endogenous matrix components do not interfere with the detection of the analyte or the deuterated IS (D-IS), and that the analyte and D-IS do not interfere with each other.
Methodology:
-
Blank Matrix Analysis: Analyze at least six independent sources of blank biological matrix to check for interfering peaks at the retention times of the analyte and D-IS.
-
Analyte Crosstalk: Prepare a sample of blank matrix spiked with the analyte at the Upper Limit of Quantification (ULOQ) but without the D-IS. Analyze this sample and monitor the mass transition of the D-IS. The response should be less than 5% of the D-IS response in the Lower Limit of Quantification (LLOQ) sample.
-
D-IS Crosstalk: Prepare a sample of blank matrix spiked with the D-IS at its working concentration but without the analyte. Analyze this sample and monitor the mass transition of the analyte. The response should be less than 20% of the analyte response at the LLOQ.
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare QCs in the same biological matrix as the study samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.
-
Intra-day (Within-run) Validation: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Validation: Repeat the analysis on at least two different days.
-
Acceptance Criteria:
Matrix Effect Assessment
Objective: To assess the impact of matrix components on the ionization of the analyte and the D-IS.
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Spike the analyte and D-IS into the mobile phase or an appropriate solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike the analyte and D-IS into the final, evaporated, and reconstituted extract.
-
-
Analysis: Analyze both sets of samples and calculate the matrix factor (MF) for both the analyte and the D-IS using the formula:
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Mean Peak Response in Neat Solution [Set A])
-
-
IS-Normalized Matrix Factor: Calculate the IS-normalized matrix factor to demonstrate that the D-IS effectively compensates for the matrix effect:
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of D-IS)
-
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different matrix sources should not exceed 15%.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Decision logic for internal standard selection in regulated bioanalysis.
Regulatory Perspective and Conclusion
Both the FDA and EMA guidelines on bioanalytical method validation emphasize the need for methods to be reliable and reproducible.[12][14] While they do not explicitly mandate the use of deuterated internal standards, the expectation is that the most appropriate and robust methods will be used. The use of a SIL-IS is strongly recommended, particularly for LC-MS assays, as it provides the most effective means of compensating for analytical variability.[4] Presenting a validation package that includes a well-characterized deuterated internal standard demonstrates a commitment to data quality and can significantly streamline the regulatory review process.
References
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Jemal, M., Schuster, A., & Whigan, D. B. (2003). Liquid chromatography/tandem mass spectrometry methods for quantitation of melvalonic acid in human plasma and urine: method validation, demonstration of using a surrogate analyte, and demonstration of unacceptable matrix effect in spite of use of a stable isotope analogue internal standard. Rapid Communications in Mass Spectrometry, 17(15), 1723–1734. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Tetramisole-d5 Hydrochloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and procedural integrity in the laboratory. This guide provides a comprehensive, technically grounded framework for the proper disposal of Tetramisole-d5 hydrochloride. This deuterated compound, while valuable in pharmacokinetic and metabolic studies for its altered metabolic fate due to the kinetic isotope effect, retains the inherent hazards of its parent compound, tetramisole.[1][2][3] Adherence to these protocols is not merely about compliance; it is a foundational aspect of responsible science, protecting you, your colleagues, and the environment.
Hazard Profile and Core Disposal Principles
Tetramisole hydrochloride is classified as a hazardous substance, and its deuterated analogue must be handled with the same level of caution.[4] The primary hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][7]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[5]
The fundamental principle governing its disposal is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] As the generator of the waste, your laboratory is responsible for its management from "cradle-to-grave."[9]
The Cardinal Rule: Waste containing this compound is considered hazardous chemical waste. It must never be disposed of in standard trash receptacles or discharged into the sewer system.[10][11]
Personal Protective Equipment (PPE) for Safe Handling
Before handling or preparing this compound for disposal, the appropriate PPE is mandatory. This is your first and most critical line of defense against accidental exposure.
| PPE Component | Rationale |
| Chemical-Resistant Gloves | Prevents dermal contact and skin irritation.[5][7] |
| Safety Goggles or Face Shield | Protects against splashes and dust, preventing serious eye irritation.[5][7] |
| Laboratory Coat | Protects skin and personal clothing from contamination. |
| Fume Hood | All handling of the solid compound and preparation of waste should be performed in a chemical fume hood to prevent inhalation of dust or aerosols.[7][12] |
Waste Stream Segregation: A Self-Validating System
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[8][11] For this compound, you will generate three primary waste streams. Each must be collected in a designated, clearly labeled, and compatible waste container.[11][13]
-
Pure or Bulk Solid Waste: This stream is for unused, expired, or unwanted pure this compound.
-
Contaminated Solid Waste: This includes items with trace contamination, such as weigh boats, contaminated paper towels, gloves, and pipette tips.
-
Liquid Waste: This stream is for solutions containing this compound and the rinsate from decontaminating glassware. It is crucial to segregate liquid waste based on solvent compatibility (e.g., halogenated vs. non-halogenated solvents) into separate, clearly labeled containers.[1][14]
Step-by-Step Disposal Protocols
These protocols provide a direct, procedural pathway for managing each waste stream.
Protocol 4.1: Disposal of Unused or Expired Solid Compound
-
Work Area: Perform all actions within a certified chemical fume hood.[12]
-
Transfer: Carefully transfer the solid this compound into a designated hazardous waste container labeled "Hazardous Waste: Solid Chemicals" and list the chemical name.
-
Container Sealing: Ensure the container is tightly sealed to prevent leaks or spills.[10]
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health & Safety (EHS) personnel or a licensed hazardous waste contractor.[15]
Protocol 4.2: Disposal of Contaminated Lab Materials (Solid Waste)
-
Collection: Place all non-sharp items (gloves, bench paper, wipes) contaminated with this compound into a designated, lined container for solid hazardous waste.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and a general description of its contents (e.g., "Contaminated Debris with this compound").
-
Closure: Keep the container closed when not in use.[13]
Protocol 4.3: Disposal of Contaminated Solutions (Liquid Waste)
-
Segregation: Select the correct liquid waste container based on the solvent used (e.g., "Non-Halogenated Solvent Waste"). Never mix incompatible waste types.[16]
-
Transfer: Carefully pour the solution containing this compound into the designated container using a funnel.
-
Container Management: Do not fill the container beyond 90% capacity to allow for expansion.[16] Keep the container tightly capped.
-
Logging: Add "this compound" to the list of contents on the hazardous waste tag attached to the container.[15]
Protocol 4.4: Decontamination and Disposal of Empty Containers
The EPA mandates that to be considered non-hazardous, an empty container that held a hazardous chemical must be properly decontaminated.[7] The standard procedure is a triple rinse.
-
First Rinse: Add a small amount of a suitable solvent (one that will dissolve the compound) to the empty container. Cap and shake to rinse all interior surfaces.
-
Collect Rinsate: Pour the solvent from this first rinse into the appropriate liquid hazardous waste container. This rinsate is considered hazardous waste.[1]
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.
-
Final Disposal: After the triple rinse, deface or remove the original label.[1][11] The container can now be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Emergency Procedure: Small-Scale Spill Management
Accidents happen. A prepared response minimizes risk.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): If the spill is large or generates significant dust, evacuate the immediate area.
-
Don PPE: Wear the full complement of PPE as described in Section 2.
-
Containment & Cleanup:
-
For Solid Spills: Do NOT dry sweep, as this can create airborne dust.[4] Gently cover the spill with absorbent pads. Moisten the pads slightly with water or an appropriate solvent to prevent dust generation, then carefully scoop the material into a sealable bag or container.[7]
-
For Liquid Spills: Cover the spill with an inert absorbent material such as diatomite or a universal binder.[5]
-
-
Collection: Place all cleanup materials (absorbent pads, contaminated gloves) into a new, designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a decontaminating solution (e.g., 70% ethanol).[5] Place the wipe in the hazardous waste container.
-
Label and Dispose: Seal and label the container as hazardous waste and manage it according to Protocol 4.2.
Visualization: Disposal Decision Workflow
This diagram outlines the logical steps for categorizing and disposing of waste related to this compound.
Caption: Decision workflow for proper waste stream segregation.
References
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Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]
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Hazardous Waste Experts. (n.d.). Affordable Nationwide Lab Pack Disposal Services. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Tetramisole-d5 Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tetramisole-d5 hydrochloride (CAS No. 1173021-85-6). As a deuterated analog of Tetramisole, a potent anthelmintic and alkaline phosphatase inhibitor, this compound requires stringent handling protocols to mitigate risks.[1][2][3][4] This document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity within the laboratory.
Understanding the Hazard Profile
This compound is classified as a hazardous substance. While specific toxicological data for the deuterated form is limited, it should be handled with the same precautions as its non-deuterated counterpart, Tetramisole hydrochloride (CAS No. 5086-74-8).
The primary hazards include:
-
Acute Toxicity: Harmful if swallowed and can be toxic upon skin contact.[5][6][7] Ingestion may cause serious health damage or be fatal in significant quantities.[5]
-
Irritation: Causes serious eye and skin irritation.[5][6][8][9] Direct contact can lead to inflammation, and pre-existing conditions like dermatitis may be exacerbated.[5]
-
Respiratory Issues: May cause respiratory tract irritation upon inhalation of dust particles.[8]
-
Sensitization: May cause an allergic skin reaction in some individuals.[5][9]
Given these risks, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory.
Engineering and Administrative Controls: The First Line of Defense
Before detailing PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.
-
Engineering Controls: All work involving solid this compound must be conducted in a certified chemical fume hood to minimize inhalation of airborne particles.[6][8] The facility should be equipped with an eyewash station and a safety shower that are readily accessible.[6][8]
-
Administrative Controls: Access to areas where this compound is stored and handled should be restricted to authorized personnel. Never work alone when handling highly toxic substances. Ensure all users are trained on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | PPE Specification | Rationale and Best Practices |
| Hands | Double-gloving with powder-free nitrile gloves. | The inner glove provides protection in case the outer glove is breached. Nitrile offers good chemical resistance.[5] Change outer gloves immediately if contamination is suspected and every 30-60 minutes during continuous use.[10] Avoid PVC gloves, which may offer insufficient protection.[10] |
| Eyes/Face | Chemical safety goggles with a full seal. Use a face shield in addition to goggles when there is a significant splash risk. | Protects against dust particles and splashes.[5][6][8] Standard safety glasses are inadequate as they do not provide a seal around the eyes. |
| Respiratory | For weighing or generating dust: An N95-rated respirator or higher. | A respiratory protection program that meets OSHA 29 CFR 1910.134 must be followed.[6] Surgical masks offer no protection from chemical dusts.[10] All handling of the solid should be done in a fume hood to minimize the need for respiratory protection. |
| Body | Professional laboratory coat. For larger quantities (>500g), a disposable, low-permeability coverall is recommended. | Protects skin and personal clothing from contamination.[5] Lab coats should be buttoned completely. Protective shoe covers should also be worn to prevent tracking contamination out of the lab.[5] |
Step-by-Step Handling and Workflow
The following workflow is designed to minimize exposure risk at every stage of handling this compound.
Caption: Workflow for the safe handling of this compound.
Spill Management and Decontamination
Accidents happen, but a prepared response minimizes risk.
Minor Spill (Solid Powder):
-
Do not sweep dry. This will aerosolize the powder.
-
Gently cover the spill with absorbent pads dampened with water to prevent dust formation.[5]
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with soap and water, followed by an alcohol scrub.[8]
Major Spill:
-
Evacuate the immediate area and alert all personnel.[5]
-
Restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, weighing paper, and any unused compound. It must be collected in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, labeled hazardous waste container. Do not pour any solution containing this compound down the drain.[5][8][9]
-
Disposal Pathway: All waste must be disposed of through your institution's certified hazardous waste management program. This may involve incineration in a facility equipped with an afterburner and scrubber system.
By adhering to these rigorous protocols, you build a foundation of safety that protects you, your colleagues, and your research. This commitment to procedural excellence is the hallmark of trustworthy and impactful science.
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- Tetramisole (hydrochloride) Safety Data Sheet. DC Chemicals.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Department of Health and Human Services.
- TETRAMISOLE HYDROCHLORIDE Product Number T1512. Sigma-Aldrich.
- This compound | CAS No. 1173021-85-6. Clearsynth.
- Tetramisole HCL Soluble Powder – Manufacturer. AdvaCare Pharma.
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Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
